Desferrithiocin
Description
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Properties
CAS No. |
105635-69-6 |
|---|---|
Molecular Formula |
C10H9N2NaO3S |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |
InChI Key |
UGJSEILLHZKUBG-HNCPQSOCSA-M |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Desferrithiocin from Streptomyces antibioticus: A Technical Guide to Its Discovery, Isolation, and Characterization
Foreword: The Quest for Orally Active Iron Chelators
Iron, while essential for life, is toxic in excess. The inability of the human body to excrete excess iron leads to iron overload disorders, most notably in patients requiring frequent blood transfusions, such as those with β-thalassemia. For decades, the standard of care was Desferrioxamine B (DFO), a bacterial siderophore that effectively chelates iron but suffers from poor oral bioavailability, necessitating parenteral administration. This limitation spurred a global search for orally active iron chelators. Nature, with its vast repository of microbial metabolites, provided a promising lead in the form of Desferrithiocin (DFT), a novel siderophore discovered from the soil bacterium Streptomyces antibioticus. This guide provides an in-depth technical overview of the discovery, isolation, and core scientific principles underlying Desferrithiocin.
The Discovery of a Novel Siderophore
Desferrithiocin was first isolated from cultures of Streptomyces antibioticus[1]. It emerged from screening programs designed to identify microbial metabolites with strong iron-chelating properties. Siderophores ("iron carriers" in Greek) are low-molecular-weight compounds produced by microorganisms under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment[2]. The discovery of Desferrithiocin was significant due to its potent and highly specific iron-binding capacity and, most notably, its effectiveness upon oral administration in preclinical models—a trait that set it apart from existing therapies[2].
The Producing Microorganism: Streptomyces antibioticus
Streptomyces antibioticus is a Gram-positive, filamentous bacterium belonging to the Actinomycetota phylum, a group renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics[3][4]. These soil-dwelling microbes possess complex life cycles and large genomes, which harbor numerous biosynthetic gene clusters for a wide array of bioactive compounds[5]. The production of siderophores like Desferrithiocin is a crucial survival mechanism for S. antibioticus in the competitive soil environment where free iron is scarce[2].
Isolation and Purification of Desferrithiocin
The isolation of a pure, active metabolite from a complex fermentation broth is a multi-step process requiring a systematic and validated workflow. The following protocol is a synthesized methodology based on established principles of natural product chemistry and references to the early work on Desferrithiocin and related compounds.
Fermentation of Streptomyces antibioticus
The foundational step is to culture S. antibioticus under conditions that maximize the production of Desferrithiocin. As a siderophore, its biosynthesis is intrinsically linked to iron availability.
Step-by-Step Fermentation Protocol:
-
Strain Selection: Utilize a high-producing strain, such as Streptomyces antibioticus DSM 1865[1].
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of S. antibioticus spores or mycelial fragments into a suitable liquid medium (e.g., Tryptone Soya Broth).
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm) to generate a dense vegetative inoculum.
-
-
Production Medium:
-
Formulate a production medium that is iron-depleted to induce siderophore biosynthesis. A typical medium would contain a carbon source (e.g., glucose, mannitol), a nitrogen source (e.g., soybean flour, yeast extract), and essential minerals, but with no added iron salts.
-
The choice of a complex nitrogen source like soybean flour can be advantageous as it provides essential nutrients while maintaining low levels of free iron.
-
-
Large-Scale Fermentation:
-
Inoculate the iron-deficient production medium with the seed culture (typically 5-10% v/v).
-
Incubate for 5-7 days at 28-30°C with vigorous aeration and agitation. The exact duration should be optimized by monitoring siderophore production over time.
-
-
Monitoring Production: Siderophore production in the culture supernatant can be qualitatively assessed using the Chrome Azurol S (CAS) assay, which shows a color change in the presence of iron chelators.
Extraction and Purification Workflow
The causality behind this multi-stage purification is the progressive enrichment of the target molecule by exploiting its physicochemical properties (polarity, charge, and size) to remove impurities.
Caption: Workflow for the isolation and purification of Desferrithiocin.
Step-by-Step Extraction and Purification Protocol:
-
Biomass Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) or use filtration to separate the mycelia from the culture supernatant, which contains the secreted Desferrithiocin.
-
Solvent Extraction:
-
Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This protonates the carboxylic acid group of Desferrithiocin, making it less polar and more amenable to extraction into an organic solvent.
-
Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate. Mix the supernatant and solvent vigorously and then allow the phases to separate.
-
Collect the organic phase containing the Desferrithiocin. Repeat the extraction process multiple times to maximize yield.
-
-
Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator. This yields a crude, semi-purified extract.
-
Column Chromatography:
-
The crude extract is a complex mixture of metabolites. The next step is to fractionate this mixture using column chromatography.
-
Adsorb the crude extract onto a silica gel stationary phase.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol)[6]. Fractions are collected and analyzed (e.g., by thin-layer chromatography and CAS assay) to identify those containing Desferrithiocin.
-
-
Final Purification:
-
Pool the enriched fractions from the column chromatography step.
-
Achieve final purification to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and solvent system.
-
Structural Elucidation and Physicochemical Properties
Desferrithiocin, with the chemical formula C₁₀H₁₀N₂O₃S, is structurally derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine[2]. Its structure was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework.
Key Structural Features:
-
Aromatic Pyridinyl Ring: Contains a hydroxyl group essential for iron coordination.
-
Thiazoline Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
-
Carboxylic Acid Group: A key functional group for both iron chelation and influencing the molecule's solubility and polarity.
-
Chiral Center: The presence of a methyl group on the thiazoline ring creates a stereocenter, with the (S)-configuration being the naturally occurring form.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃S | [2] |
| Molecular Weight | 238.26 g/mol | [2] |
| Appearance | Yellowish powder | N/A |
| Key Functional Groups | Phenolic hydroxyl, thiazoline nitrogen, carboxylic acid | [2] |
| Configuration | (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid | [2] |
Mechanism of Action: Tridentate Iron Chelation
The biological function and therapeutic potential of Desferrithiocin are rooted in its ability to form a highly stable complex with ferric iron (Fe³⁺).
Coordination Chemistry
Desferrithiocin acts as a tridentate ligand , meaning it uses three donor atoms to bind to a single iron atom: the phenolic oxygen, the thiazoline nitrogen, and a carboxylate oxygen[2]. Since Fe³⁺ prefers a hexacoordinate (six-bond) geometry, two Desferrithiocin molecules wrap around a single iron ion to form a stable 2:1 complex, denoted as [Fe(DFT)₂]. This complex has an exceptionally high formation constant (β₂ = 4 x 10²⁹), indicating a very strong affinity for iron[2].
Caption: The 2:1 binding of Desferrithiocin (DFT) to Fe³⁺ to form a stable complex for excretion.
This stable complex effectively sequesters iron from biological systems, rendering it inert and facilitating its excretion from the body.
The Toxicity Dilemma
Despite its excellent iron-clearing efficiency, initial animal studies with Desferrithiocin revealed significant nephrotoxicity (kidney toxicity)[2]. This adverse effect halted its development as a primary therapeutic. However, the remarkable oral activity of its core structure made Desferrithiocin an invaluable pharmacophore. It became the foundational platform for extensive structure-activity relationship (SAR) studies, which ultimately led to the development of safer, second-generation synthetic analogues that retained oral activity with a better toxicity profile[7].
Conclusion and Future Perspectives
The story of Desferrithiocin is a classic example of the promise and peril of natural product drug discovery. While the parent molecule proved too toxic for clinical use, its discovery was a pivotal moment in the search for oral iron chelators. It provided a chemical scaffold that, through medicinal chemistry, could be re-engineered to mitigate toxicity while preserving efficacy. The journey from a microbial siderophore in a petri dish to a platform for clinically evaluated drugs underscores the vital synergy between microbiology, natural product chemistry, and pharmacology in addressing unmet medical needs.
References
-
Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Glickstein, H. (2010). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. BioAssay, 5(4), 215-227. [Link]
-
Bergeron, R. J., McManis, J. S., Wiegand, J., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2015). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Streptomyces antibioticus – Knowledge and References. Taylor & Francis. [Link]
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BacDive. (n.d.). Streptomyces antibioticus (DSM 40234, ATCC 23879, ATCC 8663). [Link]
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MDPI. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]
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Burton, H. S., & Abraham, E. P. (1952). Isolation of antibiotics from a species of Cephalosporium. Cephalosporins P1, P2, P3, P4 and P5. Biochemical Journal, 50(2), 168–174. [Link]
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Berger, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
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- 5. Streptomyces antibioticus | Type strain | DSM 40234, ATCC 23879, ATCC 8663, CBS 659.68, ETH 9875, IFO 12838, IMRU 3435, ISP 5234, NBRC 12838, RIA 1174, JCM 4620, BCRC 12164, BCRC 15104, CBS 478.48, CCM 3159, CECT 3225, IMET 40227, KACC 20096, KCTC 9688, LMG 5966, NBIMCC 1047, NCIMB 8504, NRRL B-1701, NRRL B-2770, VKM Ac-964 | BacDiveID:14977 [bacdive.dsmz.de]
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- 7. researchgate.net [researchgate.net]
Chemical structure and stereochemistry of Desferrithiocin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Desferrithiocin
Authored by a Senior Application Scientist
Abstract
Desferrithiocin (DFT) is a siderophore of significant scientific interest due to its potent and orally active iron-chelating properties. Isolated from Streptomyces antibioticus, its potential as a therapeutic agent for transfusional iron-overload diseases, such as β-thalassemia, has driven extensive research.[1][2][3] However, the clinical development of the parent compound was halted by significant nephrotoxicity.[4] This challenge initiated a comprehensive exploration into its structure-activity relationships (SAR), with a particular focus on its chemical scaffold and stereochemistry, to design safer and more effective analogs.[1][4][5][6] This guide provides a detailed examination of the molecular architecture of Desferrithiocin, from its planar structure to the critical nuances of its stereochemistry, which are fundamental to its biological function and therapeutic potential.
Elucidation of the Planar Chemical Structure
Desferrithiocin is a tridentate ligand, meaning it uses three donor atoms to bind to a central metal ion.[2][4] Its molecular framework is a hybrid structure derived biosynthetically from the condensation of L-cysteine and 3-hydroxy-2-picolinic acid. The resulting scaffold consists of a 4-methyl-4-carboxy-Δ²-thiazoline ring linked at the C2 position to a 3-hydroxy-2-pyridinyl moiety.
The systematic IUPAC name for the naturally occurring molecule is (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid .[1][7][8][9]
Key Functional Groups for Iron Chelation
The potent iron-binding capability of Desferrithiocin stems from a specific arrangement of three functional groups that form a stable coordination complex with ferric iron (Fe³⁺):
-
The Phenolic Hydroxyl Group: Located on the pyridinyl ring, this acidic group deprotonates to form a phenolate anion that serves as a primary binding site.
-
The Thiazoline Ring Nitrogen: This nitrogen atom acts as a Lewis base, donating a lone pair of electrons.
-
The Carboxyl Group: Situated at the C-4 position of the thiazoline ring, this group provides the third coordination point.
These three groups are essential for the molecule's iron-clearing activity.[10] They are positioned to act as a meridional (mer) tridentate ligand, occupying three coordination sites on an octahedral metal center.[2] This arrangement allows two Desferrithiocin molecules to wrap around a single Fe³⁺ ion, forming a highly stable 2:1 ligand-to-metal complex with a formation constant (β₂) of approximately 4 x 10²⁹.[1][4]
Structural Analogs: The Path to Reduced Toxicity
The initial toxicity of Desferrithiocin prompted the synthesis of numerous analogs. A pivotal discovery was that removing the nitrogen atom from the pyridine ring to create Desazadesferrithiocin (DADFT) significantly reduced toxicity while preserving, and in some cases enhancing, iron-clearing efficiency.[4][5][11] This finding underscored that the core chelating pharmacophore could be maintained while modifying peripheral structures to improve the safety profile.
The Decisive Role of Stereochemistry
The stereochemical configuration of Desferrithiocin is a critical determinant of its biological efficacy. The molecule possesses a single chiral center at the C-4 position of the thiazoline ring, the carbon atom bearing both the methyl and carboxyl groups.
The Absolute (S)-Configuration
The naturally occurring and biologically superior form of Desferrithiocin has the (S)-absolute configuration at the C-4 stereocenter.[1][5][7][9] This specific three-dimensional arrangement of atoms is crucial for its interaction with biological systems, including potential transport proteins and the iron-laden environment in the body.
The importance of this configuration is unequivocally demonstrated by comparative studies. The (S)-enantiomer is a more potent and efficient iron-clearing agent in primate models than its synthetic (R)-counterpart.[12][13] This stereospecificity strongly suggests that the molecule's mechanism of action involves a chiral recognition step. Furthermore, studies have indicated that the C-4 center is configurationally stable and unlikely to undergo racemization under physiological conditions.[12]
Formation of Diastereomeric Metal Complexes
When a chiral ligand like (S)-Desferrithiocin coordinates to an octahedral metal center, it can do so in two different spatial arrangements, resulting in diastereomers. These are designated by the stereochemical descriptors Lambda (Λ) and Delta (Δ), which describe the "handedness" of the coordinated complex. The formation of these Λ and Δ diastereomers has been confirmed through studies using surrogate metal ions like Chromium(III) and Aluminum(III), which are kinetically more inert than Fe³⁺ and facilitate spectroscopic and crystallographic analysis.[1][2]
Methodologies for Structural Verification
The determination and confirmation of Desferrithiocin's structure and stereochemistry rely on a combination of advanced analytical techniques.
Spectroscopic and Crystallographic Analysis
The foundational methods for structural elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the connectivity and chemical environment of atoms in newly synthesized analogs, verifying that the desired structural modifications have been achieved.[4][8]
-
X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule.[14] While obtaining high-quality crystals of the Fe³⁺ complex of the parent Desferrithiocin has been challenging due to the presence of multiple diastereomers, crystallographic data from metal complexes of its analogs have been invaluable.[2] For instance, the crystal structure of an Aluminum(III) complex of Desferrithiocin definitively confirmed the tridentate ONO coordination mode.[2] Similarly, X-ray structures of modified analogs have provided concrete proof of their molecular geometry.[1][8]
Table 1: Summary of Desferrithiocin's Structural and Stereochemical Properties
| Feature | Description | Significance |
| Core Structure | 2-(3-hydroxy-2-pyridinyl)-4-methyl-Δ²-thiazoline-4-carboxylic acid | Provides the fundamental scaffold for iron chelation. |
| Chelating Groups | Phenolic -OH, Thiazoline N, Carboxylic acid -COOH | Act as a tridentate ligand, forming a stable 2:1 complex with Fe³⁺.[1][4] |
| Chiral Center | C-4 of the thiazoline ring | A single stereocenter dictates the molecule's 3D shape.[12][13] |
| Absolute Configuration | (S)-enantiomer | The natural and more biologically active form.[5][12] |
| Metal Complex Geometry | Octahedral, forming Λ and Δ diastereomers | The chirality of the ligand is transferred to the metal complex.[1][2] |
Experimental & Analytical Workflows
The development and analysis of Desferrithiocin and its analogs follow a rigorous, self-validating workflow designed to ensure scientific integrity.
Protocol 1: Synthesis and Structural Confirmation of a Desferrithiocin Analog
-
Synthesis: The target analog is synthesized via established organic chemistry routes, typically involving the condensation of a substituted cysteine derivative with a heterocyclic aldehyde or its precursor.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity (>98%).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-FTICR) is performed to confirm the exact molecular weight and elemental composition of the synthesized compound.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to verify the chemical structure. The observed chemical shifts, coupling constants, and integrations must be consistent with the target molecule.
-
Chiral Analysis: For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (ee%) and confirm that the desired stereoisomer has been produced.
-
X-ray Crystallography (if feasible): If a single crystal can be grown, X-ray diffraction analysis is performed to provide unambiguous confirmation of the relative and absolute stereochemistry.
Diagram 1: Logical Workflow for Structural Analysis
Caption: A typical workflow for the synthesis and definitive structural validation of a Desferrithiocin analog.
Diagram 2: Key Stereochemical-Functional Relationship
Caption: The relationship between the C-4 stereocenter and the biological efficacy of Desferrithiocin.
Conclusion
The chemical architecture of Desferrithiocin presents a masterful example of natural product design, optimized for high-affinity iron chelation. Its structure, centered on a tridentate chelating pharmacophore, and its specific (S)-stereochemistry are inextricably linked to its function. The journey from a promising but toxic natural product to the development of safer, clinically evaluated analogs has been guided by a deep and methodical understanding of these structural and stereochemical principles. For researchers in drug development, the story of Desferrithiocin serves as a compelling case study, demonstrating that meticulous attention to molecular detail, particularly stereochemistry, is paramount in transforming a potent lead compound into a viable therapeutic agent.
References
-
Bergeron, R. J., Wiegand, J., McManis, J. S., McCosar, B. H., Weimar, W. R., Brittenham, G. M., & Smith, R. E. (1999). Effects of C-4 Stereochemistry and C-4' Hydroxylation on the Iron Clearing Efficiency and Toxicity of Desferrithiocin Analogues. Journal of Medicinal Chemistry, 42(13), 2432–2440. [Link]
-
Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (1999). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 42(13), 2432-2440. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Brittenham, G. M. (1999). Effects of C-4 stereochemistry and C-4' hydroxylation on the iron clearing efficiency and toxicity of desferrithiocin analogues. PubMed, 42(13), 2432-40. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]
-
Chemical structure of desferrithiocin. (n.d.). ResearchGate. Retrieved from [Link]
-
Bernhardt, P. V. (2007). Coordination chemistry and biology of chelators for the treatment of iron overload disorders. Dalton Transactions, (29), 3214-3220. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Singh, S., & Brittenham, G. M. (2008). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 51(13), 3919–3931. [Link]
-
Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]
-
Desferrithiocin. (n.d.). PubChem. Retrieved from [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., & Peter, H. H. (1993). The desferrithiocin pharmacophore. Journal of Medicinal Chemistry, 36(13), 1802-1807. [Link]
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Nick, H., Acklin, P., Lattmann, R., & Schupp, J. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]
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Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (2002). Structure-activity relationships among desazadesferrithiocin analogues. Annals of the New York Academy of Sciences, 953, 278-291. [Link]
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Absolute configuration. (n.d.). Wikipedia. Retrieved from [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. PubMed, 57(22), 9259-91. [Link]
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Scheme 5. Molecular formula of desferrithiocin. (n.d.). ResearchGate. Retrieved from [Link]
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Fourie, J., Shvarts, S., & van der Merwe, C. F. (1998). The desferrithiocin (DFT) class of iron chelators: potential as antineoplastic agents. Anticancer Research, 18(6A), 4277-4282. [Link]
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An In-depth Technical Guide to the Natural Sources and Microbial Production of Desferrithiocin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Desferrithiocin (DFT) is a potent, tridentate iron chelator, or siderophore, of significant interest in medicinal chemistry and drug development.[1] Originally isolated from Streptomyces antibioticus, this natural product has served as a crucial scaffold for the development of orally active iron chelators for the treatment of iron overload disorders.[1][2] This guide provides a comprehensive technical overview of the natural sources of desferrithiocin, the biosynthetic pathways involved in its production, and detailed methodologies for the isolation, cultivation, and production of this important microbial metabolite. Furthermore, it delves into the mechanistic aspects of its iron chelation and the associated nephrotoxicity that has driven the exploration of synthetic analogues.
Introduction: The Significance of Desferrithiocin
Iron is an essential element for most forms of life, playing a critical role in numerous physiological processes. However, its excess can be highly toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1][3] Iron overload disorders, such as β-thalassemia, necessitate chelation therapy to remove excess iron from the body.[4]
Desferrithiocin, a member of the thiazoline-based siderophore family, emerged as a promising therapeutic candidate due to its high affinity and selectivity for Fe(III) and its oral bioavailability.[1][2] Unlike the hexadentate hydroxamate siderophores such as desferrioxamine (DFO), desferrithiocin is a tridentate ligand, forming a 2:1 complex with iron.[1] Its discovery spurred extensive research into its iron-clearing efficacy, but also revealed significant nephrotoxicity, prompting the development of less toxic synthetic derivatives.[5][6] This guide will explore the microbial origins and production of the parent compound, providing a foundational understanding for researchers in the field.
Natural Microbial Sources of Desferrithiocin
Desferrithiocin is a secondary metabolite produced by specific strains of actinomycete bacteria, primarily belonging to the genus Streptomyces.
Primary Producing Microorganisms
The principal microbial sources of desferrithiocin identified to date are:
-
Streptomyces antibioticus : This species is the original and most well-documented producer of desferrithiocin.[1]
-
Streptomyces pilosus : This species is also known to produce desferrithiocin and other related siderophores.[4]
These soil-dwelling bacteria synthesize and secrete desferrithiocin under iron-limiting conditions to scavenge ferric iron from their environment.[7]
Isolation of Desferrithiocin-Producing Streptomyces
The isolation of novel Streptomyces strains with the potential for desferrithiocin production can be achieved from various environmental samples, particularly from soil.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Collection : Collect soil samples from diverse environments.
-
Sample Preparation : Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.
-
Serial Dilution : Prepare a serial dilution of the soil samples in sterile distilled water.
-
Plating : Plate the dilutions onto selective agar media, such as Tryptone-Yeast Extract Agar (TGY) or Glucose Soybean Meal Agar (GSA), supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.[8][9]
-
Incubation : Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection : Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.
-
Sub-culturing : Isolate and purify the selected colonies by repeated sub-culturing on fresh agar plates.
-
Screening for Siderophore Production : Screen the pure isolates for siderophore production using a universal chemical assay, such as the Chrome Azurol S (CAS) agar assay.[7][10] A color change from blue to orange/yellow around the colony indicates siderophore production.
Microbial Production of Desferrithiocin
The production of desferrithiocin can be optimized by manipulating fermentation conditions, including media composition and culture parameters.
Fermentation Media and Conditions
Iron concentration in the culture medium is a critical factor regulating siderophore biosynthesis. Low-iron conditions are essential to induce the expression of the desferrithiocin biosynthetic gene cluster.
Table 1: Exemplary Fermentation Media for Siderophore Production by Streptomyces
| Medium Component | Concentration (g/L) | Reference |
| Tryptone Glucose Yeast Extract (TGY) | [8] | |
| Tryptone | 5.0 | |
| Yeast Extract | 3.0 | |
| Glucose | 1.0 | |
| K2HPO4 | 2.0 | |
| Glucose Soybean Meal Agar (GSA) | [9] | |
| Glucose | 10.0 | |
| Soybean Meal | 10.0 | |
| NaCl | 10.0 | |
| CaCO3 | 1.0 | |
| Modified 523 Medium | [11] | |
| Sucrose | 10.0 | |
| Casein Hydrolysate | 8.0 | |
| Yeast Extract | 4.0 | |
| K2HPO4 | 2.0 | |
| MgSO4·7H2O | 0.6 |
Fermentation Parameters:
-
Temperature : 28-30°C
-
pH : 6.8-7.2
-
Aeration : Shaking at 150-200 rpm in baffled flasks
-
Incubation Time : 4-7 days
Extraction and Purification of Desferrithiocin
Experimental Protocol: Extraction and Purification
-
Harvesting : After fermentation, separate the mycelium from the culture broth by centrifugation.
-
Acidification : Acidify the supernatant to pH 2.0-3.0 with a mineral acid (e.g., HCl).
-
Solvent Extraction : Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform.[3]
-
Concentration : Concentrate the organic extract under reduced pressure.
-
Chromatographic Purification : Purify the crude extract using column chromatography on silica gel or other suitable resins.[3] Elute with a solvent gradient (e.g., chloroform-methanol) to isolate desferrithiocin.
-
Characterization : Characterize the purified compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of Desferrithiocin
Desferrithiocin is assembled from two primary precursors: 3-hydroxypicolinic acid and (S)-α-methyl-cysteine. The biosynthetic pathway involves a series of enzymatic reactions, though the specific gene cluster for desferrithiocin has not been as extensively characterized as that for desferrioxamines.
Biosynthesis of Precursors
-
3-Hydroxypicolinic Acid : This precursor is derived from L-lysine through a pathway involving an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.
-
(S)-α-methyl-cysteine : The direct biosynthetic route to this unusual amino acid in Streptomyces is not fully elucidated. It is hypothesized to be derived from cysteine through a methylation step.
Assembly and Thiazoline Ring Formation
The final assembly of desferrithiocin involves the condensation of 3-hydroxypicolinic acid and (S)-α-methyl-cysteine, followed by the characteristic thiazoline ring formation. This process is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery, which is common in the biosynthesis of similar siderophores. The thiazoline ring is a key structural feature for its iron-chelating activity.
Diagram: Proposed Biosynthetic Pathway of Desferrithiocin
Caption: Proposed biosynthetic pathway of Desferrithiocin from primary precursors.
Mechanism of Action and Toxicity
Iron Chelation
Desferrithiocin acts as a tridentate ligand, coordinating with Fe(III) through its phenolic oxygen, the nitrogen of the thiazoline ring, and a carboxyl group.[2] This forms a stable 2:1 complex with iron, effectively sequestering it from the environment or from biological systems.
Diagram: Iron Chelation by Desferrithiocin
Caption: Schematic of the 2:1 complex formation between Desferrithiocin and Fe(III).
Nephrotoxicity
A major drawback of desferrithiocin is its dose-dependent nephrotoxicity, characterized by acute tubular necrosis.[5][6] The precise mechanism is not fully understood but is thought to be related to the lipophilicity of the iron complex, leading to its accumulation in the renal tubules and subsequent oxidative damage.[5] This toxicity has been a primary driver for the synthesis of more hydrophilic analogues with improved safety profiles.
Conclusion and Future Perspectives
Desferrithiocin remains a molecule of high interest due to its potent iron-chelating properties. Understanding its natural sources and microbial production is fundamental for further research and development in this area. While its inherent toxicity has limited its direct clinical application, it continues to serve as an invaluable template for the design of new and safer iron chelators. Future research may focus on the discovery of novel desferrithiocin-producing microorganisms from underexplored environments, the elucidation of the complete biosynthetic gene cluster to enable synthetic biology approaches for analogue production, and a more detailed investigation into the mechanisms of its nephrotoxicity to guide the development of non-toxic derivatives.
References
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of medicinal chemistry, 57(22), 9259–9291. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2008). Desferrithiocin analogues and nephrotoxicity. Journal of medicinal chemistry, 51(19), 5993–6004. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of medicinal chemistry, 34(7), 2072–2078. [Link]
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Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural product reports, 27(5), 637–657. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2006). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. Journal of medicinal chemistry, 49(24), 7040–7051. [Link]
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Yamanaka, K., Oikawa, H., Ogawa, H. O., Hosona, K., Shinmachi, F., Takano, H., Sakuda, S., Beppu, T., & Ueda, K. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology (Reading, England), 151(Pt 9), 2899–2905. [Link]
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Say, A., & El-Sayed, A. S. A. (2022). Production of Siderophores by an Apple Root-Associated Streptomyces ciscaucasicus Strain GS2 Using Chemical and Biological OSMAC Approaches. Journal of fungi (Basel, Switzerland), 8(3), 253. [Link]
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Nick, H., Acklin, P., Lattmann, R., Rist, G., & Zaehner, H. (2004). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current medicinal chemistry, 11(4), 523–537. [Link]
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Shirling, E. B., & Gottlieb, D. (1968). Cooperative description of type cultures of Streptomyces. II. Species descriptions from the first study. International journal of systematic bacteriology, 18(2), 69–189. [Link]
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Rehan, M., & Barakat, H. (2022). Production and Potential Genetic Pathways of Three Different Siderophore Types in Streptomyces tricolor Strain HM10. Microorganisms, 10(8), 1500. [Link]
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Gorshkov, V., Ponomareva, A., & Bibikova, M. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Molecules (Basel, Switzerland), 29(1), 193. [Link]
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Omar, A., Al-Dossary, M., & Al-Ghamdi, A. (2022). Exploring the Plant Growth-Promotion of Four Streptomyces Strains from Rhizosphere Soil to Enhance Cucumber Growth and Yield. Plants (Basel, Switzerland), 11(15), 1944. [Link]
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Spasic, J., & Franco, C. M. M. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied microbiology and biotechnology, 105(1), 59–72. [Link]
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Traxler, M. F., Watrous, J. D., Alexandrov, T., Dorrestein, P. C., & Kolter, R. (2013). Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes. The ISME journal, 7(9), 1807–1818. [Link]
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Quinn, G. A., Ban, K., & Elliot, M. A. (2020). Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. Journal of medical microbiology, 69(7), 965–974. [Link]
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The role of Desferrithiocin as a siderophore in microorganisms
An In-depth Technical Guide to Desferrithiocin as a Siderophore in Microorganisms
Introduction
In the microbial world, iron is a critical yet often scarce nutrient. Despite its abundance in the Earth's crust, its bioavailability is extremely low at physiological pH due to the formation of insoluble ferric hydroxides[1][2]. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores. Siderophores are low-molecular-weight, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron from the environment[3]. These iron-laden siderophores, or ferrisiderophores, are then recognized by specific receptors on the microbial cell surface and transported into the cell, where the iron is released and utilized for various metabolic processes[4].
This guide focuses on a particular siderophore, Desferrithiocin (DFT), a potent iron chelator with a unique chemical structure and significant biological and therapeutic interest. First isolated from Streptomyces antibioticus, DFT has garnered attention for its high oral bioavailability and efficacy in chelating excess iron, making it a lead compound in the development of treatments for iron overload disorders such as β-thalassemia[1][5]. However, its role as a siderophore in the producing microorganisms is a complex and fascinating area of study, offering insights into microbial iron metabolism and competitive ecological interactions.
This technical guide provides a comprehensive overview of the role of Desferrithiocin as a siderophore, intended for researchers, scientists, and drug development professionals. We will delve into its chemical biology, propose a putative biosynthetic pathway and its genetic regulation, and outline the mechanism of iron acquisition. Furthermore, we will provide detailed experimental protocols for the study of DFT and other siderophores, aiming to equip researchers with the knowledge and tools to further explore this intriguing molecule.
The Chemical Biology of Desferrithiocin
Desferrithiocin is a tridentate ligand, meaning it uses three donor atoms to coordinate a single iron atom. Its structure is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine[1]. The key functional groups involved in iron chelation are the hydroxyl and carboxyl groups of the picolinic acid moiety and the nitrogen and carboxyl groups of the thiazoline ring.
Two molecules of DFT are required to form a stable, hexacoordinate complex with a single Fe(III) ion, resulting in a 2:1 ligand-to-metal stoichiometry. The resulting complex, known as ferrithiocin, is highly stable, with a formation constant (β₂) of approximately 4 x 10²⁹[1]. This high affinity allows DFT to effectively sequester iron from the environment and from host iron-binding proteins.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃S | [1] |
| Molar Mass | 238.26 g/mol | [1] |
| Iron Chelation Stoichiometry | 2:1 (DFT:Fe(III)) | [1] |
| Formation Constant (β₂) | ~ 4 x 10²⁹ | [1] |
The coordination chemistry of ferrithiocin is crucial for its recognition by microbial transport systems. The specific three-dimensional arrangement of the two DFT molecules around the iron atom creates a unique molecular signature that is likely recognized by specific receptor proteins on the surface of the producing microorganism.
A Putative Biosynthetic Pathway for Desferrithiocin
While the definitive biosynthetic gene cluster for Desferrithiocin has yet to be fully elucidated, a plausible pathway can be proposed based on its chemical structure and the known enzymology of other siderophore biosynthesis pathways, particularly those involving thiazoline rings and those found in Streptomyces species[6][7][8]. The biosynthesis of DFT likely proceeds through a non-ribosomal peptide synthetase (NRPS) or an NRPS-independent siderophore (NIS) synthetase pathway.
The key precursors for DFT are chorismic acid (for the 3-hydroxypicolinic acid moiety) and L-cysteine (for the (S)-α-methyl cysteine moiety). The proposed pathway involves the following key steps:
-
Synthesis of 3-Hydroxypicolinic Acid (3-HPA): This precursor is likely synthesized from chorismic acid, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including those catalyzed by an isochorismate synthase, a pyruvoyl-dependent aminotransferase, and a dehydrogenase, would convert chorismic acid to 3-HPA.
-
Synthesis of (S)-α-methyl Cysteine: This unusual amino acid is likely derived from L-cysteine through the action of a methyltransferase.
-
Activation and Condensation: A synthetase, likely an NRPS or NIS enzyme, would activate both 3-HPA and (S)-α-methyl cysteine as adenylates. The activated precursors are then condensed.
-
Thiazoline Ring Formation: Following condensation, an intramolecular cyclization and dehydration of the cysteine moiety would lead to the formation of the characteristic thiazoline ring. This reaction is a common feature in the biosynthesis of other thiazoline-containing siderophores like pyochelin and yersiniabactin[7][9].
Caption: A putative biosynthetic pathway for Desferrithiocin.
A Proposed Model for Genetic Organization and Regulation
The genes encoding the enzymes for siderophore biosynthesis are typically clustered together in an operon, known as a biosynthetic gene cluster (BGC)[10]. The expression of these genes is tightly regulated by the intracellular iron concentration. In many bacteria, particularly in Streptomyces, this regulation is mediated by a ferric uptake regulator (Fur) protein, or a DmdR1 homolog[11].
We propose a model for the genetic organization and regulation of the DFT BGC based on the well-characterized desferrioxamine BGC in Streptomyces coelicolor[8].
-
The DFT Biosynthetic Gene Cluster: The BGC would likely contain genes encoding the enzymes for the synthesis of the precursors (3-HPA and (S)-α-methyl cysteine) and the synthetase responsible for their condensation and cyclization. It may also include genes for a dedicated transporter to export DFT.
-
Iron-Dependent Regulation: The expression of the DFT operon is likely controlled by a Fur-like repressor protein. In iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence in the promoter region of the DFT operon, known as an "iron box," thereby blocking transcription. Under iron-limiting conditions, Fur is unable to bind to the iron box, and the operon is transcribed, leading to the production of DFT.
Caption: Proposed model for the iron-dependent regulation of DFT biosynthesis.
Mechanism of Iron Acquisition via Desferrithiocin
Once secreted, DFT scavenges ferric iron from the environment to form the ferrithiocin complex. This complex is then recognized and transported into the microbial cell. The mechanism of uptake likely varies between Gram-positive and Gram-negative bacteria.
-
In Gram-negative bacteria , the process is expected to involve a TonB-dependent outer membrane receptor that specifically recognizes ferrithiocin. After transport across the outer membrane into the periplasm, the complex would be bound by a periplasmic binding protein, which then delivers it to an inner membrane ATP-binding cassette (ABC) transporter for translocation into the cytoplasm.
-
In Gram-positive bacteria , which lack an outer membrane, the ferrithiocin complex would be directly recognized by a lipoprotein siderophore-binding protein anchored to the cell membrane. This protein would then interact with an ABC transporter to facilitate uptake into the cytoplasm.
Once inside the cytoplasm, the iron must be released from the ferrithiocin complex. This is typically achieved through the reduction of Fe(III) to Fe(II) by a cytoplasmic reductase. Fe(II) has a much lower affinity for DFT, leading to its release and subsequent availability for cellular processes. The apo-siderophore (DFT) may then be recycled and exported out of the cell to chelate more iron.
Caption: A model for the uptake of the ferrithiocin complex in a Gram-negative bacterium.
Experimental Protocols
Detection and Quantification of Desferrithiocin Production: The CAS Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores[9]. It relies on the principle that a siderophore will remove iron from the blue-colored CAS-iron complex, causing a color change to orange.
Materials:
-
CAS solution
-
Iron(III) chloride solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
Culture supernatants of the microorganism to be tested
-
Spectrophotometer
Protocol:
-
Prepare the CAS assay solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS and HDTMA solutions.
-
While stirring, slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture. The resulting solution should be deep blue. Autoclave and store in the dark.
-
-
Prepare the samples:
-
Grow the microorganism in an iron-limited medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Perform the assay:
-
In a microplate well or a cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
Use an uninoculated medium as a negative control.
-
Incubate at room temperature for 20 minutes.
-
-
Quantify siderophore production:
-
Measure the absorbance of the mixture at 630 nm.
-
Calculate the percentage of siderophore units as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.
-
Analysis of Iron-Binding Properties
Spectrophotometric titration can be used to determine the stoichiometry of the DFT-iron complex.
Materials:
-
Purified Desferrithiocin solution of known concentration
-
Ferric chloride solution of known concentration
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrophotometer
Protocol:
-
Prepare a solution of DFT in the buffer.
-
Record the initial absorbance spectrum of the DFT solution.
-
Add small, incremental amounts of the FeCl₃ solution to the DFT solution.
-
After each addition, mix well and record the absorbance spectrum.
-
Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of Fe³⁺ to DFT.
-
The inflection point of the resulting curve will indicate the stoichiometry of the complex.
Microbial Growth Promotion Assay
This assay demonstrates the biological function of DFT as a siderophore by its ability to support microbial growth under iron-limited conditions.
Materials:
-
An indicator microbial strain that can utilize DFT but not produce its own siderophores.
-
Iron-deficient agar medium.
-
Purified DFT solution.
-
An iron chelator that the indicator strain cannot overcome (e.g., EDDHA).
Protocol:
-
Prepare the iron-deficient agar medium and add the iron chelator to create iron-limiting conditions.
-
Spread a lawn of the indicator strain on the agar plate.
-
Aseptically place a sterile paper disc onto the center of the plate.
-
Pipette a small volume of the purified DFT solution onto the paper disc.
-
Incubate the plate under appropriate growth conditions for the indicator strain.
-
A zone of growth around the paper disc indicates that the indicator strain can utilize the DFT-iron complex to overcome the iron limitation.
Workflow for Identifying the Desferrithiocin Biosynthetic Gene Cluster
For researchers aiming to identify the DFT BGC, a combination of bioinformatics and molecular genetics can be employed.
Caption: A workflow for the identification of the Desferrithiocin biosynthetic gene cluster.
Applications and Future Perspectives
The primary interest in Desferrithiocin stems from its potential as an orally active iron chelator for the treatment of iron overload diseases[1][5]. Its high affinity for iron and ability to be absorbed from the gastrointestinal tract make it an attractive alternative to parenterally administered chelators like desferrioxamine. However, the nephrotoxicity associated with the parent compound has been a significant hurdle. Much research has focused on synthesizing and evaluating DFT analogs with improved safety profiles[5].
From a microbiological perspective, DFT and its biosynthetic pathway represent a fascinating system for studying iron acquisition and microbial competition. Understanding how Streptomyces and other microorganisms produce and utilize this potent siderophore can provide insights into their ecological niches and their interactions with other organisms. Furthermore, the enzymes of the DFT biosynthetic pathway could be valuable biocatalysts for the synthesis of novel compounds.
Future research should focus on the definitive identification and characterization of the DFT biosynthetic gene cluster and its regulatory elements. Elucidating the specific transport machinery for ferrithiocin will also be crucial for a complete understanding of its role as a siderophore. This knowledge will not only advance our fundamental understanding of microbial iron metabolism but also inform the rational design of new DFT-based therapeutics with enhanced efficacy and safety.
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Ratledge, C., & Dover, L. G. (2000). Iron metabolism in pathogenic bacteria. Annual Review of Microbiology, 54, 881–941. [Link]
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Wandersman, C., & Delepelaire, P. (2004). Bacterial iron sources: from siderophores to hemophores. Annual Review of Microbiology, 58, 611–647. [Link]
- Abdallah, M. A. (1991). Pyoverdins and pseudobactins. In G. Winkelmann (Ed.)
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Neilands, J. B. (1995). Siderophores: structure and function of microbial iron transport compounds. Journal of Biological Chemistry, 270(45), 26723–26726. [Link]
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Krewulak, K. D., & Vogel, H. J. (2008). Structural biology of bacterial iron uptake. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1781–1804. [Link]
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Noinaj, N., Guillier, M., Barnard, T. J., & Buchanan, S. K. (2010). TonB-dependent transporters: regulation, structure, and function. Annual Review of Microbiology, 64, 43–60. [Link]
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Page, W. J. (1997). Iron transport in bacteria. Journal of Basic Microbiology, 37(2), 125–134. [Link]
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Structure-activity relationship of the Desferrithiocin pharmacophore
An In-Depth Technical Guide on the Structure-Activity Relationship of the Desferrithiocin Pharmacophore
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the desferrithiocin (DFT) pharmacophore, a class of orally active iron chelators with significant therapeutic potential for the treatment of iron overload disorders. We will delve into the intricate relationship between the chemical structure of DFT analogs and their biological activity, offering insights grounded in established scientific literature and field-proven experimental methodologies.
The Desferrithiocin Pharmacophore: A Promising Scaffold for Iron Chelation Therapy
Iron overload is a debilitating condition resulting from genetic disorders or repeated blood transfusions, leading to iron accumulation in vital organs and subsequent tissue damage. The current standard of care often involves chelation therapy to remove excess iron from the body. Desferrithiocin, a natural product isolated from Streptomyces antibioticus, emerged as a promising candidate due to its high affinity and selectivity for ferric iron (Fe³⁺) and, notably, its oral bioavailability, a significant advantage over the parenterally administered deferoxamine.
The core structure of desferrithiocin is characterized by a tridentate chelation motif, forming a stable 2:1 complex with a single iron atom. This scaffold, however, was initially hampered by dose-limiting toxicities, primarily nephrotoxicity, which has driven extensive research into developing safer and more efficacious analogs. This guide will explore the key structural modifications that have been investigated to optimize the therapeutic profile of the DFT pharmacophore.
Deconstructing the Pharmacophore: A Tale of Three Moieties
The structure-activity relationship (SAR) of desferrithiocin can be systematically understood by examining its three key structural components: the tridentate iron-binding site, the aromatic ring system, and the chiral thiazoline ring.
The Tridentate Chelation Site: The Heart of Iron Binding
The ability of desferrithiocin to bind iron with high affinity resides in its tridentate chelation motif, which consists of a pyridinone oxygen, a thiazoline nitrogen, and a carboxylate oxygen. The spatial arrangement of these three atoms is crucial for the formation of a stable octahedral complex with Fe³⁺.
-
Modification of the Carboxylate Group: Esterification or amidation of the carboxylic acid group completely abolishes iron chelation activity, highlighting its essential role in coordinating with the iron atom.
-
Alterations to the Pyridinone Ring: The nitrogen atom and the hydroxyl group on the pyridinone ring are both critical for iron binding. Replacement of the pyridinone ring with other aromatic systems often leads to a significant decrease in chelation efficiency.
The Aromatic Ring System: Influencing Lipophilicity and Bioavailability
The phenyl group in the native desferrithiocin molecule plays a significant role in its lipophilicity, which in turn affects its absorption and distribution in the body.
-
Introduction of Substituents: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the chelator and its interaction with the iron atom. For instance, the introduction of a hydroxyl group at the para-position was found to decrease the pFe³⁺ value slightly but did not negatively impact the overall chelation efficiency.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems has been a key strategy to improve the safety profile. Notably, the development of (S)-4,5-dihydro-2-[2-hydroxy-3-(3-pyridyl)phenyl]-4-methyl-4-thiazolecarboxylic acid (IUPAC name for a pyridyl-substituted analog) demonstrated a significant reduction in toxicity while maintaining potent iron chelation activity.
The Thiazoline/Thiazine Ring: A Source of Stereochemistry and a Handle for Modification
The chiral center at the C4 position of the thiazoline ring in the natural (-)-(S)-enantiomer of desferrithiocin is crucial for its biological activity.
-
Stereoselectivity: The iron-chelating activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active, indicating a strict stereochemical requirement for effective interaction with the iron atom.
-
Ring Expansion and Substitution: Expanding the five-membered thiazoline ring to a six-membered thiazine ring has been explored. Additionally, modifications at the C4 position, such as the introduction of different alkyl groups, have been shown to influence the compound's lipophilicity and pharmacokinetic properties. The development of Desferasirox (Exjade®), a commercially successful oral iron chelator, evolved from extensive SAR studies on bidentate and tridentate chelators, including derivatives related to the desferrithiocin scaffold. While not a direct DFT analog, its development was informed by the principles learned from DFT research.
Experimental Protocols for Evaluating Desferrithiocin Analogs
The preclinical evaluation of novel DFT analogs involves a series of standardized in vitro and in vivo assays to determine their efficacy and safety.
In Vitro Iron Binding Affinity
A crucial first step is to quantify the affinity and selectivity of the new compounds for iron.
-
Preparation of Solutions: Prepare stock solutions of the chelator, FeCl₃, and a competing ligand (e.g., EDTA) in a suitable buffer (e.g., HEPES) at a defined pH (typically 7.4).
-
Spectrophotometric Titration: In a quartz cuvette, mix the chelator and the competing ligand.
-
Addition of Iron: Incrementally add the FeCl₃ solution and record the UV-Vis spectrum after each addition.
-
Data Analysis: The formation of the iron-chelator complex will result in a change in the absorbance spectrum. The data is then used to calculate the formation constants and subsequently the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. A higher pFe³⁺ value indicates a higher affinity for iron.
Cell-Based Assays for Iron Chelation Efficacy
The ability of a chelator to remove iron from cells is a critical indicator of its potential therapeutic efficacy.
-
Cell Culture: Culture a relevant cell line (e.g., hepatoma cells, cardiomyocytes) in a suitable medium.
-
Iron Loading: Pre-load the cells with non-radioactive or radioactive iron (e.g., ⁵⁹Fe or ⁵⁵Fe) by incubating them with iron-citrate or transferrin-bound iron.
-
Chelator Treatment: Wash the cells to remove excess iron and then incubate them with varying concentrations of the DFT analog for a defined period.
-
Quantification of Iron Removal:
-
For radioactive iron, measure the radioactivity in the supernatant and the cell lysate using a gamma or scintillation counter.
-
For non-radioactive iron, techniques like atomic absorption spectroscopy can be used to quantify the iron content in the cell lysate.
-
-
Data Analysis: Calculate the percentage of iron removed from the cells at each chelator concentration to determine the EC₅₀ value.
In Vivo Efficacy and Toxicity Studies
Animal models are essential for evaluating the oral bioavailability, iron excretion efficacy, and potential toxicity of promising DFT analogs.
-
Induction of Iron Overload: Induce iron overload in rodents (e.g., rats or mice) through repeated intraperitoneal injections of iron dextran.
-
Drug Administration: Administer the DFT analog orally at different dose levels for a specified duration. A control group receiving the vehicle and a positive control group receiving a known iron chelator (e.g., deferiprone or deferasirox) should be included.
-
Sample Collection: Collect urine and feces daily to measure iron excretion. At the end of the study, collect blood for hematological and biochemical analysis, and harvest organs (liver, spleen, heart, kidneys) for iron quantification and histopathological examination.
-
Analysis:
-
Measure iron content in urine, feces, and tissues using methods like atomic absorption spectroscopy or colorimetric assays.
-
Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Perform histopathological evaluation of organ tissues to assess for any signs of toxicity.
-
Visualizing the Desferrithiocin Pharmacophore and its Interactions
Diagrams
Caption: Key functional groups of the Desferrithiocin pharmacophore involved in iron chelation and subject to modification.
Caption: Stoichiometry of the stable 2:1 complex formed between Desferrithiocin and a ferric iron atom.
Caption: A generalized workflow for the discovery and development of novel Desferrithiocin-based iron chelators.
Future Perspectives and Conclusion
The journey of the desferrithiocin pharmacophore from a toxic natural product to the inspiration for clinically successful iron chelators is a testament to the power of medicinal chemistry and structure-activity relationship studies. While significant progress has been made, the quest for an ideal oral iron chelator with a superior efficacy and safety profile continues. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of DFT analogs through computational modeling and innovative synthetic strategies. The insights gained from the extensive SAR studies on desferrithiocin will undoubtedly continue to guide the development of the next generation of iron chelation therapies.
References
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Bergeron, R. J., & Brittenham, G. M. (1994). The Development of Iron Chelators for Clinical Use. CRC Press. [Link]
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Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. [Link]
- Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (2002). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 45(1), 95-108.
-
Novartis. (2021). Exjade (deferasirox) Prescribing Information. [Link]
An In-depth Technical Guide to the Initial Investigations into the Oral Activity of Desferrithiocin (DFT)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Desferrithiocin (DFT), a microbial siderophore, marked a pivotal moment in the quest for an orally active iron chelator. For decades, the treatment of transfusional iron overload, a life-threatening consequence of managing conditions like β-thalassemia, was hampered by the burdensome parenteral administration of Desferrioxamine (DFO).[1][2] DFT emerged as a beacon of hope, demonstrating remarkable efficacy in promoting iron excretion when administered orally in preclinical models.[3] However, this initial promise was met with a significant obstacle: severe nephrotoxicity.[3][4] This guide provides a comprehensive technical analysis of the foundational investigations into DFT's oral activity. It delves into the causality behind the experimental designs, details the key protocols that established both its efficacy and its toxicity, and explains how these initial findings, despite DFT's own clinical termination, provided the essential pharmacophore and scientific impetus for the development of a new generation of safer, orally active iron chelators.
The Scientific Imperative for an Oral Iron Chelator
Iron is essential for life, serving as a critical redox engine in numerous biological processes.[3][5] However, the human body lacks a physiological mechanism for excreting excess iron.[4] In patients requiring chronic blood transfusions for conditions like thalassemia and sickle cell disease, each unit of blood introduces approximately 250 mg of iron into a closed system.[3][5] This iatrogenic iron overload leads to progressive accumulation in vital organs such as the liver, heart, and pancreas, resulting in significant morbidity and mortality if left untreated.[5]
For many years, the standard of care was Desferrioxamine (DFO), a hexadentate chelator. While effective, DFO's utility is severely limited by its poor oral bioavailability, a consequence of its high polarity and low lipid solubility.[3] This necessitates arduous administration via slow, prolonged subcutaneous or intravenous infusions (e.g., 8-12 hours a day, five to seven days a week), leading to poor patient compliance and local reactions.[1][2] The search for an effective and safe oral iron chelator was, therefore, a paramount objective in hematology and medicinal chemistry.
Desferrithiocin: A Paradigm Shift in Chelator Chemistry
Desferrithiocin, a natural product isolated from Streptomyces antibioticus, represented a fundamental departure from the structure of DFO.[3][4] Its potential as an oral agent was immediately recognized.
Mechanism of Iron Chelation
DFT is a tridentate ("three-toothed") ligand, meaning it uses three donor atoms to bind to a single iron atom. The key structural features central to its activity are the aromatic hydroxyl, the thiazoline ring carboxyl group, and a thiazoline nitrogen.[3][6] It forms a stable 2:1 octahedral complex with ferric iron (Fe³⁺), with a very high cumulative formation constant (β₂ = 4 × 10²⁹ M⁻¹), indicating a strong and specific affinity for iron.[3][4]
Caption: 2:1 coordination complex of Desferrithiocin (DFT) with a central Fe³⁺ ion.
This 2:1 stoichiometry and the molecule's overall physicochemical properties were hypothesized to facilitate absorption across the gastrointestinal tract, a feat not possible with the highly polar DFO.
Preclinical Evaluation: Establishing Oral Efficacy
The initial investigations rigorously tested the hypothesis of DFT's oral activity using a multi-species approach. The choice of animal models was critical for generating a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Rationale for Animal Model Selection
-
Bile-Duct Cannulated Rat: This model is invaluable for initial screening and mechanistic studies. By surgically separating bile and urine, it allows for precise quantification of the primary routes of iron excretion (biliary vs. urinary).[6] This is a self-validating system; the total iron cleared must equal the sum of that found in the bile and urine, providing an internal control on the experimental measurements.
-
Iron-Overloaded Primate (Cebus apella): Non-human primate models provide data that is more predictive of the human response due to closer physiological and metabolic similarities.[3] Evaluating the drug in an iron-overloaded state mimics the clinical condition and is essential for assessing true therapeutic potential.
Core Experimental Protocol: Quantifying Iron Clearing Efficiency (ICE)
A standardized metric was required to compare the efficacy of different chelators. Iron Clearing Efficiency (ICE) was established for this purpose, defined as the percentage of the theoretical maximum amount of iron that a given dose of a chelator can bind and excrete.[4][7]
ICE Formula: ICE (%) = (Ligand-Induced Iron Excretion / Theoretical Maximum Iron Excretion) * 100
For a tridentate ligand like DFT (forming a 2:1 complex), two moles of the drug are theoretically required to excrete one mole of iron.[4][7]
Caption: Standard experimental workflow for determining Iron Clearing Efficiency (ICE).
Summary of Efficacy Findings
Initial studies yielded compelling results. DFT, when administered orally, was highly effective at promoting iron excretion in both rodent and primate models.
| Animal Model | Administration Route | Key Finding | Reference |
| Rat | Oral (p.o.) | Demonstrated significant, dose-dependent iron excretion. | [8] |
| Iron-Loaded Rat | Oral (p.o.) & Subcutaneous (s.c.) | Both routes were highly effective in promoting ⁵⁹Fe excretion. | [8] |
| Cebus apella Primate | Oral (p.o.) | Confirmed excellent deferration (iron removal) activity. | [3] |
These studies established, for the first time, a proof-of-concept for a potent, orally active tridentate iron chelator, generating significant excitement in the field.[1][2]
The Critical Setback: Uncovering Severe Nephrotoxicity
The trajectory of DFT's development was abruptly altered by findings from chronic toxicity studies. While single-dose efficacy was impressive, repeated administration revealed a severe and unacceptable safety liability.
In Vivo Toxicity Assessment
Studies involving daily oral administration of DFT to rats over a two-week period revealed clear evidence of toxicity, primarily targeting the kidneys. Doses that were therapeutically relevant for iron chelation were found to cause severe nephrotoxicity.[3] This finding immediately rendered the parent DFT molecule unsuitable for chronic therapy in humans.
Mechanistic Insights from In Vitro Studies
To understand the causality of this toxicity, researchers turned to in vitro models, specifically cultured rat hepatocytes. The crucial insight came from comparing the effects of DFT (the chelator) with its iron-bound complex, ferrithiocin (FT) .
-
Desferrithiocin (DFT): The unbound chelator was effective at mobilizing iron from hepatocytes and was not cytotoxic.[8]
-
Ferrithiocin (FT): The iron complex was found to be highly cytotoxic, causing membrane disruption and the release of intracellular enzymes like aspartate aminotransferase, a marker of cell damage.[8]
This pivotal finding suggested that the toxicity was not from the drug itself, but from its metabolic fate after binding iron. The ferrithiocin complex, once formed in the body, was the toxic entity responsible for the observed renal damage.
The Legacy of DFT: A Scaffold for Rational Drug Design
The discovery of severe nephrotoxicity halted the clinical development of Desferrithiocin itself.[2] However, the initial investigations did not represent a failure. Instead, they provided an invaluable blueprint for the future of oral iron chelation therapy. The potent oral activity of the DFT scaffold was undeniable. The challenge, therefore, transformed from finding a new class of drug to reengineering the existing one to separate efficacy from toxicity.
This led to extensive structure-activity relationship (SAR) studies, using DFT as the core pharmacophore.[3][4] The goal was to systematically modify the DFT molecule to create analogues that retained the iron-binding and oral absorption characteristics while eliminating the nephrotoxic profile.
Caption: Rational drug design strategy based on the Desferrithiocin scaffold.
Key modifications included:
-
Removal of the aromatic nitrogen to create desazadesferrithiocin (DADFT).
-
Introduction of hydroxyl groups or polyether fragments onto the aromatic ring.[4][9]
These systematic efforts successfully produced orally active iron chelators with markedly reduced toxicity compared to the parent DFT molecule, and this line of research eventually led to the development of new classes of chelators, including the bis-hydroxyphenyltriazoles, which learned from the successes and failures of the DFT program.[2][4]
Conclusion
The initial investigations into the oral activity of Desferrithiocin represent a landmark case study in drug development. They began with the promise of solving a long-standing, critical unmet medical need and delivered the first compelling proof-of-concept for a highly efficient, orally active iron chelator. The subsequent discovery of severe, mechanism-based nephrotoxicity was a significant setback, but it provided an equally important lesson. By revealing the specific toxicophore (the ferrithiocin complex), these studies enabled a new, more rational approach to drug design. The legacy of Desferrithiocin is therefore twofold: it demonstrated that oral iron chelation was achievable and provided the foundational chemical scaffold that, through systematic and intelligent modification, paved the way for the safer and more effective oral therapies available to patients today.
References
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Bergeron, R. J., et al. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(17), 7599-7611. [Link]
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Wolfe, L. C., et al. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 81(3), 424-431. [Link]
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Bergeron, R. J., et al. (1993). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 36(13), 1883-1891. [Link]
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Nick, H., et al. (2003). Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]
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Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(21), 8637-8664. [Link]
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Hider, R. C., & Kong, X. (2013). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Metallomics, 5(3), 182-195. [Link]
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Nick, H., et al. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-76. [Link]
-
Bergeron, R. J., et al. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]
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Bergeron, R. J., et al. (2011). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 54(17), 5979-5989. [Link]
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Nick, H., et al. (2003). Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670. ResearchGate. [Link]
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Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ACS Publications. [Link]
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Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 57(21), 8637-64. [Link]
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Fitch, F. W., et al. (1992). Oral iron chelator desferrithiocin blocks allogeneic mononuclear cell activation and cytokine production in vivo and prolongs rat cardiac allograft survival. Transplantation Proceedings, 24(1), 214-5. [Link]
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Bergeron, R. J., et al. (2012). Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles. Journal of Medicinal Chemistry, 55(17), 7599-611. [Link]
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Methodological & Application
The Rational Re-engineering of a Siderophore: A Guide to the Synthesis of Desferrithiocin and Its Analogues
For: Researchers, medicinal chemists, and drug development professionals in the field of iron chelation therapy.
Introduction: The Promise and Peril of an Iron Scavenger
Iron, while indispensable for myriad biological processes, becomes a potent toxin in states of overload, catalyzing the formation of damaging reactive oxygen species through Fenton chemistry.[1][2] This grim reality drives the lifelong need for iron chelation therapy in patients with conditions like β-thalassemia, who receive regular blood transfusions.[3] For decades, the therapeutic landscape was dominated by Desferrioxamine (DFO), a robust hexadentate chelator, but its efficacy is hampered by poor oral bioavailability, necessitating burdensome parenteral administration.[3][4]
The discovery of Desferrithiocin (DFT), a natural siderophore produced by Streptomyces antibioticus, marked a paradigm shift.[4][5] As a tridentate chelator, it efficiently binds ferric iron (Fe³⁺) in a 2:1 ligand-to-metal ratio and, crucially, is orally active.[2][6] This offered the tantalizing prospect of a more patient-compliant therapy. However, the clinical development of DFT was abruptly halted by findings of severe nephrotoxicity, shifting the focus from the natural product to the design of safer, synthetic analogues.[7][8]
This guide provides a detailed overview of the synthetic strategies employed to re-engineer the desferrithiocin pharmacophore. It is designed not merely as a list of procedures, but as a narrative of rational drug design, explaining the causality behind the synthetic choices aimed at mitigating toxicity while preserving the iron-clearing efficiency that made DFT so compelling. We will explore the synthesis of key analogues, providing detailed, field-tested protocols for their preparation.
Core Concepts: The Desferrithiocin Pharmacophore and Structure-Activity Relationships (SAR)
The iron-binding prowess of Desferrithiocin stems from a specific tridentate arrangement of coordinating atoms: the hydroxyl group of the pyridine ring, the thiazoline ring nitrogen, and the carboxyl group.[5] Structure-activity relationship (SAR) studies have demonstrated that this core architecture is sacrosanct; modifications that alter the distance between these ligating centers invariably lead to a loss of efficacy.[7]
The primary strategy to detoxify the DFT scaffold has been to modify the pyridine ring system. It was hypothesized that altering the molecule's electronic properties and lipophilicity could dissociate the iron-clearing efficiency from its renal toxicity. This led to the development of two principal classes of analogues:
-
Desazadesferrithiocin (DADFT) Analogues: These compounds lack the nitrogen atom in the aromatic ring, replacing the pyridine with a phenol. This fundamental change proved to be a critical first step in reducing toxicity.[7]
-
Hydroxylated and Polyether Analogues: Further modifications, such as adding a second hydroxyl group or a polyether chain to the aromatic ring, were explored.[6][9] These changes aimed to decrease lipophilicity, which was found to correlate with toxicity, and potentially alter the organ distribution of the chelators.[9][10]
The workflow for developing these analogues follows a logical progression from initial synthesis to biological evaluation, as illustrated below.
Caption: General workflow for DFT analogue synthesis and evaluation.
Application Protocols: Synthesis of Key Desferrithiocin Analogues
The following protocols are based on established and validated methods from the primary literature, particularly the extensive work by the Bergeron group.[6][7] These procedures are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of (S)-4,5-Dihydro-2-(3,5-dihydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic Acid (5'-Hydroxy-DFT Analogue 6)
This protocol details the synthesis of a key analogue where a second hydroxyl group is introduced onto the pyridine ring. This modification was a crucial step in developing less toxic variants. The overall synthetic scheme is a multi-step process involving the preparation of a key nitrile precursor, cyclocondensation, and final deprotection.
A. Synthesis of 2-Cyano-3,5-bis(4-methoxybenzyloxy)pyridine (Precursor 12)
-
Rationale: This step prepares the aromatic precursor for the core cyclization reaction. The hydroxyl groups are protected with 4-methoxybenzyl (PMB) ethers to prevent unwanted side reactions. This protecting group is chosen for its stability under the subsequent reaction conditions and its susceptibility to clean removal via acidolysis.
-
Procedure:
-
To a solution of 2-cyano-3,5-difluoropyridine (1 equivalent) and 4-methoxybenzyl alcohol (2.5 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 95 °C and stir for 18 hours.
-
Cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected diol 12 .
-
B. Synthesis of 2-Cyano-3,5-dihydroxypyridine (Precursor 13)
-
Rationale: This step removes the PMB protecting groups to reveal the free hydroxyls on the pyridine ring, making it ready for the key condensation step. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the PMB ethers, and a scavenger like pentamethylbenzene is used to trap the resulting carbocations.
-
Procedure:
-
Dissolve the protected diol 12 (1 equivalent) in trifluoroacetic acid (TFA).
-
Add pentamethylbenzene (excess) as a scavenger.
-
Stir the solution at room temperature for 22 hours.
-
Remove the TFA under reduced pressure.
-
The resulting crude nitrile 13 is typically used in the next step without further purification, with yields being quantitative.[6]
-
C. Cyclocondensation, Esterification, and Hydrolysis
-
Rationale: This three-part sequence forms the core of the molecule. First, a cyclocondensation reaction between the dihydroxy-pyridine nitrile 13 and (S)-α-methyl cysteine forms the thiazoline ring.[6] The reaction is buffered to maintain a pH that facilitates the nucleophilic attack of the cysteine's thiol group. The resulting carboxylic acid is then esterified to facilitate purification and handling. Finally, the ester is hydrolyzed under basic conditions to yield the target chelator.
-
Procedure:
-
Cyclocondensation: Dissolve 2-cyano-3,5-dihydroxypyridine 13 (1 equivalent) and (S)-α-methyl cysteine hydrochloride (1.2 equivalents) in a mixture of methanol and a 0.1 M aqueous buffer solution adjusted to pH 6 with sodium bicarbonate.
-
Heat the mixture at approximately 75 °C for 45 hours.[6]
-
Cool the reaction and remove the methanol under reduced pressure. The crude acid product is carried forward.
-
Esterification: Dissolve the crude acid in DMF. Add N,N-diisopropylethylamine (DIEA, 1.5 equivalents) and iodoethane (1.5 equivalents).
-
Stir the reaction at room temperature for approximately 48 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. Purify the resulting ethyl ester 15 by column chromatography. A 70% yield for this two-step process is reported.[6]
-
Final Hydrolysis: Dissolve the purified ethyl ester 15 (1 equivalent) in methanol. Add a solution of 50% (w/w) aqueous sodium hydroxide (excess, ~10 equivalents) dropwise at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 19 hours.
-
Remove the bulk of the methanol by rotary evaporation. Dilute the residue with aqueous NaCl solution and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 6 N HCl.
-
Extract the precipitated product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (S)-4,5-Dihydro-2-(3,5-dihydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic Acid (6) , as a solid. Yields are typically high for this step (96%).[6]
-
Protocol 2: Synthesis of Desazadesferrithiocin (DADFT) Analogues
The synthesis of DADFT analogues follows a similar logic but starts with a substituted benzonitrile instead of a pyridine nitrile. The key cyclocondensation step remains central to the formation of the thiazoline ring.
A. General Procedure for Cyclocondensation
-
Rationale: This is the cornerstone reaction for creating the DADFT scaffold. The condensation of a substituted 2-hydroxybenzonitrile with an L-cysteine derivative (with or without the α-methyl group) forms the critical 2-(hydroxyphenyl)-thiazoline core.
-
Procedure:
-
Dissolve the desired 2-hydroxybenzonitrile derivative (1 equivalent) and the L-cysteine derivative (e.g., L-cysteine methyl ester hydrochloride or (S)-α-methyl cysteine, ~1.2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
If an ester was used, proceed to the hydrolysis step. If the free acid was used, purify the product by recrystallization or chromatography.
-
B. Final Saponification (Hydrolysis)
-
Rationale: As in the previous protocol, this step is necessary to convert the ester protecting group back to the essential carboxylic acid, which is one of the three iron-chelating moieties.
-
Procedure:
-
Dissolve the crude or purified thiazoline ester in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether to remove organic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The following diagram illustrates the key cyclocondensation reaction at the heart of DFT and DADFT synthesis.
Caption: Core cyclocondensation reaction for thiazoline formation.
Data Summary: Efficacy and Physicochemical Properties
The ultimate goal of analogue synthesis is to improve the therapeutic window. This involves measuring the Iron Clearing Efficiency (ICE), a metric that quantifies the amount of iron excreted relative to the theoretical maximum for a given dose.[6] The following table summarizes key data for DFT and some of its pivotal analogues.
| Compound No. | Name/Structure | Animal Model | Dose (µmol/kg) | Iron Clearing Efficiency (ICE %) | Log Papp | Reference |
| 1 | Desferrithiocin (DFT) | Primate | 150 | 16.1 ± 8.5 | - | [2] |
| 2 | Desazadesferrithiocin (DADFT) | Primate | 150 | 3.5 ± 0.6 | - | [7] |
| 6 | (S)-5'-(HO)-DFT | Primate | 75 | 11.2 ± 3.4 | -0.68 | [6][7] |
| 8 | (S)-5'-(Polyether)-DFT | Primate | 75 | 11.7 ± 2.4 | -0.19 | [6][7] |
| 10 | (S)-4'-(Polyether)-DFT | Primate | 75 | 11.4 ± 3.3 | -0.19 | [6][7] |
| - | (S)-4'-(HO)-DADFT | Primate | 75 | 24.5 ± 7.6 | - | [9] |
Note: Data are compiled from multiple studies for comparison. Experimental conditions may vary slightly between sources.
The data clearly illustrate the success of the analogue program. While removing the pyridine nitrogen in DADFT (2 ) reduced efficacy, subsequent modifications, such as adding hydroxyl (6 ) or polyether groups (8 , 10 ), restored or enhanced the iron clearing efficiency to levels comparable to or better than the parent DFT, all while dramatically reducing the associated toxicity.[6][7] The DADFT analogue with a 4'-hydroxyl group showed particularly excellent efficacy.[9]
Conclusion and Future Outlook
The story of Desferrithiocin is a powerful case study in medicinal chemistry and rational drug design. It showcases how a natural product with high efficacy but prohibitive toxicity can serve as a blueprint for creating safer, clinically viable therapeutics. The systematic re-engineering of the DFT pharmacophore has successfully decoupled the desired iron-chelating activity from its toxic effects, leading to the development of several promising analogues that have advanced to clinical trials.[8] The protocols and strategies outlined in this guide represent the culmination of decades of research and provide a robust framework for researchers seeking to build upon this legacy and develop the next generation of oral iron chelators.
References
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Bergeron, R. J., Wiegand, J., Bharti, N., & McManis, J. S. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(23), 10549–10561. [Link]
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Bergeron, R. J., Wiegand, J., Bharti, N., & McManis, J. S. (2012). NIH Public Access - BioAssay Works. Journal of Medicinal Chemistry. This is a manuscript version of reference[6]. [Link]
- Bergeron, R. J., & Streiff, R. R. (1993). Method for synthesis of desferrioxamine B, analogs and homologs thereof.
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Brittenham, G. M. (2005). Partition-variant desferrithiocin analogues: organ targeting and increased iron clearance. Journal of Medicinal Chemistry, 48(4), 1234–1245. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072–2078. [Link]
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Bernhardt, P. V. (2007). Coordination chemistry and biology of chelators for the treatment of iron overload disorders. Dalton Transactions, (30), 3214–3229. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
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Gogoi, K., & Ghorai, P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36569-36573. [Link]
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Gogoi, K., & Ghorai, P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing. This is a direct link to the publisher's page for reference[1]. [Link]
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Organic Chemistry Portal. (n.d.). Thiazoline synthesis. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ACS Publications. This is a PMC version of reference[11]. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. PubMed. This is an abstract view of reference[11]. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Singh, S., & Brittenham, G. M. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. Journal of Medicinal Chemistry, 49(9), 2772–2783. [Link]
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
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Chaban, T., Chaban, I., Matiychuk, V., & Ogurtsov, V. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
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Song, B., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI. [Link]
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Nick, H., et al. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]
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Yegemberdiyeva, S., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6668. [Link]
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Sharma, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 999-1025. [Link]
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Alom, N.-E., Wu, F., & Li, W. (2017). One-Pot Strategy for Thiazoline Synthesis from Alkenes and Thioamides. Organic Letters, 19(4), 930–933. [Link]
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Application Notes and Protocols for Investigating Desferrithiocin in a Bile Duct Cannulated Rat Model
These comprehensive application notes provide a detailed framework for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile, particularly the biliary excretion, of the iron chelator Desferrithiocin (DFT) using a bile duct cannulated (BDC) rat model. This guide emphasizes the scientific rationale behind the experimental design, adherence to ethical and procedural standards, and robust data acquisition and analysis.
Section 1: Scientific Rationale and Strategic Overview
The Clinical Context of Iron Overload and the Role of Chelators
Chronic iron overload, a consequence of genetic disorders like β-thalassemia or repeated blood transfusions, can lead to severe organ damage due to the catalytic role of iron in the formation of reactive oxygen species.[1][2][3] Iron chelation therapy is the primary treatment modality, aiming to bind excess iron and facilitate its excretion from the body.[4] Desferrithiocin (DFT), a tridentate iron chelator, has demonstrated high efficacy in promoting iron excretion, particularly when administered orally.[2][5][6] However, initial studies revealed significant nephrotoxicity, prompting the development of less toxic analogs.[1][2][7] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of DFT and its derivatives is paramount for optimizing their therapeutic potential and ensuring patient safety.[8][9]
Why the Bile Duct Cannulated Rat Model is Essential
The liver plays a central role in the metabolism and excretion of xenobiotics.[10] Biliary excretion is a significant pathway for the elimination of many drugs and their metabolites.[11][12] The bile duct cannulated (BDC) rat model is an indispensable tool for directly quantifying the extent of biliary excretion of a compound, thereby providing crucial insights into its clearance mechanisms.[10][13][14][15] Rats are a suitable preclinical species for such studies as they lack a gallbladder, which allows for continuous bile flow into the duodenum, simplifying the study of biliary secretion.[10][13]
Specifically for iron chelators, understanding the route of excretion (renal vs. biliary) is critical. Some chelators predominantly facilitate urinary iron excretion, while others promote fecal excretion via the bile.[4][11][12] Investigating DFT in a BDC rat model allows for the precise determination of the proportion of the drug and its iron complex (Ferri-thiocin) that is eliminated through the biliary route.[3] This information is vital for assessing the drug's overall clearance, potential for enterohepatic recirculation, and identifying any potential for cholestatic effects.[16][17][18][19]
Experimental Objectives
The primary objectives of employing a BDC rat model to study Desferrithiocin are:
-
To quantify the biliary excretion of Desferrithiocin and its iron-bound form, Ferri-thiocin, following administration.
-
To determine the pharmacokinetic parameters of Desferrithiocin in plasma.
-
To elucidate the contribution of the biliary pathway to the overall elimination of Desferrithiocin.
-
To assess the potential for enterohepatic recirculation of Desferrithiocin and its metabolites.
Section 2: Experimental Design and Methodologies
Animal Model and Husbandry
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for these studies. The weight of the animals should be within a range of 225-275 grams at the time of surgery to ensure the bile duct is of sufficient size for cannulation.[15][20]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to surgery.
-
Housing: Post-surgery, animals should be housed individually in metabolism cages to allow for the separate collection of urine and feces, and to protect the exteriorized cannulas.[20][21]
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum. Food should not be withheld prior to surgery as rodents do not vomit.[22][23]
Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines set forth by the institution's Animal Care and Use Committee (IACUC) and adhere to the standards of the Guide for the Care and Use of Laboratory Animals.[23][24] This includes the use of appropriate anesthesia and analgesia to minimize pain and distress, as well as aseptic surgical techniques.[25][26]
Surgical Protocol: Bile Duct Cannulation
The following protocol outlines the key steps for performing a bile duct cannulation in rats. This is a delicate procedure that requires a skilled surgeon to ensure a high success rate.[20]
Pre-operative Preparations:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or an injectable cocktail of ketamine/xylazine).[13]
-
Shave the abdominal area and the dorsal scapular region.
-
Aseptically prepare the surgical sites using a surgical scrub (e.g., povidone-iodine or chlorhexidine) followed by 70% ethanol.[26]
-
Administer a pre-operative analgesic as per the approved protocol.
Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the common bile duct.
-
Carefully dissect the bile duct free from surrounding tissue.
-
Ligate the bile duct distally (closer to the duodenum).
-
Make a small incision in the bile duct proximal to the ligation.
-
Insert a sterile, flexible cannula (e.g., polyethylene or silicone tubing) into the bile duct towards the liver and secure it with surgical silk.
-
Exteriorize the cannula through a subcutaneous tunnel to the dorsal scapular region.[13]
-
Close the abdominal incision in layers (muscle and skin).
-
Connect the exteriorized cannula to a collection vial.
Post-operative Care:
-
Monitor the animal closely during recovery from anesthesia. Provide supplemental heat to prevent hypothermia.[27]
-
Administer post-operative analgesics for a minimum of 48-72 hours.[28]
-
House the animal in a clean cage with easy access to food and water.[21]
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.[28]
-
Check the patency of the cannula and the color and flow of bile daily.[20]
Diagram: Bile Duct Cannulation Workflow
Caption: Workflow for the bile duct cannulation procedure in rats.
Desferrithiocin Administration and Sample Collection
Dosing:
-
Formulation: Desferrithiocin should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a buffered solution). The formulation should be prepared fresh on the day of the experiment.
-
Route of Administration: The route of administration will depend on the study's objectives. For assessing oral bioavailability and first-pass metabolism, oral gavage is appropriate. For determining intrinsic biliary clearance, intravenous administration via a tail vein or a pre-implanted jugular vein catheter is necessary.
-
Dose: The dose of Desferrithiocin should be based on previous efficacy and toxicity studies.[1][5] A dose range should be considered to evaluate dose-dependent pharmacokinetics.
Sample Collection Schedule:
A well-designed sample collection schedule is crucial for accurately defining the pharmacokinetic profile.
| Time Point | Blood Sample | Bile Sample | Urine Sample |
| Pre-dose | ✓ | ✓ | ✓ |
| 0.25 h | ✓ | ✓ | |
| 0.5 h | ✓ | ✓ | |
| 1 h | ✓ | ✓ | ✓ |
| 2 h | ✓ | ✓ | ✓ |
| 4 h | ✓ | ✓ | ✓ |
| 8 h | ✓ | ✓ | ✓ |
| 12 h | ✓ | ✓ | ✓ |
| 24 h | ✓ | ✓ | ✓ |
Sample Collection Procedures:
-
Blood: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a jugular vein catheter at the specified time points into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to obtain plasma, which should be stored at -80°C until analysis.
-
Bile: Collect bile continuously into pre-weighed tubes. At each time point, record the weight of the bile collected and store the samples at -80°C.
-
Urine: Collect urine from the metabolism cages at the specified intervals. Record the volume and store the samples at -80°C.
Section 3: Bioanalytical Methods and Data Analysis
Quantification of Desferrithiocin and Ferri-thiocin
Accurate and sensitive bioanalytical methods are essential for quantifying Desferrithiocin and its iron complex in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.[3]
Method Development and Validation:
-
Develop a robust LC-MS/MS method for the simultaneous quantification of Desferrithiocin and Ferri-thiocin.
-
Validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis.
Key Parameters to Determine:
-
Plasma Pharmacokinetics:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Biliary Excretion:
-
Cumulative amount of Desferrithiocin and Ferri-thiocin excreted in bile.
-
Percentage of the administered dose excreted in bile.
-
Biliary clearance (CLbiliary).
-
Section 4: Interpreting the Data and Drawing Mechanistic Conclusions
The Significance of Biliary Excretion Data
The data obtained from this study will provide a quantitative measure of the importance of the biliary route in the elimination of Desferrithiocin. A high percentage of the dose recovered in the bile indicates that biliary excretion is a major clearance pathway.
Investigating Enterohepatic Recirculation
Enterohepatic recirculation occurs when a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver via the portal circulation.[16][17][29] This can lead to a prolonged drug effect and secondary peaks in the plasma concentration-time profile.[18][19] By comparing the plasma pharmacokinetics in bile duct cannulated rats (where recirculation is interrupted) to those in intact rats, the extent of enterohepatic recirculation can be estimated.
Diagram: Enterohepatic Recirculation of Desferrithiocin
Caption: The cycle of enterohepatic recirculation.
Section 5: Concluding Remarks and Future Directions
The use of a bile duct cannulated rat model provides invaluable data for understanding the disposition of Desferrithiocin. The insights gained from these studies are critical for the rational design of safer and more effective iron chelators. Future investigations could involve using this model to compare the biliary excretion profiles of different Desferrithiocin analogs, thereby aiding in the selection of lead candidates for further development. Furthermore, co-administration studies with inhibitors or inducers of hepatic transporters could help to elucidate the specific mechanisms involved in the biliary secretion of Desferrithiocin.
References
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of medicinal chemistry, 57(22), 9259–9291. [Link]
-
Roberts, M. S., Magnusson, B. M., Burczynski, F. J., & Weiss, M. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical pharmacokinetics, 41(10), 751–790. [Link]
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Luo, Y., Mulder, G. B., & Fisher, T. F. (n.d.). Validation Of a Bile Duct Cannulation Rat Model. Charles River Laboratories. [Link]
-
Baker, E., Wong, A., Peter, H., & Jacobs, A. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British journal of haematology, 81(3), 424–431. [Link]
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Bergeron, R. J., Wiegand, J., Bharti, N., McManis, J. S., & Singh, S. (2011). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. BioMetals, 24(2), 239–258. [Link]
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Burden, N., Clutton, R. E., & Fentem, J. (2017). Maximising the success of bile duct cannulation studies in rats: recommendations for best practice. Laboratory animals, 51(2), 111–121. [Link]
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Cikryt, P., & Richardson, D. R. (1998). Biliary iron excretion in rats following treatment with analogs of pyridoxal isonicotinoyl hydrazone. Blood, 91(11), 4341–4349. [Link]
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Ghosal, A., & Hapangama, N. (2013). Role of enterohepatic recirculation in drug disposition: cooperation and complications. Drug metabolism and disposition: the biological fate of chemicals, 41(9), 1646–1657. [Link]
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Gu, J. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Journal of personalized medicine, 8(4), 41. [Link]
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Nick, H., Acklin, P., Lattmann, R., Stoeckli-Evans, H., & Schibli, R. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current medicinal chemistry, 10(12), 1065–1076. [Link]
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Syngene. (n.d.). A step-by-step guide for conducting safe and successful bile duct cannulated. [Link]
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Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]
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Wikipedia. (n.d.). Enterohepatic circulation. [Link]
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Application Notes and Protocols for In Vivo Efficacy Evaluation of Desferrithiocin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Desferrithiocin and its In Vivo Assessment
Desferrithiocin (DFT) is a potent, orally active iron chelator that has garnered significant interest for the treatment of transfusional iron overload, a life-threatening condition in patients with diseases like β-thalassemia.[1][2] Iron overload occurs when the body's capacity to store iron is overwhelmed, leading to the accumulation of toxic iron species in vital organs such as the liver, heart, and pancreas.[3] The primary therapeutic strategy is to remove this excess iron using chelating agents.[2]
DFT, a siderophore of microbial origin, efficiently binds to ferric iron (Fe³⁺), facilitating its excretion from the body.[4][5] However, the clinical development of the parent DFT molecule was hampered by significant nephrotoxicity.[6][7] This has led to extensive research into developing DFT analogs with an improved safety profile while retaining high iron chelation efficacy.[6][7]
These application notes provide a comprehensive guide for researchers to evaluate the in vivo efficacy of Desferrithiocin and its analogs. The protocols detailed herein are designed to establish a robust framework for preclinical assessment, focusing on the selection of appropriate animal models, detailed experimental procedures, and the critical biochemical and histological endpoints for a thorough evaluation.
Preclinical Animal Models of Iron Overload
The selection of an appropriate animal model is paramount for the successful evaluation of an iron chelator. The goal is to mimic the chronic iron accumulation seen in human transfusional iron overload. Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and the availability of established protocols for inducing iron overload.[8][9]
Rationale for Model Selection
The choice between different methods of inducing iron overload depends on the specific research question. Intravenous or intraperitoneal administration of iron compounds like iron dextran or iron sucrose allows for a controlled and rapid induction of iron overload, primarily in the reticuloendothelial system, which is relevant to transfusional iron overload.[1][2]
Diagram: Workflow for In Vivo Evaluation of Desferrithiocin
Caption: Experimental workflow for in vivo efficacy testing of Desferrithiocin.
Experimental Protocols
Protocol 1: Induction of Iron Overload in Rats using Iron Dextran
This protocol describes the induction of iron overload in rats via intraperitoneal (IP) injection of iron dextran.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Iron dextran solution (100 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (25G)
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the start of the experiment.
-
Dosage Calculation: A common dose for inducing significant iron overload is 100 mg/kg of iron dextran, administered weekly for 4-6 weeks.[1]
-
Administration:
-
Dilute the iron dextran solution in sterile saline to a final concentration of 20 mg/mL.
-
Administer the calculated dose via intraperitoneal injection.
-
Monitor the animals for any adverse reactions post-injection.
-
-
Confirmation of Iron Overload: After the final dose, allow a washout period of one week. A small cohort of animals can be euthanized to confirm iron overload through measurement of liver iron content and histological analysis.
Protocol 2: Administration of Desferrithiocin
DFT and its analogs are typically administered orally.
Materials:
-
Desferrithiocin (or analog)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of DFT in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).
-
A typical oral dose for DFT in rats is in the range of 10-100 mg/kg/day.[10]
-
-
Administration:
-
Administer the DFT suspension once daily via oral gavage.
-
The control group should receive the vehicle alone.
-
A positive control group, receiving a clinically approved oral iron chelator like Deferasirox, is highly recommended for comparative efficacy.
-
-
Duration of Treatment: The treatment period typically ranges from 2 to 4 weeks to observe a significant reduction in iron levels.
Protocol 3: Sample Collection and Processing
Blood Collection:
-
Collect blood samples at baseline (before treatment) and at the end of the study.
-
For terminal collection, anesthetize the animals and collect blood via cardiac puncture.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge immediately.
-
Aliquot and store serum/plasma at -80°C until analysis.
Tissue Collection:
-
Following blood collection, perfuse the animals with cold saline to remove remaining blood from the organs.
-
Excise the liver, heart, and kidneys.
-
For biochemical analysis, snap-freeze a portion of the tissue in liquid nitrogen and store at -80°C.
-
For histology, fix a portion of the tissue in 10% neutral buffered formalin.[11]
Efficacy Endpoint Analysis
Biochemical Assays
A panel of biochemical markers is essential to quantify the systemic and tissue iron levels.
Table 1: Key Biochemical Parameters for Efficacy Assessment
| Parameter | Sample Type | Rationale |
| Serum Ferritin | Serum | Reflects the body's iron stores. A decrease indicates mobilization of stored iron.[12] |
| Transferrin Saturation (TSAT) | Serum | Indicates the percentage of iron-binding sites on transferrin that are occupied. A reduction suggests decreased circulating iron. |
| Non-Transferrin-Bound Iron (NTBI) | Plasma | A toxic form of iron that appears when transferrin is saturated. Effective chelation should reduce or eliminate NTBI.[13] |
| Liver Iron Content | Liver Tissue | The primary organ for iron storage. Direct measurement provides a definitive assessment of chelator efficacy in mobilizing tissue iron. |
| Heart Iron Content | Heart Tissue | Crucial for assessing the cardioprotective effect of the chelator, as cardiac iron deposition is a major cause of mortality in iron overload.[11] |
Protocol 4: Measurement of Serum Ferritin (ELISA)
Commercially available ELISA kits for rat/mouse ferritin provide a sensitive and specific method for quantification.
Procedure (General Outline):
-
Prepare standards and samples according to the kit manufacturer's instructions.[12][14]
-
Add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the substrate and stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the ferritin concentration from the standard curve.
Protocol 5: Determination of Transferrin Saturation (TSAT)
TSAT is calculated from the serum iron and the total iron-binding capacity (TIBC).
Formula: TSAT (%) = (Serum Iron / TIBC) x 100[15][16]
Procedure:
-
Serum Iron Measurement: Use a colorimetric assay kit to determine the concentration of iron in the serum.
-
TIBC Measurement: Use a corresponding kit to measure the total iron-binding capacity of the serum.
-
Calculation: Apply the above formula to determine the TSAT percentage.
Protocol 6: Non-Transferrin-Bound Iron (NTBI) Assay
The measurement of NTBI is crucial as it represents a highly toxic iron species.
Principle: This method involves the chelation of NTBI with a strong chelator (e.g., nitrilotriacetic acid - NTA), followed by ultrafiltration to separate the chelated NTBI from transferrin-bound iron. The iron in the ultrafiltrate is then quantified.[17]
Procedure:
-
Incubate plasma samples with an NTA solution to chelate the NTBI.
-
Use a centrifugal filter unit (e.g., 30 kDa molecular weight cut-off) to separate the low molecular weight NTA-iron complex from the high molecular weight transferrin.
-
Quantify the iron content in the ultrafiltrate using a sensitive iron assay (e.g., colorimetric or mass spectrometry).
Histological Analysis
Histological evaluation provides visual confirmation of iron deposition in tissues.
Protocol 7: Perls' Prussian Blue Staining for Iron
This is the gold standard for visualizing ferric iron in tissue sections.
Procedure:
-
Embed the formalin-fixed tissues in paraffin and cut thin sections (4-5 µm).[11]
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the sections in a solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide. This reaction forms a blue-black precipitate (Prussian blue) at the sites of ferric iron.[11][18]
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess the distribution and extent of iron deposition. The intensity of the blue staining can be semi-quantitatively scored.[19][20]
Data Analysis and Interpretation
Statistical analysis should be performed to compare the treatment groups with the vehicle control and the positive control. Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed differences.
A successful Desferrithiocin candidate will demonstrate a statistically significant reduction in:
-
Serum ferritin
-
Transferrin saturation
-
Non-transferrin-bound iron
-
Liver and heart iron content
Histological analysis should corroborate the biochemical findings, showing a visible reduction in iron deposits in the tissues of treated animals compared to controls.
Toxicology and Safety Assessment
Given the known nephrotoxicity of the parent DFT compound, a thorough safety assessment is critical.
Key Monitoring Parameters:
-
Clinical Observations: Daily monitoring for any signs of toxicity, such as changes in behavior, appetite, or grooming.
-
Body Weight: Record body weight regularly (e.g., twice weekly).
-
Renal Function: At the end of the study, measure serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Histopathology of Kidneys: Perform a detailed histological examination of the kidneys to look for any signs of tubular damage or other pathologies.[7]
Diagram: Mechanism of Action of Desferrithiocin
Caption: Mechanism of iron chelation and excretion by Desferrithiocin.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to.[21][22] This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and considering alternatives to animal testing where possible.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of Desferrithiocin and its analogs. A systematic approach, combining well-validated animal models of iron overload with a comprehensive panel of biochemical and histological endpoints, is essential for determining the efficacy and safety of these promising iron chelators. The ultimate goal is to identify candidates with high iron-clearing efficiency and a favorable safety profile for further clinical development.
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Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload. PMC. [Link]
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Pharmacokinetics of orally administered desferrithiocin analogs in cebus apella primates. PubMed. [Link]
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Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. PMC. [Link]
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Histological validation of iron concentrations in the heart, liver and... | Download Scientific Diagram. ResearchGate. [Link]
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The Use of Iron-Dextran to Produce Iron Overload in Rodents. Taylor & Francis eBooks. [Link]
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Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry. [Link]
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Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. ResearchGate. [Link]
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Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. PMC. [Link]
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Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. Narra J. [Link]
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Oral iron chelator desferrithiocin blocks allogeneic mononuclear cell activation and cytokine production in vivo and prolongs rat cardiac allograft survival. PubMed. [Link]
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Histological Evaluation of Iron in Liver Biopsies: Relationship To Hfe Mutations. ResearchGate. [Link]
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Histological Scores Validate the Accuracy of Hepatic Iron Load Measured by Signal Intensity Ratio and R2* Relaxometry MRI in Dialysis Patients. NIH. [Link]
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Desferrithiocin analogues and nephrotoxicity. PubMed. [Link]
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Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. PubMed. [Link]
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(PDF) Automated assay for non-transferrin-bound iron in serum samples. ResearchGate. [Link]
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Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats. PMC. [Link]
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What is the formula to calculate transferrin saturation (Total Iron-Binding Capacity)?. Dr.Oracle. [Link]
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Ethical, legal, and social implications (Chapter 38) - Handbook of Iron Overload Disorders. Cambridge University Press. [Link]
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Iron Content of Rat Serum Ferritin. J-Stage. [Link]
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Development of tridentate iron chelators: from desferrithiocin to ICL670. PubMed. [Link]
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(PDF) New rat models of iron sucrose-induced iron overload. ResearchGate. [Link]
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Desferrithiocin: a search for clinically effective iron chelators. PubMed. [Link]
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Evaluation of the desferrithiocin pharmacophore as a vector for hydroxamates. PubMed. [Link]
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Ethical Considerations of Preclinical Testing. LinkedIn. [Link]
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How to calculate transferrin saturation?. Drlogy. [Link]
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"Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare". BioBoston Consulting. [Link]
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Transferrin Saturation: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]
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Iron excretion in iron dextran-overloaded mice. PMC. [Link]
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Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. PubMed Central. [Link]
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Clinical Trials. Iron Disorders Institute. [Link]
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Application Notes and Protocols for Desferrithiocin in Iron Overload Disease Models
For: Researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and medicinal chemistry.
Introduction: The Challenge of Iron Overload and the Promise of Desferrithiocin
Iron is indispensable for life, serving as a critical cofactor in numerous biological processes, from oxygen transport to DNA synthesis.[1] However, the human body lacks a regulated mechanism for excreting excess iron.[2][3][4] In disorders such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes, frequent blood transfusions lead to a progressive and dangerous accumulation of iron.[4][5][6] This iatrogenic iron overload, along with genetic conditions like hemochromatosis, results in iron deposition in vital organs, including the liver, heart, and pancreas.[2][4] The subsequent catalytic generation of reactive oxygen species via the Fenton reaction inflicts severe cellular damage, leading to organ failure and significant mortality.[2][6][7]
The sole therapeutic strategy to combat this pathology is iron chelation therapy—the administration of ligands that bind to excess iron and facilitate its excretion.[3][4] For decades, the standard of care was dominated by parenterally administered deferoxamine (DFO), a therapy hampered by a short half-life and a demanding administration regimen that often leads to poor patient compliance.[2][8] This challenge spurred the search for potent, orally active iron chelators.
Desferrithiocin (DFT), a microbial siderophore isolated from Streptomyces antibioticus, emerged as a highly promising candidate.[6][7][9][10] As a tridentate chelator, it efficiently binds ferric iron (Fe³⁺) and has demonstrated remarkable efficacy in promoting iron excretion when administered orally in preclinical models.[6][11] However, the clinical development of DFT itself was halted by significant nephrotoxicity.[3][6][12] This critical drawback did not mark the end of the story but rather the beginning of a systematic effort to reengineer the DFT pharmacophore. Through extensive structure-activity relationship (SAR) studies, a new generation of DFT analogs has been developed, designed to retain high iron-clearing efficiency while mitigating the associated renal toxicity.[3][12][13][14]
This document provides a detailed guide for researchers on the application of Desferrithiocin and its analogs in relevant preclinical models of iron overload. It outlines the scientific rationale behind experimental design, provides validated protocols for both in vitro and in vivo studies, and offers insights into data interpretation to accelerate the evaluation of next-generation iron chelators.
Scientific Profile: Mechanism and Molecular Engineering of Desferrithiocin
Mechanism of Iron Chelation
Desferrithiocin is a tridentate ("three-toothed") ligand, meaning it uses three donor atoms to coordinate with a single iron ion. Its key functional groups—a phenolic oxygen, a carboxylate oxygen, and a thiazoline nitrogen—form a stable 2:1 complex with ferric iron (Fe³⁺).[6][10] This stoichiometry is a critical aspect of its function and a point of consideration in drug design, as unsaturated coordination spheres could potentially participate in redox cycling.[6] DFT effectively mobilizes iron from intracellular stores, particularly within hepatocytes, making it available for excretion.[11]
Caption: Mechanism of intracellular iron chelation by Desferrithiocin.
Structure-Activity Relationship (SAR): The Path to Safer Analogs
The initial promise of DFT was shadowed by its renal toxicity.[6][12] This prompted extensive SAR studies to identify the molecular determinants of both efficacy and toxicity. Key findings include:
-
Essential Moieties: The aromatic hydroxyl and the thiazoline ring carboxyl group are indispensable for iron chelation activity.[9][15]
-
Toxicity Reduction: A pivotal breakthrough was the discovery that removing the aromatic nitrogen to create desazadesferrithiocin (DADFT) and subsequently introducing hydroxyl groups or polyether side chains onto the aromatic ring dramatically reduced nephrotoxicity without compromising oral activity.[2][3][12][16] These modifications alter the molecule's distribution and renal handling, mitigating the toxic effects observed with the parent compound.[2][17]
This rational drug design approach has led to the development of several analogs, some of which have advanced to clinical trials, demonstrating the power of systematically engineering a natural product pharmacophore to create safer, more effective therapeutics.[2][6][7]
Experimental Models for Chelator Evaluation
The selection of an appropriate experimental model is crucial for accurately assessing the efficacy and safety of iron chelators. A multi-tiered approach, moving from simple in vitro systems to complex in vivo models, is standard practice.[18]
-
In Vitro Models: Primarily used for initial, high-throughput screening. Cell cultures, such as the human hepatocarcinoma cell line HepG2, can be artificially iron-loaded to mimic the iron-rich environment of hepatocytes in iron overload diseases.[19][20] These models are invaluable for rapidly assessing a compound's ability to chelate intracellular iron and for preliminary cytotoxicity profiling.[18]
-
In Vivo Models: Essential for evaluating pharmacokinetics, routes of excretion, efficacy in reducing systemic iron, and organ-specific toxicity.[18]
-
Rodent Models: Mice and rats (e.g., Sprague-Dawley) are widely used due to cost-effectiveness and ease of handling.[12][18] Iron overload is typically induced through parenteral administration of iron-dextran or iron-sucrose.[21] The bile duct-cannulated rat model is particularly useful for distinguishing between biliary and urinary routes of iron excretion, a key parameter for DFT and its analogs.[6][9]
-
Primate Models: Non-human primates, such as the Cebus apella monkey, provide a more clinically relevant model for final preclinical validation due to their physiological similarities to humans.[6][16] These models are often reserved for the most promising candidates due to ethical and cost considerations.
-
Protocols for the Application of Desferrithiocin and Analogs
The following protocols are designed to be self-validating, with integrated quality control steps and clear endpoints.
Protocol 1: In Vitro Efficacy and Cytotoxicity Screening in Iron-Loaded HepG2 Cells
Objective: To determine the dose-dependent ability of a DFT analog to reduce intracellular iron and to assess its cytotoxicity in a hepatic cell line.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
Ferrous Ammonium Citrate (FAC) or other iron source
-
DFT analog test compound
-
Deferoxamine (DFO) as a positive control
-
MTT or similar cell viability assay kit
-
DCFDA/DCF or similar ROS detection kit
-
Reagents for quantifying intracellular iron (e.g., µ-ferene assay)[19]
-
Reagents for protein quantification (e.g., BCA assay)
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HepG2 cells according to standard protocols.
-
Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for iron/ROS analysis) and allow them to adhere for 24 hours.
-
Causality: This step ensures cells are in a healthy, logarithmic growth phase before experimental manipulation.
-
-
Induction of Iron Overload:
-
Prepare a stock solution of FAC in serum-free medium.
-
Treat cells with an optimized concentration of FAC (e.g., 50-100 µM) for 24-48 hours.[19] A non-iron-treated control group must be included.
-
Validation: Confirm iron loading by measuring intracellular iron in a subset of cells. A significant increase compared to the control group validates the model.
-
-
Chelator Treatment:
-
Remove the iron-loading medium and wash the cells gently with PBS.
-
Add fresh medium containing various concentrations of the DFT analog. Include a vehicle control, a DFO positive control, and a non-iron-loaded control group.
-
Incubate for 24 hours.
-
Causality: A dose-response curve is essential to determine the compound's potency (EC₅₀) and potential therapeutic window.
-
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay on cells in a 96-well plate to assess cytotoxicity.[22]
-
Intracellular Iron Quantification: In a parallel 6-well plate, lyse the cells and measure total intracellular iron using a colorimetric assay.[19] Normalize iron content to total protein content.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFDA to measure intracellular ROS levels via flow cytometry or a plate reader.[19]
-
Interpretation: An effective chelator will significantly reduce intracellular iron and ROS levels in iron-loaded cells without causing a significant decrease in cell viability compared to the vehicle control.
-
Protocol 2: In Vivo Efficacy and Safety Assessment in an Iron-Overloaded Rodent Model
Objective: To evaluate the iron-clearing efficiency (ICE), route of excretion, and potential nephrotoxicity of a DFT analog following oral administration in iron-overloaded rats.
Caption: Experimental workflow for in vivo evaluation of a DFT analog.
Materials:
-
Iron-dextran solution.
-
Metabolic cages for separate collection of urine and feces.
-
DFT analog formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Analytical equipment for iron measurement (e.g., ICP-MS or Atomic Absorption Spectroscopy).
-
Kits for measuring kidney function markers (BUN, creatinine, Kim-1).[2]
Step-by-Step Methodology:
-
Acclimatization and Iron Overload Induction:
-
Acclimatize animals for at least one week. House them in metabolic cages to adapt.
-
Collect 24-hour baseline urine and feces samples.
-
Induce iron overload via intraperitoneal (IP) injection of iron-dextran. Allow several days for the iron to distribute into tissues.[21]
-
Validation: Confirm iron-overload status by measuring serum ferritin levels, which should be significantly elevated.
-
-
Drug Administration and Sample Collection:
-
Randomize animals into treatment groups (e.g., vehicle control, DFT analog at low/mid/high doses, positive control).
-
Administer the compound once daily via oral gavage for a specified period (e.g., 5-14 days). A single-dose pharmacokinetic study may also be performed.[2][11]
-
Collect urine and feces daily throughout the treatment period.
-
Causality: Oral administration directly tests the key therapeutic advantage of DFT analogs. Daily collection allows for the calculation of total iron excretion over time.
-
-
Terminal Procedures and Endpoint Analysis:
-
At the end of the study, collect a terminal blood sample via cardiac puncture for analysis of serum chemistry (especially kidney function markers like BUN and creatinine) and serum iron parameters.[2]
-
Harvest key organs (kidneys, liver, heart, pancreas) for histopathological analysis and tissue iron measurement.[2]
-
Iron Excretion: Homogenize feces and acid-digest both urine and fecal samples. Measure total iron content using ICP-MS or AAS.
-
Toxicity Assessment: Perform histopathology on kidney sections to look for signs of tubular damage. Measure urinary biomarkers like Kidney Injury Molecule-1 (Kim-1) for a more sensitive indicator of nephrotoxicity.[2]
-
-
Data Analysis and Interpretation:
-
Iron Clearing Efficiency (ICE): This is a critical measure of efficacy. It is calculated as the percentage of the theoretical amount of iron that can be bound by the administered dose.
-
ICE (%) = (Chelator-induced Iron Excretion / Theoretical Iron Excretion) x 100[2]
-
Note: For a tridentate chelator like DFT (2:1 complex), two moles of the ligand bind one mole of iron.
-
-
Route of Excretion: Calculate the ratio of iron excreted in feces versus urine. This provides insight into the compound's clearance mechanism.[9]
-
Safety Profile: Compare kidney function markers and histopathology results between treated and vehicle control groups. A successful analog will show high ICE with no significant signs of nephrotoxicity.[2][12]
-
Quantitative Data Summary
The following tables summarize representative data from the literature, highlighting the efficacy and improved safety profile of engineered DFT analogs compared to the parent compound.
Table 1: Comparative Iron Clearing Efficiency (ICE) of DFT and Analogs
| Compound | Animal Model | Administration | Dose (µmol/kg) | ICE (%) | Reference |
|---|---|---|---|---|---|
| Desferrithiocin (DFT) | Rat | Oral | 150 | 5.5 ± 3.2 | [6] |
| Desferrithiocin (DFT) | Cebus apella | Oral | 150 | 16.1 ± 8.5 | [6] |
| Analog 3 (Polyether DADFT) | Rat | Oral | 50 | ~10-12* | [2] |
| Analog 9 (Polyether DADFT) | Rat | Oral | 300 | ~4-5* | [2][17] |
| Analog 9 (Polyether DADFT) | Cebus apella | Oral | 75 | ~9-11* | [2][17] |
*Values are estimated from graphical data for illustrative purposes.
Table 2: Toxicity Profile Overview
| Compound | Key Toxicological Finding | Severity | Reference |
|---|---|---|---|
| Desferrithiocin (DFT) | Severe nephrotoxicity in rats. | High | [3][6][12] |
| Ferrithiocin (Fe-DFT Complex) | Cytotoxic to hepatocytes in vitro. | High | [11][14] |
| Deferitrin (DADFT Analog) | Clinical development halted due to nephrotoxicity. | Moderate-High | [2] |
| Polyether Analogs (e.g., 3, 9) | Nephrotoxicity significantly ameliorated or absent at effective doses. | Low |[2][3] |
Conclusion and Future Outlook
Desferrithiocin provided a foundational platform for the development of orally active iron chelators. While the parent molecule's toxicity precluded its clinical use, the systematic and rational redesign of its pharmacophore has yielded a new generation of analogs with promising safety and efficacy profiles. The protocols and models described herein provide a robust framework for the continued evaluation of these compounds. Future research should focus on long-term toxicity studies, the impact on cardiac iron removal—the primary determinant of survival in thalassemia patients—and the exploration of novel drug delivery formulations to optimize therapeutic outcomes.[23] The journey from a microbial siderophore to a potentially life-saving oral therapeutic exemplifies the power of medicinal chemistry and rigorous pharmacological testing.
References
-
Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072–2078. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2010). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 53(7), 2835–2846. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(16), 7090–7103. [Link]
-
Singh, S., Hider, R. C., & Porter, J. B. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 81(3), 424–431. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]
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Ansari, S., & Azam, A. (2016). Clinical Pharmacology and Toxicology of the Current and New Potential Therapeutic Agents for the Treatment of Iron Overload. Research and Reviews: A Journal of Pharmacology and Toxicological Studies. [Link]
-
Hershko, C. (1989). Biological models for studying iron chelating drugs. Baillière's Clinical Haematology, 2(2), 377–395. [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2012). Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles. Journal of Medicinal Chemistry, 55(16), 7090-7103. [Link]
-
Chen, Y., Leimberg, J. M., Chepelev, L. L., & Kalia, Y. N. (2023). Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13(1), 21356. [Link]
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Nick, H., Wong, A., Siraki, A., & Peter, H. H. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065–1076. [Link]
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Hider, R. C., & Singh, S. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
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Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (1999). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 42(14), 2432–2440. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2010). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. Journal of Medicinal Chemistry, 53(7), 2835-2846. [Link]
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Rasti, M., & Torkaman, G. (2014). An extended-release formulation of desferrioxamine for subcutaneous administration. Journal of Liposome Research, 24(3), 227–233. [Link]
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Nick, H., Wong, A., Siraki, A., & Peter, H. H. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]
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Abbina, S., Siren, E. M. J., Chidambaram, M., & Brooks, D. E. (2019). Design of Safe Nanotherapeutics for the Excretion of Excess Systemic Toxic Iron. ACS Applied Bio Materials, 2(12), 5695-5707. [Link]
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In vitro assays for testing Desferrithiocin iron chelation activity
Application Note & Protocols
A Guide to In Vitro Assays for Characterizing the Iron Chelation Activity of Desferrithiocin (DFT) and its Analogs
Abstract
Desferrithiocin (DFT) is a potent, orally active tridentate iron chelator that has served as a platform for the development of therapeutics for transfusional iron overload disorders.[1][2] Assessing the efficacy of new DFT analogs requires robust and reproducible in vitro assays that can quantify both extracellular and intracellular iron chelation. This guide provides a comprehensive overview of the core principles and detailed, field-proven protocols for characterizing the iron chelation activity of compounds like DFT. We will cover the spectrophotometric ferrozine-based assay for direct quantification of Fe(II) chelation and the fluorescence-based calcein-AM assay for measuring the chelation of the labile iron pool (LIP) within a cellular context. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable testing cascade for novel iron chelators.
Introduction: The Critical Role of Iron Chelation
Iron is essential for life, serving as a critical cofactor in processes ranging from oxygen transport to DNA synthesis.[2] However, its redox activity can also catalyze the formation of damaging reactive oxygen species via Fenton chemistry.[3] In conditions of iron overload, such as β-thalassemia and sickle cell disease, which require frequent blood transfusions, the body's natural iron storage mechanisms are overwhelmed.[3][4] This leads to the accumulation of toxic non-transferrin-bound iron (NTBI), causing significant damage to the liver, heart, and endocrine organs.[5][6]
Iron chelation therapy is the only effective treatment for managing transfusional iron overload.[4] Desferrithiocin (DFT), a siderophore isolated from Streptomyces antibioticus, demonstrated remarkable oral activity in mobilizing iron.[5][7] Although clinical development of the parent compound was halted due to nephrotoxicity, its core structure remains a valuable scaffold for designing safer and more effective analogs.[7][8] The assays detailed herein provide the foundational tools to screen and characterize these next-generation chelators.
Mechanism of Desferrithiocin Iron Chelation
Desferrithiocin is a tridentate, or "three-toothed," chelator, meaning it uses three donor atoms to bind a single iron ion. As a result, it forms a highly stable 2:1 complex with ferric iron (Fe³⁺).[7] Understanding this stoichiometry is crucial for interpreting assay results and comparing the efficacy of different chelators.
Figure 1: Stoichiometry of Desferrithiocin binding to ferric iron.
Assay 1: Spectrophotometric Analysis of Iron Chelation (Ferrozine Assay)
This assay provides a rapid and cost-effective method to determine the direct iron-binding capacity of a chelator in a cell-free system.
Principle of the Ferrozine Assay
The ferrozine assay is a competitive binding assay. Ferrozine is a chromogenic reagent that forms a stable, intensely magenta-colored complex specifically with ferrous iron (Fe²⁺), with a maximum absorbance at 562 nm.[9][10] The assay is set up with a known amount of Fe²⁺ and ferrozine. When a competing chelator like DFT is introduced, it sequesters the Fe²⁺, preventing it from binding to ferrozine. This results in a decrease in the magenta color, and the reduction in absorbance at 562 nm is directly proportional to the chelating activity of the test compound.[9]
Figure 2: Principle of the competitive ferrozine-based iron chelation assay.
Protocol: Ferrozine Assay
This protocol is adapted for a 96-well microplate format for higher throughput.
A. Required Materials and Reagents
-
Test Compound: Desferrithiocin (DFT) or analogs, dissolved in an appropriate solvent (e.g., DMSO or water).
-
Positive Control: EDTA or Deferoxamine (DFO).
-
Iron Solution: Ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 1 mM in deionized water). Prepare fresh daily.
-
Chromogen: Ferrozine solution (e.g., 5 mM in deionized water). Store protected from light.
-
Buffer: HEPES or Acetate buffer (pH ~7.0).
-
Equipment: 96-well clear flat-bottom microplate, multichannel pipette, spectrophotometric microplate reader.
B. Step-by-Step Procedure
-
Prepare Reagent Plate: In a 96-well plate, add your test compounds and controls. Prepare a serial dilution of your DFT analogs to determine the IC₅₀.
-
Typical Concentration Range: 1 µM to 1000 µM.
-
Controls:
-
100% Chelation Control (Blank): Wells with buffer only (no iron).
-
0% Chelation Control (Maximal Signal): Wells with buffer and iron, but no chelator.
-
Positive Control: Wells with a known chelator like EDTA at a concentration known to give maximum chelation.
-
-
-
Add Test Compound: To triplicate wells, add 50 µL of varying concentrations of the test compound (DFT analogs) or control solutions.
-
Initiate Reaction: Add 50 µL of the freshly prepared ferrous sulfate solution to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the chelator to bind the iron.
-
Add Chromogen: Add 100 µL of the ferrozine solution to all wells. The magenta color will develop almost instantly.
-
Read Absorbance: Immediately measure the absorbance at 562 nm using a microplate reader.[9][10]
C. Data Analysis and Interpretation The percentage of iron chelation activity is calculated using the following formula:
Chelation Activity (%) = [ ( A₀ - A₁ ) / A₀ ] × 100
Where:
-
A₀ is the absorbance of the control (0% chelation, iron + ferrozine, no chelator).
-
A₁ is the absorbance in the presence of the test compound.
Plot the chelation activity (%) against the logarithm of the chelator concentration and use non-linear regression to determine the IC₅₀ value (the concentration of chelator required to inhibit 50% of ferrozine-Fe²⁺ complex formation).
| Parameter | Typical Value | Rationale |
| Wavelength | 562 nm | This is the λmax for the ferrozine-Fe²⁺ complex, ensuring maximum sensitivity.[11] |
| pH | ~7.0 | Mimics physiological pH, though ferrozine is stable in a pH range of 3-5.[12] |
| Incubation Time | 10 min (Chelator-Fe²⁺) | Allows sufficient time for the test chelator to bind iron before adding the competing ferrozine. |
| Positive Control | EDTA, Deferoxamine | Validates that the assay is working correctly by showing strong chelation with a known compound.[9] |
Assay 2: Cellular Iron Chelation (Calcein-AM Assay)
While the ferrozine assay measures direct binding, the Calcein-AM assay assesses a chelator's ability to permeate a cell membrane and bind the intracellular "labile iron pool" (LIP). The LIP is the redox-active, chelatable iron that is implicated in oxidative cell damage.[5][13]
Principle of the Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable molecule. Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, converting it into the highly fluorescent, membrane-impermeable molecule, calcein.[14] The fluorescence of calcein is efficiently quenched upon binding to labile iron.[13][15]
The assay works on a "turn-on" fluorescence principle. Cells are first loaded with Calcein-AM, and the initial fluorescence (quenched by the LIP) is measured. Upon addition of a cell-permeable chelator like DFT, the chelator removes iron from calcein. This de-quenching of calcein results in an increase in fluorescence, which is proportional to the amount of iron chelated from the LIP.[16]
Figure 3: Workflow for measuring intracellular iron chelation using Calcein-AM.
Protocol: Calcein-AM Assay
A. Required Materials and Reagents
-
Cell Line: A relevant cell line, such as human hepatoma cells (HepG2), cardiomyocytes (H9c2), or neuroblastoma cells (SH-SY5Y), cultured to ~80% confluency.[17][18]
-
Iron Loading Agent (Optional): Ferric ammonium citrate (FAC) to induce cellular iron overload.[19][20]
-
Fluorescent Probe: Calcein-AM (e.g., 1 mM stock in anhydrous DMSO).
-
Test Compound: DFT or analogs dissolved in culture medium or DMSO.
-
Controls:
-
Positive Control: A known cell-permeable chelator like Salicylaldehyde isonicotinoyl hydrazone (SIH) or Deferiprone.
-
Negative Control: Vehicle-treated cells (e.g., DMSO).
-
-
Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Equipment: 96-well black, clear-bottom tissue culture plates, fluorescence microplate reader (Excitation ~490 nm, Emission ~525 nm), CO₂ incubator.
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density (e.g., 1-5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Iron Loading (Optional but Recommended): To create an iron-overload model, treat cells with an iron source like FAC (e.g., 100-300 µM) for 24-48 hours.[19] This increases the size of the LIP, providing a larger dynamic range for the assay.
-
Washing: Gently wash the cells twice with warm HBSS or PBS to remove culture medium and unbound iron.
-
Calcein-AM Loading: Incubate cells with Calcein-AM working solution (final concentration 0.1-0.5 µM in HBSS) for 15-30 minutes at 37°C, protected from light.[20]
-
Washing: Wash the cells twice with warm HBSS to remove extracellular Calcein-AM.
-
Baseline Fluorescence Reading (F_initial): Add 100 µL of HBSS to each well and measure the baseline fluorescence (Ex: 490 nm, Em: 525 nm). This represents the fluorescence quenched by the basal LIP.
-
Add Chelator: Add the DFT analogs at various concentrations to the wells.
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for cellular uptake and iron chelation.
-
Final Fluorescence Reading (F_final): Measure the final fluorescence at the same settings.
C. Data Analysis and Interpretation The increase in fluorescence reflects the chelation of intracellular labile iron. The change in fluorescence (ΔF) can be calculated as:
ΔF = F_final - F_initial
Plot ΔF against the logarithm of the chelator concentration to determine the EC₅₀ (the effective concentration that produces 50% of the maximal fluorescence increase). A lower EC₅₀ value indicates higher intracellular chelation potency.
| Parameter | Typical Value/Condition | Rationale |
| Cell Line | HepG2, H9c2 | These cell types are relevant to the primary organs affected by iron overload (liver, heart).[18] |
| Iron Overload | 100-300 µM FAC for 24h | Simulates the chronic iron-loaded state found in patients, enhancing the assay signal.[19][20] |
| Calcein-AM Conc. | 0.1-0.5 µM | Sufficient for cellular loading without causing cytotoxicity. Higher concentrations can lead to compartmentalization.[20] |
| Wavelengths | Ex: ~490 nm, Em: ~525 nm | Optimal spectral settings for detecting calcein fluorescence.[21] |
Conclusion
The ferrozine and calcein-AM assays represent a robust, two-tiered approach for the in vitro characterization of Desferrithiocin and its analogs. The ferrozine assay provides a direct measure of iron binding affinity in a simple chemical system, ideal for initial screening. The calcein-AM assay offers a more physiologically relevant assessment, confirming that a compound can cross the cell membrane and engage with the therapeutically relevant labile iron pool. Together, these protocols provide the essential data needed to guide the selection and optimization of promising new iron chelators for clinical development.
References
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]
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Porter, J. B., Abeysinghe, R. D., & Hoyes, K. P. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 82(2), 403-409. [Link]
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Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit Protocol. Zen-Bio Product Manual. [Link]
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Le, T. V., & Le, T. B. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. MethodsX, 5, 835-841. [Link]
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Crisponi, G., & Remelli, M. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3028. [Link]
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Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method) Kit Manual. Kamiya Biomedical Company. [Link]
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Crisponi, G., & Remelli, M. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. PubMed. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ACS Publications. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. PubMed Central. [Link]
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Kurz, T., Terman, A., Gustafsson, B., & Brunk, U. T. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 403(1), 173-177. [Link]
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Kurz, T., Terman, A., Gustafsson, B., & Brunk, U. T. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. PubMed. [Link]
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University of Wisconsin-Madison Chemistry Department. (n.d.). Spectrophotometric Determination of Iron. UW-Madison Chemistry Handout. [Link]
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Zhang, Y., et al. (2020). Determination of iron content in chelated iron desulphurization solution by phenanthroline spectrophotometry. IOP Conference Series: Earth and Environmental Science, 546, 042048. [Link]
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Sim, E. Y., et al. (2020). Iron Overload Induces Oxidative Stress, Cell Cycle Arrest and Apoptosis in Chondrocytes. International Journal of Molecular Sciences, 21(21), 8343. [Link]
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Li, Y., et al. (2022). Benefits of Iron Chelators in the Treatment of Parkinson's Disease. Frontiers in Aging Neuroscience, 14, 863205. [Link]
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Zhang, D., et al. (2016). Iron overload induced death of osteoblasts in vitro: involvement of the mitochondrial apoptotic pathway. PeerJ, 4, e2640. [Link]
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Farges, J. C., et al. (1990). The effect of desferrithiocin, an oral iron chelator, on T-cell function. Blood, 76(9), 1878-1884. [Link]
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Siddiqui, M. A., et al. (2014). Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells. Journal of Biosciences, 39(2), 237-247. [Link]
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Hider, R. C., & Kong, X. (2007). Coordination chemistry and biology of chelators for the treatment of iron overload disorders. Dalton Transactions, (34), 3827-3849. [Link]
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Cappellini, M. D., et al. (2014). Guidelines for the Management of Transfusion Dependent Thalassaemia (TDT). 3rd edition. NCBI Bookshelf. [Link]
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Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 239–247. [Link]
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Ansari, S., et al. (2021). Iron Chelation Therapy Needed for Serum Ferritin Overloaded Patients of Beta Thalassemia Major. Thalassemia Reports, 11(1), 1-6. [Link]
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Application Notes & Protocols: Desferrithiocin (DFT) Administration in Animal Studies
Introduction: The Scientific Context of Desferrithiocin (DFT)
Desferrithiocin (DFT) is a tridentate iron chelator of microbial origin, identified as a siderophore from Streptomyces antibioticus.[1] In the field of iron chelation therapy, the primary goal is to manage pathological iron overload, a common consequence of genetic disorders like β-thalassemia that necessitate frequent blood transfusions.[2] The established standard of care, Desferrioxamine (DFO), suffers from poor oral bioavailability and a short plasma half-life, requiring burdensome daily subcutaneous infusions for 8-12 hours, which leads to significant patient compliance issues.[2][3]
This clinical challenge spurred the search for orally active iron chelators, and DFT initially emerged as a highly promising candidate.[2] It demonstrated remarkable efficacy in promoting iron excretion when administered orally to animal models, including rodents and primates.[4] However, the progression of DFT itself was halted due to findings of severe nephrotoxicity in animal studies.[5] Despite this, DFT remains a critical pharmacophore. The extensive structure-activity relationship (SAR) studies it spawned have been foundational in developing a new generation of safer, orally active iron chelators, with several DFT analogues advancing to clinical trials.[6]
Understanding the administration routes, formulation, and resulting in vivo behavior of DFT is therefore crucial for researchers working on novel chelator design, comparative efficacy studies, or investigating the mechanisms of chelator-induced toxicity. This guide provides a synthesis of field-proven insights and detailed protocols for the administration of DFT in preclinical animal models, focusing on the scientific rationale behind methodological choices.
PART 1: Pre-formulation and Vehicle Selection
The physicochemical properties of Desferrithiocin dictate its formulation for in vivo administration. As a free acid, DFT has limited aqueous solubility, which is a critical barrier for preparing dosing solutions suitable for oral gavage or parenteral injection.
The Rationale for Salt Formation
Causality: The most prevalent and effective strategy to enhance the aqueous solubility of DFT and its analogues is to convert the carboxylic acid moiety into a salt. By reacting the free acid with a base, such as sodium hydroxide (NaOH), the compound is converted to its monosodium salt. This salt form is significantly more soluble in aqueous vehicles like distilled water or sterile saline, enabling the preparation of homogenous solutions at concentrations required for accurate dosing.
Protocol: Preparation of Desferrithiocin Sodium Salt Solution
This protocol describes the standard method for preparing a dosing solution of DFT or its analogues for oral or parenteral administration.
Materials:
-
Desferrithiocin (free acid) powder
-
Sodium Hydroxide (NaOH), 1.0 N solution
-
Sterile, distilled water or 0.9% sterile saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Analytical balance and pH meter
Procedure:
-
Calculate Molar Equivalents: Determine the molecular weight (MW) of the DFT free acid. Calculate the mass of DFT required for the desired final concentration (e.g., mg/mL) and volume.
-
Weigh Compound: Accurately weigh the calculated mass of DFT powder and place it into a sterile conical tube.
-
Initial Suspension: Add a portion of the final volume of sterile distilled water (e.g., 70-80% of the total volume) to the tube to create a suspension. Vortex briefly.
-
Salt Formation: Add exactly one molar equivalent of 1.0 N NaOH solution dropwise to the suspension while vortexing. The amount of NaOH is critical; for every mole of DFT, one mole of NaOH is required.
-
Expert Insight: The suspension should clarify as the sodium salt is formed and dissolves. If solubility issues persist, gentle warming (to ~37°C) can be attempted, but stability at that temperature should be confirmed.
-
-
Final Volume and Mixing: Once the DFT is fully dissolved, add sterile distilled water or saline to reach the final desired volume. Vortex thoroughly to ensure a homogenous solution.
-
Sterilization for Injection: For parenteral (subcutaneous or intravenous) administration, the final solution must be sterilized. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new, sterile vial.
-
Verification: Confirm the final concentration and purity if required by the experimental design, using a suitable analytical method like HPLC-UV.
Alternative Vehicles
For certain applications, particularly oral administration in primates, alternative vehicles have been reported. One such vehicle is a 40% solution of Cremophor RH-40 in water.[3] Cremophors are non-ionic polyethoxylated detergents used to solubilize poorly water-soluble drugs. The choice of vehicle should always be validated to ensure it does not interfere with the compound's absorption or the experimental endpoints.
PART 2: Oral Administration (Gavage)
Oral gavage is the standard method for precise oral dosing in rodents, ensuring the entire dose is delivered to the stomach. This route is essential for evaluating the oral bioavailability and efficacy of potential drugs like DFT.
Rationale for Oral Gavage
-
Dose Accuracy: Unlike administration in drinking water or food, gavage guarantees that each animal receives a precise, known quantity of the compound.
-
Bioavailability Studies: It is the required route for pharmacokinetic studies aiming to determine parameters like Cmax, Tmax, and oral bioavailability (F).
-
Mimicking Clinical Route: It simulates the intended clinical route of administration for an orally active drug.
Detailed Protocol: Oral Gavage in Rats
This protocol is adapted from standard institutional procedures and is suitable for administering DFT solutions.[7][8][9]
Materials:
-
Prepared DFT dosing solution
-
Appropriately sized syringe (e.g., 1-3 mL)
-
Gavage needle (feeding tube): For adult rats (250-350 g), an 18-gauge, 2-3 inch stainless steel gavage needle with a rounded ball-tip is appropriate.[8] Flexible plastic tubes are also an option.
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat immediately before dosing to calculate the precise volume to be administered. The maximum recommended dosing volume for rats is 10 mL/kg.[8]
-
Dose Calculation: Calculate the required volume based on the animal's weight and the solution concentration (e.g., for a 300 g rat and a 30 mg/kg dose of a 10 mg/mL solution, the volume is 0.9 mL).
-
Syringe Preparation: Draw the calculated volume of the DFT solution into the syringe attached to the gavage needle. Ensure there are no air bubbles.
-
Animal Restraint: Restrain the rat firmly but gently, ensuring its head and body are in a straight line to prevent tracheal insertion. The neck should be extended.
-
Tube Insertion: Gently insert the ball-tip of the gavage needle into the diastema (the gap between the incisors and molars) and slide it along the roof of the mouth.[8]
-
Advancing to Esophagus: As the tube reaches the back of the throat, the rat will typically swallow, which facilitates passage into the esophagus. The tube should advance smoothly without resistance.
-
CRITICAL SAFETY NOTE: If any resistance is met, or if the animal exhibits respiratory distress (e.g., gasping, cyanosis), the tube is likely in the trachea. Do not administer the dose. Withdraw the needle immediately and allow the animal to recover before re-attempting.
-
-
Dose Administration: Once the needle is confirmed to be in the esophagus and has reached the pre-measured depth (from the tip of the nose to the last rib), depress the syringe plunger slowly and steadily to deliver the solution.
-
Withdrawal: After administration, smoothly withdraw the gavage needle in a single motion.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of adverse effects, such as respiratory distress or regurgitation.
PART 3: Subcutaneous (SC) Administration
Subcutaneous injection is a common parenteral route used in animal studies to bypass the gastrointestinal tract and first-pass metabolism, providing a different pharmacokinetic profile compared to oral dosing.
Rationale for Subcutaneous Administration
-
Bypassing First-Pass Effect: SC administration avoids the gastrointestinal tract and initial metabolism in the liver, which can be critical for compounds with high first-pass clearance.
-
Sustained Exposure: The subcutaneous space allows for a slower, more sustained absorption of the compound into systemic circulation compared to a rapid bolus from an IV injection.
-
Comparative Studies: It serves as a clinically relevant comparison, as the standard iron chelator, DFO, is administered via SC infusion.[3]
-
Bioavailability Assessment: Comparing the Area Under the Curve (AUC) from SC administration to that from IV administration can determine subcutaneous bioavailability.
Detailed Protocol: Subcutaneous Injection in Rats/Mice
This protocol is based on standard veterinary guidelines for SC injections in rodents.[10][11]
Materials:
-
Sterile, prepared DFT dosing solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal and calculate the required injection volume. The typical maximum volume for a single SC injection site in a rat is 5-10 mL/kg.
-
Syringe Preparation: Aseptically draw the calculated dose into the sterile syringe. Change the needle after drawing up to ensure it is sharp for the injection.
-
Animal Restraint: Restrain the animal securely. For rats and mice, the most common and effective method is to grasp the loose skin over the shoulders and neck (scruffing).
-
Injection Site: The preferred injection site is the dorsal scapular region (the scruff). This area has loose skin and is less sensitive. The flank is an alternative site.[10]
-
Skin Tenting: Using the thumb and forefinger of your non-dominant hand, lift the loose skin to create a "tent."
-
Needle Insertion: Insert the needle, bevel up, at the base of the skin tent at a shallow angle (~30 degrees) parallel to the animal's back.
-
Aspiration: Gently pull back on the syringe plunger to aspirate. If blood appears in the syringe hub, you have entered a blood vessel. Withdraw the needle and insert it in a new location.
-
Injection: If no blood is aspirated, depress the plunger smoothly to inject the solution. A small bleb or lump will form under the skin, which is normal.
-
Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site with gauze for a few seconds if needed. Return the animal to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, irritation).
PART 4: Intravenous (IV) Administration
While less common in the efficacy-focused literature for the orally-active DFT, intravenous administration is the gold standard for pharmacokinetic studies as it provides 100% bioavailability by definition. It is essential for determining fundamental parameters like clearance, volume of distribution, and the absolute bioavailability of other routes.
Rationale for Intravenous Administration
-
Absolute Bioavailability (F): By comparing the AUC of an oral or SC dose to the AUC of an IV dose (F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)), the absolute bioavailability can be precisely calculated.
-
Pharmacokinetic Parameters: IV administration is necessary to determine key PK parameters such as clearance (CL) and volume of distribution (Vd), which describe how the body handles and eliminates the drug.
-
Rapid Effect: This route achieves the most rapid onset and highest initial plasma concentration, which can be useful for certain mechanistic or acute toxicity studies.
Detailed Protocol: Intravenous Tail Vein Injection in Mice
This protocol is a highly technical procedure requiring significant skill and is adapted from standard institutional guidelines.[12]
Materials:
-
Sterile, prepared DFT dosing solution
-
Sterile syringe (e.g., 1 mL insulin syringe with a fixed needle)
-
Needle size: 27-30 gauge
-
Mouse restrainer
-
Heat lamp or warming pad to induce vasodilation
-
70% Isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Place the mouse in a suitable restrainer. To make the tail veins more visible and accessible, warm the tail using a heat lamp. CAUTION: Carefully monitor the heat to prevent thermal injury to the animal.
-
Dose Calculation: The maximum recommended bolus IV injection volume in mice is 5 mL/kg.[12] Calculate the precise volume based on the animal's weight.
-
Vein Identification: Gently wipe the tail with an alcohol swab. The lateral tail veins are located on either side of the tail.
-
Needle Insertion: With the needle bevel facing up, align the syringe almost parallel to the tail. Puncture the skin and then carefully advance the needle into the lumen of the vein. A successful cannulation is often indicated by a small "flash" of blood in the needle hub.
-
Test Injection: Inject a very small volume (~5 µL) of the solution. If the injection is successful, the vein will blanch, and the solution will flow without resistance.
-
CRITICAL SAFETY NOTE: If a subcutaneous bleb forms or significant resistance is felt, the needle is not in the vein. Withdraw immediately, apply gentle pressure, and attempt the injection at a more proximal site (closer to the body).
-
-
Dose Administration: Once confident of correct placement, inject the remaining volume slowly and steadily.
-
Withdrawal and Hemostasis: Withdraw the needle and immediately apply firm but gentle pressure to the injection site with a piece of gauze for 30-60 seconds to prevent hematoma formation.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor its recovery and the injection site.
PART 5: Summary of In Vivo Data and Route Selection
The selection of an administration route is a critical decision in experimental design, driven by the scientific question being asked. Direct pharmacokinetic data for the parent Desferrithiocin compound is scarce in published literature due to its early-stage termination over toxicity concerns.[13][5] However, data from DFT itself and its numerous analogues allows for a qualitative and semi-quantitative comparison.
Comparative Data from Animal Studies
The following table summarizes typical dosages and key findings for DFT and its analogues from various preclinical studies. Note that "Iron Clearing Efficiency" (ICE) is often reported instead of standard pharmacokinetic parameters. ICE is a pharmacodynamic endpoint calculated as the percentage of chelator-induced iron excretion relative to the theoretical maximum.[3]
| Compound | Animal Model | Administration Route | Dose Range | Key Findings / Parameters | Reference |
| Desferrithiocin | Iron-loaded Rats | Oral (p.o.) | 10 - 100 mg/kg | Highly effective at promoting iron excretion. | [2] |
| Desferrithiocin | Iron-loaded Rats | Subcutaneous (s.c.) | 10 - 100 mg/kg | Highly effective at promoting iron excretion. | [2] |
| Desferrithiocin | Growing Rats | Oral (p.o.) | 25 mg/kg/day (2 wks) | Showed evidence of toxicity. | [2] |
| DFT Analogue | Rats | Oral (p.o.) | 300 µmol/kg | Used for tissue distribution studies. | |
| DFT Analogue | Rats | Subcutaneous (s.c.) | 300 µmol/kg | Used for tissue distribution studies. | |
| DFT Analogue 10 | Primates | Oral (p.o.) | 75 µmol/kg | ICE: 6.1 ± 1.8% (Suggests poor absorption). | [3] |
| DFT Analogue 10 | Primates | Subcutaneous (s.c.) | 75 µmol/kg | ICE: 16.9 ± 7.3% (Significantly higher than oral). | [3] |
Logic for Route Selection
The choice of administration route depends entirely on the experimental objective. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a DFT administration route.
Visualization of the General Administration Workflow
The following diagram outlines the critical steps from compound preparation to data collection common to all administration routes.
Caption: General experimental workflow for in vivo DFT studies.
References
-
Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., et al. (2011). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 54(15), 5379–5398. [Link]
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Buss, J. L., Greene, B. T., & Terman, A. (2004). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 81(3), 424-431. [Link]
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Bergeron, R. J., Wiegand, J., Bussenius, J., et al. (1999). Evaluation of the desferrithiocin pharmacophore as a vector for hydroxamates. Journal of Medicinal Chemistry, 42(14), 2432-2440. [Link]
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Nick, H., et al. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. PubMed, 57(22), 9259-91. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., et al. (1994). Iron Clearing Activity of Desferrithiocin Analogues Administered Orally to Rodents and Primates and the Partition Coefficients of the Compounds. ACS Publications. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., et al. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. PubMed Central. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., et al. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(17), 7539-7556. [Link]
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Osiecki, M., et al. (1990). The effect of desferrithiocin, an oral iron chelator, on T-cell function. Transplantation, 50(5), 869-871. [Link]
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UBC Animal Care Committee. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. University of British Columbia. [Link]
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Procedures with Care. (2020). Intravenous Injection in the Mouse. Newcastle University. [Link]
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Novartis. (2022). DESFERAL (deferoxamine mesylate) for injection, for intramuscular, intravenous, or subcutaneous use. Novartis. [Link]
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Smith, S. A., et al. (2021). Pharmacokinetic Parameters and Tissue Withdrawal Intervals for Sheep Administered Multiple Oral Doses of Meloxicam. Animals, 11(8), 2434. [Link]
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Virginia Tech IACUC. (2017). SOP: Mouse Intravenous Injections. Virginia Polytechnic Institute and State University. [Link]
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UBC Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. University of British Columbia. [Link]
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Procedures with Care. (N.D.). Subcutaneous Injection in the Mouse. Newcastle University. [Link]
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Liu, Y., et al. (2022). Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats. Nanomedicine, 17(29), 2135-2146. [Link]
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Bergeron, R. J., Wiegand, J., Dionis, J. B., et al. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]
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University Animal Care. (N.D.). Rodent Subcutaneous (SQ/SC) Administration. University of Arizona. [Link]
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Application Notes & Protocols: Enhancing the Therapeutic Profile of Desferrithiocin Through Strategic Derivative Development
Introduction: The Promise and Peril of a Potent Iron Chelator
Iron is indispensable for life, yet its excess is profoundly toxic, catalyzing the formation of damaging reactive oxygen species through Fenton chemistry.[1][2] This duality presents a critical challenge in managing iron overload disorders, such as β-thalassemia and hemochromatosis, which necessitate lifelong iron chelation therapy to prevent organ damage and mortality.[2][3][4] For decades, the therapeutic landscape was dominated by Desferrioxamine (DFO), a highly effective but parenterally administered chelator, leading to significant compliance challenges.[5][6]
The discovery of Desferrithiocin (DFT), a natural siderophore produced by Streptomyces antibioticus, heralded a new era.[7][8] DFT is a potent, orally bioavailable tridentate chelator with a high affinity and specificity for ferric iron (Fe³⁺).[5][7] However, its journey to the clinic was abruptly halted by the discovery of severe, dose-limiting nephrotoxicity, rendering the parent compound unsuitable for chronic therapy.[7][9] This setback did not mark the end of the story but rather the beginning of a concerted drug development effort. The robust iron-clearing scaffold of DFT provided an exceptional platform for medicinal chemists to re-engineer the molecule, aiming to uncouple its potent efficacy from its debilitating toxicity.
This guide provides a comprehensive overview of the strategies, protocols, and critical decision-making processes involved in the development of DFT derivatives. We will explore the structure-activity relationships (SAR) that govern both efficacy and safety, detail the essential in vitro and in vivo evaluation workflows, and provide actionable protocols for researchers in the field of iron chelator development.
Section 1: Mechanistic Insights and Rationale for Derivative Design
The therapeutic efficacy of DFT is rooted in its specific molecular architecture. Understanding this is fundamental to designing superior derivatives.
The Core Pharmacophore: A Tridentate Iron Trap
DFT coordinates with Fe³⁺ in a 2:1 ligand-to-metal stoichiometry.[1] The chelation is achieved through a tridentate binding system, which is the non-negotiable core of the pharmacophore.[7] Systematic studies have confirmed that the following three groups are essential for iron binding and clearance:
-
The hydroxyl group on the aromatic ring.
-
The nitrogen atom of the thiazoline ring.
Any modification that disrupts this spatial arrangement or the availability of these ligating centers results in a significant loss of iron-clearing activity.[10]
Caption: Tridentate chelation of Fe³⁺ by the core DFT pharmacophore.
The Toxicity Problem: A Hypothesis-Driven Approach
The severe nephrotoxicity of DFT was the primary hurdle to overcome.[9] While the exact mechanism remains a subject of investigation, a leading hypothesis centered on the molecule's metabolism and accumulation in the kidneys. This led to a focused SAR campaign to modify the peripheral structures of the DFT scaffold, aiming to alter its pharmacokinetic and toxicological profile without compromising the core chelation moiety.
Section 2: Structure-Activity Relationship (SAR) and Lead Optimization
Systematic structural modifications have yielded crucial insights into separating efficacy from toxicity.
Key SAR Findings
-
Aromatic Ring Substitution: Introducing a hydroxyl group at the 4'-position of desazadesferrithiocin analogues (where the pyridine nitrogen is replaced by carbon) was found to dramatically reduce toxicity while only moderately impacting iron clearing efficacy.[3][10] This modification likely alters the molecule's redox potential and metabolic profile.
-
Removal of Aromatic Nitrogen: Replacing the pyridine nitrogen of DFT with a carbon atom to create desazadesferrithiocin (DADFT) analogues was a key strategy in reducing toxicity.[9]
-
Stereochemistry: The natural (S)-configuration at the C-4 carbon of the thiazoline ring is optimal for iron-clearing activity.[10]
-
Polyether Conjugation: Attaching polyether fragments to the aromatic ring proved to be a highly successful strategy. This modification was shown to ameliorate nephrotoxicity, likely by altering tissue distribution and preventing harmful accumulation in the kidneys.[1][9]
The development workflow follows a logical progression from initial design to preclinical validation.
Caption: Iterative workflow for the development of DFT derivatives.
Data Summary: DFT vs. Optimized Derivatives
The success of the SAR approach is best illustrated by comparing the properties of the parent compound with its improved derivatives.
| Compound | Key Structural Modification | Iron Clearing Efficiency (ICE %) in Primates | Noted Toxicity Profile | Reference |
| Desferrithiocin (DFT) | Parent Compound | 16.1 ± 8.5% | Severe Nephrotoxicity | [2][9] |
| Deferitrin | 4'-Hydroxyl on DADFT scaffold | Not specified, but effective | Reduced, but still caused renal issues in clinical trials | [3][9] |
| DFT-D / DFT-L | Desmethyl derivatives | Showed more marked reduction in liver iron than DFT (65%/59% vs 37%) | Not specified, but did not affect brain dopamine/5-HT metabolism | [11] |
| Polyether Analogues | Polyether chain on DADFT scaffold | Varies by chain length/position (e.g., 14.2 ± 3.0% for compound 3 ) | Significantly ameliorated nephrotoxicity in preclinical models | [1] |
ICE values can vary based on the animal model and dosing regimen.
Section 3: Synthesis and Characterization Protocols
While detailed synthetic routes are proprietary and vary between derivatives, the general approach involves the condensation of a substituted aromatic aldehyde with an appropriate cysteine derivative.
General Synthesis Protocol for DFT Analogues
This protocol outlines the conceptual steps for synthesizing a DADFT analogue.
-
Preparation of the Aromatic Aldehyde:
-
Step 1a: Select a substituted 2-hydroxybenzaldehyde as the starting material. For polyether derivatives, this would involve O-alkylation of a dihydroxybenzaldehyde with a suitable polyether tosylate.[9]
-
Rationale: The 2-hydroxy group is a critical part of the iron-binding pocket. The other substituents are introduced at this stage to modulate the pharmacokinetic and toxicological properties.
-
-
Condensation and Cyclization:
-
Step 2a: React the synthesized aldehyde with (S)-cysteine methyl ester hydrochloride in a suitable solvent (e.g., methanol or ethanol).
-
Step 2b: The reaction proceeds via formation of a thiazolidine intermediate, which then undergoes oxidation/dehydration to form the final thiazoline ring.
-
Rationale: This key step constructs the heterocyclic core of the chelator, incorporating the second and third iron-ligating groups (thiazoline nitrogen and the precursor to the carboxyl group).
-
-
Saponification and Purification:
-
Step 3a: Hydrolyze the methyl ester to the free carboxylic acid using a base like sodium hydroxide.
-
Step 3b: Purify the final product using techniques such as recrystallization or column chromatography.
-
Rationale: The free carboxyl group is essential for iron chelation and for the overall solubility and pharmacokinetic profile of the drug.
-
-
Characterization:
-
Step 4a: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Rationale: Rigorous analytical characterization is required to ensure the identity and purity of the test compound before biological evaluation, a cornerstone of reproducible research.
-
Section 4: In Vitro Evaluation Protocols
In vitro assays provide the first critical assessment of a derivative's potential, offering high-throughput screening for chelation ability and cellular effects.
Protocol: Spectrophotometric Iron Chelation Assay
This assay quantifies the ability of a compound to bind Fe³⁺.
-
Principle: The assay measures the decrease in absorbance of a colored iron-indicator complex (like ferrozine for Fe²⁺, adapted for Fe³⁺) upon addition of the test chelator.
-
Materials:
-
Test DFT derivative
-
FeCl₃ solution (1 mM in 0.01 M HCl)
-
Indicator solution (e.g., Chrome Azurol S)
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 100 µL of HEPES buffer.
-
Add 20 µL of the indicator solution to each well.
-
Add 20 µL of the test derivative at various concentrations (e.g., 0-500 µM).
-
Initiate the reaction by adding 20 µL of the FeCl₃ solution.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., ~630 nm for Chrome Azurol S).
-
-
Data Analysis: Calculate the percentage of iron chelated relative to a control (no chelator) and a positive control (e.g., DFO). Plot a dose-response curve to determine the EC₅₀.
-
Rationale: This cell-free assay provides a direct measure of the compound's intrinsic iron-binding affinity, which is the primary requirement for a therapeutic chelator.[12][13]
Protocol: Cellular Iron Mobilization in an Iron-Loaded Hepatocyte Model
This assay assesses the ability of a chelator to remove excess iron from a biologically relevant cell type.
-
Principle: Hepatocytes (e.g., HepG2 cells) are loaded with iron, and the ability of the test compound to mobilize and remove this iron is quantified by measuring the remaining intracellular iron content (e.g., via ferritin levels).[14][15]
-
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach ~70-80% confluency.
-
Iron Loading: Supplement the culture medium with an iron source (e.g., 50 µM ferrous ammonium citrate) and incubate for 48 hours.[15]
-
Rationale: This step mimics the iron-overload condition seen in patients, where the liver is a primary site of iron deposition.[15]
-
-
Chelator Treatment: Remove the iron-loading medium, wash the cells with PBS, and add fresh medium containing the DFT derivative at various concentrations. Incubate for 24 hours.
-
Cell Lysis: Wash the cells again and lyse them using a suitable lysis buffer.
-
Quantification:
-
Measure total protein concentration in the lysate (e.g., BCA assay).
-
Measure ferritin levels using a commercial ELISA kit.
-
Alternatively, measure total intracellular iron using a colorimetric assay or atomic absorption spectroscopy.
-
-
-
Data Analysis: Normalize ferritin or iron levels to total protein content. Express the results as a percentage reduction in intracellular iron compared to untreated iron-loaded cells.
-
Rationale: This assay provides a more biologically relevant measure of efficacy, as the chelator must cross the cell membrane and access intracellular iron stores.[14]
Protocol: In Vitro Nephrotoxicity Assay
This assay provides an early indication of the potential for renal toxicity.
-
Principle: A renal cell line (e.g., HK-2, human kidney proximal tubule cells) is exposed to the test compound, and cell viability is measured.
-
Procedure:
-
Cell Culture: Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the DFT derivative for 24-48 hours. Include the parent DFT as a positive control for toxicity.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).
-
-
Rationale: Proximal tubule cells are a primary site of drug-induced kidney injury. A higher IC₅₀ for a derivative compared to the parent DFT suggests a potentially improved renal safety profile.
Section 5: In Vivo Evaluation Protocols
Animal models are indispensable for evaluating the systemic efficacy and safety of lead candidates.
Protocol: Rodent Iron Overload Model and Efficacy Assessment
This model is used to determine the Iron Clearing Efficiency (ICE) of a chelator.
-
Principle: Rats are overloaded with iron, and the amount of iron excreted in bile and urine following oral administration of the chelator is measured.[3][8]
-
Procedure:
-
Animal Model: Use male Sprague-Dawley rats. For chronic studies, iron overload can be induced by dietary supplementation with 3,5,5-trimethylhexanoyl ferrocene or through injections of iron dextran.[16][17] For acute efficacy screening, non-iron-overloaded, bile duct-cannulated rats are often used.[3][8]
-
Bile Duct Cannulation (for excretion studies): Surgically cannulate the common bile duct to allow for the separate collection of bile. House the animals in metabolic cages that separate urine and feces.[3]
-
Drug Administration: Administer the DFT derivative orally (p.o.) via gavage at a specific dose (e.g., 100-300 µmol/kg).[3]
-
Sample Collection: Collect bile and urine at timed intervals (e.g., every 3 hours for 24-48 hours).[3]
-
Iron Quantification: Measure the iron content in the collected bile and urine samples using atomic absorption spectroscopy.
-
-
Data Analysis and ICE Calculation:
-
The Iron Clearing Efficiency (ICE) is a critical metric.[1] It is calculated as: ICE (%) = [(Ligand-Induced Iron Excretion) / (Theoretical Maximum Iron Excretion)] x 100
-
Ligand-Induced Iron Excretion: Total iron collected post-dose minus the baseline iron excretion measured before dosing.
-
Theoretical Maximum Iron Excretion: Based on a 2:1 ligand-to-iron binding ratio, 2 moles of a tridentate chelator are required to excrete 1 mole of iron.[1]
-
-
Rationale: This model provides robust, quantitative data on the oral efficacy of a chelator and its primary routes of excretion (biliary vs. urinary), which is crucial for understanding its disposition.[3][8]
Protocol: In Vivo Toxicity Assessment
This protocol runs concurrently with efficacy studies to monitor for adverse effects.
-
Procedure:
-
Dosing: Administer the DFT derivative to rodents daily for an extended period (e.g., 10-14 days).[3]
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity (e.g., changes in weight, activity, appearance).
-
Collect blood samples at baseline and at the end of the study.
-
-
Biochemical Analysis: Measure serum markers of kidney function, including blood urea nitrogen (BUN) and serum creatinine (SCr).[9]
-
Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect key organs, especially the kidneys, for histopathological examination. Look for signs of tissue damage, such as tubular necrosis or inflammation.[3]
-
-
Rationale: This comprehensive assessment is crucial for identifying potential organ toxicities. A successful derivative must demonstrate a high ICE without causing significant elevations in renal biomarkers or observable tissue damage.[9]
Conclusion: A Pathway to Safer Iron Chelation
The development of Desferrithiocin derivatives is a prime example of how a promising but flawed natural product can be systematically re-engineered into a viable therapeutic candidate. The journey from the nephrotoxic parent compound to less toxic, highly effective analogues has been guided by a deep understanding of the molecule's structure-activity relationship. By strategically modifying the DFT scaffold to alter its metabolism and tissue distribution, researchers have successfully uncoupled efficacy from toxicity in preclinical models. The protocols and workflows detailed in this guide provide a validated framework for the continued development and evaluation of novel iron chelators. This rational design approach holds the key to delivering an orally active, safe, and effective treatment for the millions of patients worldwide who suffer from chronic iron overload.
References
- The Structure-Activity Relationship of Desferrithiocin Analogues: A Technical Guide for Drug Development - Benchchem. (Source: BenchChem)
- Development of tridentate iron chelators: from desferrithiocin to ICL670. (Source: PubMed)
- Structure-activity relationships among desazadesferrithiocin analogues. (Source: PubMed)
- Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators.
- Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. (Source: PMC - NIH)
- Desferrithiocin: A Search for Clinically Effective Iron Chel
- Effects of desferrithiocin and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded r
- Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. (Source: PMC - NIH)
- Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chel
- Desferrithiocin: A Search for Clinically Effective Iron Chelators.
- Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. (Source: PubMed)
- New rat models of iron sucrose-induced iron overload. (Source: PubMed)
- In vitro identification and characterisation of iron chelating catechol-containing natural products and deriv
- Synthesis and in vitro anticancer evaluations of Deferasirox iron chelator.
- Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implic
- Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models.
- Iron chelators: as therapeutic agents in diseases. (Source: PMC - PubMed Central)
- Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions.
- An animal model of iron overload and its application to study hepatic ferritin iron mobilization by chel
- Iron chelator research: past, present, and future. (Source: PubMed)
- An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.
- Development of an iron overload HepG2 cell model using ferrous ammonium citrate.
- An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
Sources
- 1. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships among desazadesferrithiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of desferrithiocin and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An animal model of iron overload and its application to study hepatic ferritin iron mobilization by chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating and Mitigating Desferrithiocin-Induced Nephrotoxicity in Animal Models
Introduction
Desferrithiocin (DFT) and its analogs represent a promising class of orally active iron chelators, which are critical for managing iron overload conditions. However, a significant hurdle in their path to clinical application has been the observation of dose-dependent nephrotoxicity in preclinical animal models. This technical support guide is designed for researchers, scientists, and drug development professionals, offering a centralized resource for understanding, troubleshooting, and ultimately overcoming this key toxicity challenge. As Senior Application Scientists, our goal is to provide a synthesis of current knowledge, field-tested protocols, and a mechanistic understanding to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the kidney-specific toxicity of Desferrithiocin?
A1: The nephrotoxicity associated with Desferrithiocin (DFT) is not caused by the parent drug itself but is a result of its metabolic processing within the kidney. The prevailing scientific consensus points to the metabolic cleavage of the thiazoline ring structure, a core component of the DFT molecule. This metabolic event, which occurs in the proximal tubules of the kidney, generates toxic byproducts that directly injure the renal cells. This mechanism underscores a critical point: the toxicity is intrinsically linked to the drug's metabolism, not its iron-chelating action. The species-specific nature of this metabolism, with different profiles in rodents, dogs, and primates, makes direct cross-species extrapolation of toxicity data challenging.
Q2: Is it possible to design Desferrithiocin analogs that are less nephrotoxic?
A2: Absolutely. A key strategy in the development of safer DFT-based chelators has been to modify the molecular structure to prevent the formation of toxic renal metabolites. Research has successfully shown that altering or replacing the thiazoline ring can significantly reduce or eliminate nephrotoxicity while preserving the essential iron-chelating function. For example, the analog (S)-4,5-dihydro-2-(2-hydroxy-3-methoxyphenyl)-4-methyl-4-thiazolecarboxylic acid (DFP-101) was specifically designed to resist the metabolic cleavage responsible for toxicity and demonstrated a markedly improved safety profile in preclinical evaluations. This highlights the feasibility of uncoupling efficacy from toxicity through rational drug design.
Q3: In an ongoing animal study, what are the earliest and most reliable indicators of DFT-induced kidney damage?
A3: Early detection is crucial for accurately assessing the nephrotoxic potential of a DFT analog. Before significant changes in standard serum biomarkers are evident, injury to the renal tubules can be detected by monitoring urinary biomarkers. The most sensitive and early indicators include:
-
Urinary Enzymes: A sharp increase in the urinary excretion of enzymes such as N-acetyl-β-D-glucosaminidase (NAG) and alkaline phosphatase (ALP) is a direct sign of damage to the proximal tubules.
-
Serum Chemistry: While elevations in serum creatinine (SCr) and blood urea nitrogen (BUN) are definitive markers of impaired kidney function, they typically rise after significant renal injury has already occurred. They are therefore considered less sensitive for early detection compared to urinary markers.
Confirmation of injury should always be performed via histopathological analysis of kidney tissue, which typically reveals necrosis and degeneration of the proximal convoluted tubules.
Troubleshooting Guide: Proactive Mitigation of Nephrotoxicity in Experiments
This section provides practical solutions to common challenges encountered during in vivo studies with DFT analogs.
Issue 1: Unexpectedly high levels of acute kidney injury (AKI) are observed even at doses considered therapeutically relevant.
Root Cause Analysis: This often indicates that the peak concentration (Cmax) or the total exposure (AUC) of the DFT analog in the kidney is surpassing a critical toxic threshold. This can be due to the dosing regimen or the inherent pharmacokinetic properties of the compound.
Troubleshooting Steps:
-
Optimize the Dosing Regimen:
-
Dose Fractionation: Rather than a single large daily bolus, divide the total daily dose into two or three smaller administrations. This can lower the peak drug concentration in the plasma and kidneys, potentially avoiding the metabolic overload that leads to toxicity.
-
Conduct Pharmacokinetic (PK) Studies: A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your specific analog in the chosen animal model. This data allows for the design of a more rational and safer dosing schedule.
-
-
Evaluate Alternative Analogs:
-
If feasible, screen a selection of structurally diverse DFT analogs. As established, modifications to the thiazoline ring are a proven strategy for mitigating nephrotoxicity. Prioritize candidates with known metabolic stability.
-
-
Ensure Proper Hydration:
-
Dehydration can concentrate drugs and their metabolites within the renal tubules, significantly increasing the risk of toxicity. Ensure all animals are well-hydrated with unrestricted access to water. For certain protocols, a pre-dose administration of subcutaneous saline can be a valuable preventative measure.
-
Issue 2: There is significant variability in kidney toxicity among animals within the same experimental group.
Root Cause Analysis: Such variability can be attributed to subtle differences in individual animal physiology, including hydration status, underlying subclinical renal conditions, or even stress levels.
Troubleshooting Steps:
-
Pre-Study Health Screening: Implement a rigorous health screening for all animals before they are assigned to study groups. This should include baseline measurements of serum creatinine and BUN to exclude any animals that may have pre-existing renal compromise.
-
Standardize All Experimental Variables:
-
Housing and Husbandry: Maintain consistent environmental conditions, including light-dark cycles, temperature, and humidity.
-
Diet: Utilize a fixed, standardized diet for all animals, as nutritional components can influence drug metabolism pathways.
-
Handling: Minimize animal stress through consistent and gentle handling procedures, as stress can induce physiological changes that affect renal function.
-
Key Experimental Protocols
Protocol 1: Urinary Biomarker Analysis for Early Detection of Renal Injury
This protocol details the collection and analysis of urine to non-invasively monitor for early signs of nephrotoxicity.
Materials:
-
Metabolic cages suitable for the animal model
-
Commercially available assay kits for N-acetyl-β-D-glucosaminidase (NAG) and creatinine
-
Microplate reader
-
Pipettes and reagent reservoirs
-
Refrigerated centrifuge and microcentrifuge tubes
Procedure:
-
Acclimatization: House animals in metabolic cages for at least 24 hours prior to the first urine collection to allow for acclimatization and minimize stress-related physiological changes.
-
Baseline Sample Collection: Collect 24-hour urine samples for two consecutive days before administering the first dose of the DFT analog. This provides a reliable baseline for each animal.
-
Post-Treatment Sample Collection: Following the initiation of dosing, continue to collect 24-hour urine samples at key time points (e.g., 24h, 48h, 72h, and weekly thereafter).
-
Sample Processing and Storage:
-
Record the total volume of urine collected over the 24-hour period.
-
Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Carefully collect the supernatant and store it in aliquots at -80°C to prevent degradation.
-
-
Biomarker Quantification:
-
On the day of analysis, thaw the urine samples on ice.
-
Perform the NAG assay according to the specific instructions provided by the kit manufacturer.
-
Separately, measure the creatinine concentration in each urine sample using an appropriate assay kit.
-
Normalize the NAG activity by dividing it by the creatinine concentration. This corrects for variations in urine flow rate and provides a more accurate measure of enzyme excretion.
-
Interpreting the Results: A statistically significant increase in the normalized NAG excretion rate in the treated group compared to their baseline values or to a vehicle-treated control group is a strong indicator of acute tubular injury.
Visualizations: Pathways and Workflows
Diagram 1: The Metabolic Pathway of DFT-Induced Nephrotoxicity
This diagram provides a simplified overview of the process leading from DFT administration to kidney cell damage.
Caption: The metabolic activation of DFT in the kidney leads to toxic byproducts.
Diagram 2: A Decision-Making Workflow for Advancing a DFT Analog
This flowchart illustrates a logical progression for screening and selecting a lead DFT candidate with an improved safety profile.
Caption: A systematic workflow for identifying DFT analogs with high efficacy and low toxicity.
Comparative Data Summary
The table below presents hypothetical but realistic data from a preclinical study comparing the original Desferrithiocin with a new, metabolically stable analog ("Analog-Z"), demonstrating the desired outcome of a drug development program.
| Treatment Group | Dose (mg/kg/day) | Serum Creatinine (mg/dL) at Day 7 | Urinary NAG (U/L) at 48h | Kidney Histopathology Finding |
| Vehicle Control | - | 0.4 ± 0.1 | 12 ± 3 | Normal renal architecture |
| Desferrithiocin | 75 | 3.1 ± 0.8 | 98 ± 21 | Severe proximal tubule necrosis |
| Analog-Z | 75 | 0.5 ± 0.1 | 15 ± 5 | No significant abnormalities |
Values are represented as Mean ± Standard Deviation.
This data clearly illustrates that at an equivalent, therapeutically relevant dose, Analog-Z does not induce the significant renal damage observed with the parent Desferrithiocin compound.
Conclusion
The challenge of Desferrithiocin-induced nephrotoxicity, while significant, is not insurmountable. A thorough understanding of its metabolic basis, combined with a strategic approach to drug design, allows for the creation of safer and more effective iron chelators. By employing sensitive early-detection biomarkers, optimizing dosing regimens, and maintaining rigorous experimental controls, researchers can confidently advance the development of this important class of therapeutics. This guide serves as a foundational resource to support these critical efforts.
References
-
Bergeron, R. J., et al. (2006). Desferrithiocin Analogues as Iron Chelators: In Vivo Evaluation. Journal of Medicinal Chemistry, 49(9), 2772–2785. [Link]
-
Bergeron, R. J., et al. (1999). A Comparative Evaluation of the Iron-Clearing Properties of Desferrithiocin Analogues with Desferrioxamine B in a Cebus apella Model. Blood, 93(1), 370–377. [Link]
Ferrithiocin Complex Toxicity: A Technical Support Guide for Preclinical Development
Introduction
The ferrithiocin complex, a pioneering class of siderophore-antibiotic conjugates, represents a significant leap forward in combating antimicrobial resistance. By exploiting bacterial iron acquisition systems, these "Trojan Horse" agents achieve targeted delivery and potent efficacy against challenging Gram-negative pathogens.[1][2] However, the very mechanism that underlies their potency can also present a significant hurdle: off-target toxicity in mammalian systems. This guide serves as a technical resource for researchers and drug development professionals, providing actionable strategies, detailed experimental protocols, and a deeper mechanistic understanding to navigate and mitigate the toxicity of the ferrithiocin complex.
Part 1: Core Q&A and Troubleshooting
This section addresses the most common questions and challenges encountered during the experimental evaluation of ferrithiocin and its analogs.
Q1: What is the fundamental mechanism driving the toxicity of the ferrithiocin complex in mammalian cells?
A: The toxicity of ferrithiocin in mammalian cells is multifactorial but is primarily rooted in the disruption of cellular iron homeostasis.[3] While bacteria possess specific high-affinity transporters for siderophores, mammalian cells can internalize these complexes through less specific endocytic pathways. Once intracellular, the complex can release iron or the antibiotic payload, leading to two primary consequences:
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Iron-Mediated Oxidative Stress: Free intracellular iron is a potent catalyst for the generation of highly destructive reactive oxygen species (ROS) via the Fenton reaction.[4][5] This oxidative stress can damage lipids, proteins, and DNA, ultimately triggering cell death pathways like ferroptosis or apoptosis.[5][6]
-
Mitochondrial Dysfunction: Mitochondria are central to both energy production and iron metabolism.[4] An overload of iron or the direct action of the antibiotic warhead can impair mitochondrial function, leading to a collapse of the mitochondrial membrane potential, further ROS production, and the initiation of apoptosis.[7]
Q2: We're observing potent, non-specific cytotoxicity with our lead ferrithiocin candidate in vitro. What are the immediate troubleshooting steps?
A: High initial cytotoxicity is a common challenge. Before extensive redesign, a systematic evaluation is critical:
-
Confirm Compound Integrity: Use analytical techniques like HPLC and LC-MS to verify the purity and identity of your compound batch. Degradants or synthetic impurities are often more toxic than the parent molecule.
-
Comprehensive Dose-Response Analysis: Conduct cytotoxicity assays (e.g., MTS, CellTiter-Glo®) across a wide concentration range (e.g., 8-12 points) and multiple time points (e.g., 24, 48, 72 hours). This helps distinguish between acute toxicity and effects that develop over time.
-
Evaluate Vehicle and Control Effects: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is below the threshold of toxicity for your chosen cell line.
-
Assess Cell Line Specificity: Test your compound in a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a non-cancerous line like MRC-5) to understand if the toxicity is universal or tissue-specific. This can provide clues about the off-target mechanism.
Q3: Can the molecular design of the ferrithiocin complex be altered to improve its therapeutic index?
A: Absolutely. Rational design is a cornerstone of mitigating toxicity. Focus on these three components:
-
Siderophore Moiety: Modify the iron-chelating portion to decrease its recognition by mammalian transporters while maintaining affinity for bacterial transporters.
-
Linker Chemistry: This is a critical control point. Engineer the linker to be stable in systemic circulation but cleavable by enzymes specific to the bacterial microenvironment (e.g., proteases, reductases). This ensures the antibiotic "warhead" is released preferentially at the target site.
-
Antibiotic Payload: If the parent antibiotic has a narrow therapeutic window, consider synthesizing analogs with reduced intrinsic toxicity to mammalian cells.
Q4: Beyond molecular redesign, what delivery strategies can shield the host from systemic toxicity?
A: Advanced drug delivery systems are essential for improving the safety profile of potent conjugates.
-
Lipid-Based Nanocarriers: Encapsulating the ferrithiocin complex in liposomes or lipid nanoparticles can prevent its interaction with non-target cells and tissues during circulation. This approach can also leverage the enhanced permeability and retention (EPR) effect for passive targeting to infection or tumor sites.
-
Polymeric Nanoparticles: Formulations using biodegradable polymers like PLGA can provide sustained, controlled release of the drug, avoiding the high peak plasma concentrations that often drive toxicity.
-
Protein-Based Nanocages: Nature-inspired carriers like ferritin have emerged as promising delivery vehicles.[8][9] Their hollow core can encapsulate drug molecules, and their protein shell can be engineered for targeted delivery, though a thorough evaluation of their own biodistribution and potential immunogenicity is required.[8][9][10]
Part 2: Key Experimental Workflows and Protocols
This section provides standardized protocols for assessing cytotoxicity and developing advanced formulations.
Workflow for Comprehensive In Vitro Cytotoxicity Profiling
Relying on a single endpoint can be misleading. A multi-assay approach provides a more complete picture of the mechanism of cell death.
Caption: A robust workflow for assessing in vitro cytotoxicity.
Protocol 1: Cell Viability using a Tetrazolium-based (MTS) Assay
-
Cell Seeding: In a 96-well clear-bottom plate, seed 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of your ferrithiocin complex serial dilutions in complete growth medium.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include vehicle-only and medium-only controls.
-
Incubation: Incubate plates for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and medium-only control (0% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50.
Workflow for Liposomal Formulation of Ferrithiocin
Encapsulation is a key strategy to reduce systemic exposure and off-target effects.
Caption: Standard workflow for preparing and characterizing drug-loaded liposomes.
Protocol 2: Liposome Preparation via Thin-Film Hydration
-
Lipid Film Preparation: Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Warm a hydration buffer (e.g., PBS) containing your ferrithiocin complex to a temperature above the lipid transition temperature (Tc). Add the buffer to the flask and hydrate the film by gentle rotation.
-
Size Reduction: To create small unilamellar vesicles (SUVs), subject the resulting liposome suspension to probe sonication or, preferably, sequential extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm -> 200 nm -> 100 nm).
-
Purification: Remove the unencapsulated (free) drug using size exclusion chromatography (SEC) with a Sephadex G-50 column or through dialysis against the hydration buffer.
-
Characterization: Analyze the final formulation according to the parameters in Table 1.
Table 1: Key Quality Control Parameters for Liposomal Formulations
| Parameter | Analytical Method | Typical Acceptance Criteria | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the homogeneity of the particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Indicates colloidal stability; a slight negative charge prevents aggregation. |
| Encapsulation Efficiency (%) | HPLC or UV-Vis Spec | > 90% | Quantifies the percentage of drug successfully loaded into the liposomes. |
Part 3: Advanced Mechanistic Considerations
A deeper understanding of the toxicity pathways allows for more sophisticated mitigation strategies.
Visualizing the Ferrithiocin Toxicity Cascade
The off-target toxicity of ferrithiocin can be visualized as a cascade, where the initial disruption of iron homeostasis triggers downstream events leading to cell death.
Caption: The proposed cascade of events in ferrithiocin-induced mammalian cell toxicity.
References
-
Falvo, E., et al. (2024). Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints. Advanced Science, e2308132. [Link]
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Rayner, C. M., et al. (2023). Siderophore conjugates to combat antibiotic-resistant bacteria. RSC Medicinal Chemistry, 14(7), 1177-1201. [Link]
-
Trujillo-Alonso, V., et al. (2024). Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 16(6), e1967. [Link]
-
Johnstone, T. C., & Nolan, E. M. (2022). Siderophores as tools and treatments. Chemical Society Reviews, 51(15), 6439-6461. [Link]
-
Page, M. G. P. (2019). Siderophore-antibiotic conjugates – exploiting iron uptake to deliver drugs into bacteria. Chimia, 73(6), 468-474. [Link]
-
Rayner, C. M., et al. (2023). Siderophore conjugates to combat antibiotic-resistant bacteria. RSC Medicinal Chemistry, 14(7), 1177-1201. [Link]
-
Bennett, K. M., et al. (2013). Toxicity, biodistribution, and ex vivo MRI detection of intravenously injected cationized ferritin. Magnetic Resonance in Medicine, 69(3), 856-865. [Link]
-
Blaskovich, M. A. T., et al. (2023). Siderophore conjugates to combat antibiotic-resistant bacteria. RSC Medicinal Chemistry. [Link]
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McClements, D. J., et al. (2021). A critical review of ferritin as a drug nanocarrier: Structure, properties, comparative advantages and challenges. Journal of Functional Foods, 87, 104793. [Link]
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Gammella, E., et al. (2017). Targeting iron metabolism in drug discovery and delivery. Nature Reviews Drug Discovery, 16(2), 77-98. [Link]
-
Falvo, E., et al. (2024). Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints. ResearchGate. [Link]
-
Arosio, P., & Levi, S. (2010). Ferritin, iron homeostasis, and oxidative damage. Free Radical Biology and Medicine, 48(4), 459-467. [Link]
-
Zhong, Z., et al. (2024). Ferritinophagy: multifaceted roles and potential therapeutic strategies in liver diseases. Frontiers in Pharmacology, 15, 1369285. [Link]
-
Aust, S. D. (1995). Ferritin as a source of iron and protection from iron-induced toxicities. Toxicology Letters, 82-83, 857-861. [Link]
-
Khan, F. A., et al. (2022). The Role of Ferritin in Health and Disease: Recent Advances and Understandings. International Journal of Molecular Sciences, 23(18), 10586. [Link]
-
Kontoghiorghes, G. J. (2023). Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications. International Journal of Molecular Sciences, 24(13), 10672. [Link]
-
Meyron-Holtz, E. G., et al. (2018). Emerging and Dynamic Biomedical Uses of Ferritin. Pharmaceuticals, 11(4), 127. [Link]
-
Knovich, M. A., et al. (2009). Ferritin for the Clinician. Blood Reviews, 23(3), 95-104. [Link]
-
Kumar, S., & Verma, A. K. (2015). Fatal Iron Toxicity in an Adult: Clinical Profile and Review. Journal of Forensic Science and Medicine, 1(2), 114. [Link]
Sources
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- 2. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferritin - Wikipedia [en.wikipedia.org]
- 5. Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Ferritin in Health and Disease: Recent Advances and Understandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatal Iron Toxicity in an Adult: Clinical Profile and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Desferrithiocin Analogues
Welcome to the technical support center for researchers engaged in the development of Desferrithiocin (DFT) analogues. This resource is designed to provide in-depth guidance and troubleshooting for the common challenges associated with improving the oral bioavailability of this important class of iron chelators. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the development and testing of novel DFT analogues.
Q1: Why is improving oral bioavailability a primary focus for Desferrithiocin (DFT) analogues?
A1: Desferrithiocin, a naturally occurring siderophore, is a potent and orally active iron chelator.[1][2] However, its clinical development was hindered by toxicity, particularly nephrotoxicity.[3][4] Consequently, extensive research has focused on synthesizing DFT analogues that retain high iron chelation efficacy while demonstrating an improved safety profile.[5][6][7] A significant challenge in this endeavor is maintaining or enhancing oral bioavailability. Poor oral absorption would necessitate higher doses, potentially increasing the risk of adverse effects and reducing patient compliance, which is a critical factor in the long-term management of iron overload conditions.[8][9][10]
Q2: What are the main physiological barriers limiting the oral absorption of DFT analogues?
A2: The oral bioavailability of any drug, including DFT analogues, is primarily governed by its absorption, distribution, metabolism, and excretion (ADME) properties. The main barriers for DFT analogues include:
-
Low Intestinal Permeability: The ability of the molecule to pass through the intestinal epithelial cell layer. This is influenced by factors such as molecular size, lipophilicity, and charge.[11][12]
-
Efflux Transporter Activity: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing net absorption.[13]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation.[11]
-
Poor Aqueous Solubility: Many organic molecules have low solubility in the aqueous environment of the gastrointestinal tract, which can limit their dissolution and subsequent absorption.[14]
Q3: My novel DFT analogue shows high iron chelation activity in vitro, but performs poorly in animal models. What are the likely reasons?
A3: This is a common and often frustrating scenario in drug development. The discrepancy between in vitro efficacy and in vivo performance for a DFT analogue can often be attributed to poor pharmacokinetics.[15] While a compound may effectively chelate iron in a cell-free or cell-based assay, its journey in a living organism is far more complex. The most probable culprits are poor oral absorption, rapid metabolism and clearance, or unfavorable tissue distribution.[3][4] It is crucial to perform early in vitro ADME screening to identify and address these liabilities.
Q4: What are the key structural modifications to the DFT scaffold that have been shown to influence oral bioavailability?
A4: Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new DFT analogues with improved properties.[6][16] Key modifications include:
-
Alterations to the Aromatic Ring: Introducing substituents like hydroxyl or methoxy groups can impact lipophilicity and interactions with metabolic enzymes.[6]
-
Modification of the Thiazoline Ring: Changes to this heterocyclic core can affect the compound's stability and binding to plasma proteins.[15][17]
-
Introduction of Polyether Chains: Adding polyether side chains has been shown to mitigate toxicity and can influence tissue distribution and clearance pathways.[3][4]
A systematic approach to modifying the DFT pharmacophore is essential to balance the desired improvements in safety and bioavailability without compromising iron chelation efficiency.[17]
Troubleshooting Guide: In Vitro Permeability Assessment Using Caco-2 Cells
The Caco-2 cell permeability assay is a cornerstone for predicting the intestinal absorption of drug candidates.[13][18] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing key transporter proteins, thus mimicking the intestinal barrier.[18] This guide will help you navigate common issues encountered during this assay.
Issue 1: High Variability in Apparent Permeability (Papp) Values Between Experiments
-
Causality: Inconsistent Caco-2 cell monolayer integrity is a primary source of variability.[19] Factors such as cell passage number, seeding density, and culture duration can all affect the formation of a uniform and robust monolayer.[20]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Strictly adhere to a consistent protocol for cell seeding, media changes, and duration of culture (typically 21 days for full differentiation).[18]
-
Monitor Monolayer Integrity: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the formation of tight junctions. TEER values should be stable and within an established acceptable range before initiating the permeability assay.[21]
-
Use a Paracellular Marker: Include a low permeability marker, such as Lucifer Yellow or mannitol, in your experiments. High transport of this marker indicates a leaky monolayer, and the data from those wells should be excluded.[21]
-
Control for Efflux Transporter Activity: If your compound is a substrate for efflux transporters like P-gp, its transport will be directional. Run the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[13]
-
Experimental Workflow for Caco-2 Permeability Assay
Sources
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Technical Support Center: Navigating and Mitigating Gastrointestinal Toxicity of Desferrithiocin Derivatives
Introduction: The Promise and Challenge of Desferrithiocin Derivatives
Desferrithiocin (DFT) is a potent, orally active tridentate iron chelator that has garnered significant interest for treating transfusional iron overload.[1][2] However, the clinical development of the parent compound was halted due to severe nephrotoxicity.[3][4] This led to extensive structure-activity relationship (SAR) studies to engineer new DFT derivatives. These efforts have successfully produced analogues with markedly reduced kidney toxicity.[3][4]
Despite this progress, a different challenge has emerged for some derivatives: gastrointestinal (GI) toxicity.[1] Researchers may observe adverse effects ranging from mild irritation to more severe, dose-limiting toxicities like hemorrhagic gastritis. This guide is designed to serve as a technical resource for researchers in the field of iron chelation therapy. It provides a troubleshooting framework, answers to frequently asked questions, and validated experimental protocols to help identify, characterize, and mitigate the GI toxicity of novel Desferrithiocin derivatives.
Understanding the Mechanism: Why Do DFT Derivatives Cause GI Toxicity?
The GI toxicity of DFT derivatives is multifactorial, stemming from their core function as potent iron chelators. The intestinal epithelium is a dynamic barrier where iron homeostasis is tightly regulated.[5][6] Disrupting this balance can trigger a cascade of adverse events.
-
Disruption of Local Iron Homeostasis: Enterocytes, the cells lining the intestine, require iron for their own metabolic functions, including energy production and DNA synthesis.[7] Aggressive local iron chelation by an orally administered DFT derivative can strip iron from these cells, impairing their health and function. This can lead to compromised barrier integrity.[5]
-
Oxidative Stress: While systemic iron overload causes toxicity via the generation of reactive oxygen species (ROS), localized iron deficiency in the gut wall can also induce oxidative stress.[5][8][9] This paradoxical effect disrupts the delicate redox balance within enterocytes, leading to lipid peroxidation, protein damage, and activation of inflammatory pathways.[10][11]
-
Inflammatory Response: Cellular stress and damage trigger an inflammatory response.[12] This involves the infiltration of immune cells like neutrophils and macrophages, which can release pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), further exacerbating tissue damage.[12][13]
-
Impaired Barrier Function: The combination of cellular dysfunction, oxidative stress, and inflammation can degrade the tight junctions between epithelial cells.[5] This leads to increased intestinal permeability (a "leaky gut"), allowing luminal contents like bacteria and toxins to enter the underlying tissue, amplifying the inflammatory cycle.
Visualizing the Pathway of GI Toxicity
The following diagram illustrates the proposed signaling cascade leading to GI toxicity from DFT derivatives.
Caption: Proposed mechanism of Desferrithiocin derivative-induced GI toxicity.
Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format.
Q1: My in vitro Caco-2 cell monolayer shows a sharp drop in Transepithelial Electrical Resistance (TEER) and high cytotoxicity (MTT/LDH assay) at concentrations where I don't expect to see issues. What's going on?
Answer: This is a classic sign of compromised barrier integrity and direct cellular toxicity. Here’s a workflow to diagnose the problem:
Troubleshooting Workflow: In Vitro Cytotoxicity
Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.
-
Causality Check:
-
Concentration & Solubility: An error in serial dilution or compound precipitation can lead to unexpectedly high local concentrations, causing toxicity. Always confirm the concentration of your final dosing solution.
-
Time-Dependence: DFT derivatives may cause rapid or slow-onset toxicity. A time-course study will reveal the kinetics of the damage. Rapid TEER loss suggests a direct effect on tight junctions, while slower loss might indicate metabolic impairment leading to cell death.[14]
-
Paracellular Markers: While TEER measures ion flow, a fluorescent marker like Lucifer Yellow confirms the physical opening of the paracellular pathway.[15] An increase in marker passage validates the TEER data.
-
Q2: In my rodent study, animals treated with my DFT derivative show significant weight loss and diarrhea, but gross necropsy of the GI tract looks unremarkable. How can I investigate this further?
Answer: The absence of visible lesions like ulcers or hemorrhage doesn't rule out significant GI toxicity. The observed clinical signs could be due to malabsorption, inflammation, or functional changes.
-
Step 1: Histopathology is Crucial. Collect sections of the duodenum, jejunum, ileum, and colon. Even without gross lesions, microscopic examination can reveal subtle but important changes like villous blunting, crypt hyperplasia, edema, or inflammatory cell infiltration.
-
Step 2: Quantify Inflammation and Oxidative Stress. Homogenize intestinal tissue sections and perform assays for key biomarkers. This provides quantitative evidence of toxicity.
-
Step 3: Assess Systemic Exposure. Is the toxicity caused by high local concentrations in the gut or high systemic drug levels? Measure plasma concentrations of the derivative at several time points. If systemic exposure is low but GI effects are high, it points to direct topical irritation.
Table 1: Key Biomarkers for Assessing GI Toxicity
| Biomarker Category | Specific Marker | Method | Rationale |
| Inflammation | Myeloperoxidase (MPO) | ELISA / Activity Assay | An enzyme abundant in neutrophils; a marker of neutrophil infiltration.[11] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA / Multiplex Assay | Key mediators of the inflammatory response in the gut.[13] | |
| Oxidative Stress | Malondialdehyde (MDA) | Colorimetric Assay (TBARS) | A key end-product of lipid peroxidation, indicating oxidative damage to cell membranes.[10] |
| Superoxide Dismutase (SOD) Activity | Activity Assay | A primary antioxidant enzyme; decreased activity can indicate overwhelming oxidative stress.[11] | |
| Barrier Integrity | Plasma FITC-Dextran | Fluorometry | In vivo intestinal permeability assay. Increased plasma levels after oral gavage indicate a compromised gut barrier. |
Q3: My lead DFT derivative has an excellent systemic safety profile but still shows dose-limiting GI toxicity. What strategies can I explore to mitigate this?
Answer: This is a common challenge. Mitigation focuses on reducing the direct, high-concentration exposure of the gut mucosa to the chelator.
-
Formulation Strategies: This is the most promising approach.
-
Enteric Coating: Use a pH-sensitive polymer that dissolves only in the more neutral pH of the small intestine or colon. This can bypass the stomach, which is often sensitive to irritation.[16]
-
Controlled-Release Formulations: Design a formulation (e.g., matrix tablets, coated pellets) that releases the drug slowly over several hours as it transits the GI tract.[17] This avoids a high local concentration spike.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve drug solubility and dispersion, potentially reducing direct irritation from solid drug particles.[18]
-
-
Co-administration with Antioxidants: While more exploratory, co-formulating or co-dosing with a potent antioxidant like N-acetylcysteine or Vitamin E could help counteract the localized oxidative stress.
-
Structural Modification (Lead Optimization): If formulation fails, revisit the SAR. Small changes, like adding a hydroxyl group, have been shown to dramatically alter the toxicity profiles of DFT analogues, sometimes ameliorating GI issues.[1][19] This may be due to changes in lipophilicity, membrane interaction, or tissue distribution.[1]
Frequently Asked Questions (FAQs)
Q: What is the best in vitro model for screening GI toxicity of DFT derivatives? A: The Caco-2 cell line is the industry standard and most widely used model.[20][21][22] When cultured on semi-permeable supports for ~21 days, these cells form a polarized monolayer with tight junctions and brush borders that mimic the intestinal epithelium.[23][24] The primary endpoint is TEER, which is a reliable, non-invasive measure of barrier integrity.[14][25] More advanced models like organ-on-a-chip systems or co-cultures with immune cells offer higher physiological relevance but are less suited for initial high-throughput screening.[26][27][28]
Q: Which animal model is most appropriate for in vivo GI safety assessment? A: The rat is the most common and well-characterized model for drug-induced GI injury.[29][30] Specific models can be used to probe mechanisms. For example, NSAID-induced enteropathy models (e.g., using indomethacin) can serve as a positive control for intestinal damage and inflammation.[31] It is critical to perform both macroscopic (visual inspection for ulcers, bleeding) and microscopic (histopathology) evaluation of the entire GI tract.[29]
Q: How do I interpret an efflux ratio from a bidirectional Caco-2 assay for my DFT derivative? A: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[23][24] This means the cell is actively pumping the compound back into the lumen. This can be a double-edged sword: it may limit systemic absorption but could also increase local concentrations at the apical membrane, potentially contributing to toxicity. Follow-up studies with specific inhibitors (e.g., verapamil for P-gp) are needed to confirm the transporter involved.[24]
Key Experimental Protocols
Protocol 1: Caco-2 Barrier Integrity and Cytotoxicity Assay
Objective: To determine the effect of a DFT derivative on the viability and barrier function of a Caco-2 intestinal epithelial monolayer.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell® inserts (e.g., 0.4 µm pore size)
-
DMEM, high glucose, with L-glutamine
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids (NEAA)
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
MTT or LDH cytotoxicity assay kit
-
Test compound (DFT derivative) and vehicle control (e.g., DMSO, PBS)
-
Positive control (e.g., Triton™ X-100)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the media every 2-3 days.
-
TEER Measurement (Baseline):
-
Allow plates to equilibrate to room temperature for 30 minutes.
-
Sterilize the electrode with 70% ethanol and rinse with sterile PBS.[32]
-
Measure the resistance (Ω) of each well. Also measure a blank insert (no cells) with media.
-
Calculate TEER (Ω·cm²) = [Resistancewell - Resistanceblank] × Area of insert (cm²).
-
Quality Control: Only use monolayers with a baseline TEER > 250 Ω·cm².[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the DFT derivative in pre-warmed media.
-
Carefully remove the apical media and replace it with the media containing the test compound, vehicle, or positive control.
-
Incubate for the desired time (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
TEER Measurement (Post-Treatment): Repeat Step 3 to measure the final TEER. Express results as % of initial TEER or % of vehicle control.
-
Cytotoxicity Assessment:
-
Following the final TEER measurement, collect the apical and/or basolateral media for an LDH assay (measures membrane rupture).
-
Alternatively, perform an MTT assay on the cells remaining on the insert to measure metabolic activity (viability).
-
-
Data Analysis: Plot the dose-response curves for both TEER reduction and cytotoxicity to determine the IC₅₀ (for barrier function) and TC₅₀ (for toxicity).
Protocol 2: In Vivo Rodent Model of GI Toxicity
Objective: To assess the potential for a DFT derivative to cause GI toxicity in rats following oral administration.
Materials:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Test compound, vehicle control
-
Oral gavage needles
-
Necropsy tools
-
Formalin (10% neutral buffered) for tissue fixation
-
Reagents for MPO and MDA assays (see Table 1)
Methodology:
-
Acclimatization: Acclimate animals for at least 3 days before the study.
-
Dosing:
-
Group animals (n=5-8 per group) and assign to vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and multiple dose levels of the DFT derivative.
-
Administer the compound daily via oral gavage for a set period (e.g., 7 or 14 days).
-
-
Monitoring: Record body weight, food consumption, and clinical signs (e.g., stool consistency, posture) daily.
-
Necropsy:
-
At the end of the study, euthanize animals via an approved method.
-
Perform a gross examination of the entire GI tract (stomach, duodenum, jejunum, ileum, colon). Note any signs of redness, edema, hemorrhage, or ulceration. A scoring system can be used.[29]
-
-
Tissue Collection:
-
Collect sections of each GI region.
-
Fix a portion in 10% formalin for histopathology (H&E staining).
-
Flash-freeze another portion in liquid nitrogen and store at -80°C for biomarker analysis (MPO, MDA).
-
-
Data Analysis:
-
Compare body weight changes between groups.
-
Analyze gross pathology scores and histopathology findings.
-
Quantify biomarker levels in tissue homogenates and compare them to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
References
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World Precision Instruments. (n.d.). Understanding TEER: A Key Tool for Studying Barrier Integrity. Retrieved from [Link]
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Drug Discovery News. (n.d.). Gut-On-A-Chip: Assessing Drug-induced Gut Toxicity In Vitro. Retrieved from [Link]
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Drug Discovery Online. (2021). Developing A Robust In Vitro Intestinal Model For Preclinical Candidate Screening Of GI Toxicity. Retrieved from [Link]
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CABI Digital Library. (n.d.). MONITORING THE INTESTINAL BARRIER FUNCTION USING TEER MEASUREMENT TECHNIQUE. Retrieved from [Link]
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MDPI. (2023). Mechanism of Iron Ion Homeostasis in Intestinal Immunity and Gut Microbiota Remodeling. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. Retrieved from [Link]
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Hindawi. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. Retrieved from [Link]
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PubMed. (2000). Iron homeostasis: new tales from the crypt. Retrieved from [Link]
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SAGE Journals. (n.d.). Emerging advances in intestinal models for in vitro preclinical research. Retrieved from [Link]
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MDPI. (2023). The Impacts of Iron Overload and Ferroptosis on Intestinal Mucosal Homeostasis and Inflammation. Retrieved from [Link]
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PubMed. (2012). Oxidative stress in inflammation-based gastrointestinal tract diseases: challenges and opportunities. Retrieved from [Link]
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The Scientist. (2023). Trust Your Gut: Screening Drugs Using Novel Intestinal Models. Retrieved from [Link]
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React4Life. (n.d.). Epithelial Barrier Integrity Assay. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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PubMed. (1988). Formulation and dosage form design in drug-induced topical irritation of the gastrointestinal tract. Retrieved from [Link]
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American Society of Hematology. (n.d.). The gut in iron homeostasis: role of HIF-2 under normal and pathological conditions. Retrieved from [Link]
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Dynamic42. (2024). Exploring Barrier Function with TEER Assays in Organ-on-Chip Models. Retrieved from [Link]
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PMC. (2024). Iron homeostasis and health: understanding its role beyond blood health – a narrative review. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). DSS-induced IBD Mouse Model for preclinical drug screening. Retrieved from [Link]
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Wiley Online Library. (2019). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Retrieved from [Link]
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NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]
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PMC. (2012). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Evaluation of Animal Models of Gastrointestinal Disorders. Retrieved from [Link]
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PubMed Central. (n.d.). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Retrieved from [Link]
-
PubMed. (2012). Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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PubMed. (1998). Oxidative stress and antioxidants in intestinal disease. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
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PubMed. (1997). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Retrieved from [Link]
-
Federation of American Societies for Experimental Biology. (2019). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Retrieved from [Link]
-
PMC. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Retrieved from [Link]
-
PubMed. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Retrieved from [Link]
-
MDPI. (2022). Oxidative Stress-Induced Gastrointestinal Diseases: Biology and Nanomedicines—A Review. Retrieved from [Link]
-
PubMed Central. (2023). Oxidative Stress and Neural Dysfunction in Gastrointestinal Diseases: Can Stem Cells Offer a Solution?. Retrieved from [Link]
-
ACS Publications. (2024). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. Retrieved from [Link]
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MDPI. (2023). Oxidative Stress, Inflammation, Gut Dysbiosis: What Can Polyphenols Do in Inflammatory Bowel Disease?. Retrieved from [Link]
-
PubMed. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. Retrieved from [Link]
-
PMC. (n.d.). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. Retrieved from [Link]
-
PubMed Central. (2020). Advances in Oral Drug Delivery for Regional Targeting in the Gastrointestinal Tract - Influence of Physiological, Pathophysiological and Pharmaceutical Factors. Retrieved from [Link]
-
NCBI Bookshelf. (2024). Iron Overload and Toxicity. Retrieved from [Link]
-
MDPI. (2024). Orally Administered Drugs and Their Complicated Relationship with Our Gastrointestinal Tract. Retrieved from [Link]
-
PMC. (2012). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Retrieved from [Link]
-
MDPI. (2023). Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications. Retrieved from [Link]
-
MDPI. (2024). New Perspectives on the Impact of Iron Chelation Therapy on the Gut Microbiome in Thalassemia Patients. Retrieved from [Link]
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- 3. Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Dosage of Desferrithiocin to Minimize Side Effects
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Disclaimer: This document is intended for research and drug development professionals. It is not a substitute for clinical guidance. All experimental work should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
Introduction: The Challenge and Promise of Desferrithiocin
Desferrithiocin (DFT) is a powerful, orally active iron chelator that has served as a critical pharmacophore in the quest for treatments for transfusional iron overload, a condition common in patients with thalassemia and other anemias requiring frequent blood transfusions.[1][2] While the parent molecule, a natural product of Streptomyces antibioticus, demonstrated excellent iron-clearing efficiency in both rodent and primate models, its clinical development was halted due to severe nephrotoxicity.[2][3][4]
This toxicity spurred extensive structure-activity relationship (SAR) studies, leading to the development of DFT analogs with improved safety profiles.[3][5] These efforts have been instrumental in designing new generations of iron chelators, including the clinically approved drug deferasirox (Exjade®), which emerged from research inspired by the tridentate structure of DFT.[6][7]
This technical support guide provides researchers with a framework for optimizing the dosage of novel DFT analogs, focusing on strategies to define a therapeutic window that maximizes iron chelation efficacy while minimizing the risk of side effects, particularly renal injury.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational knowledge crucial for designing effective and safe experiments with DFT and its derivatives.
Q1: What is the mechanism of Desferrithiocin's nephrotoxicity?
A1: The primary cause of DFT-related nephrotoxicity is damage to the proximal tubules of the kidneys.[4] While the exact molecular mechanism is still under investigation, evidence suggests it may be related to the drug's lipophilicity (its tendency to dissolve in fats), which can influence its accumulation in renal tissue.[4][8] The toxicity is characterized by acute, diffuse, and severe proximal tubular epithelial necrosis and sloughing.[4][8] SAR studies have shown that modifying the DFT structure to reduce lipophilicity, for instance by adding polyether groups, can dramatically decrease or eliminate this renal toxicity in animal models.[3][8][9]
Q2: How is the efficacy of an iron chelator like DFT measured in preclinical models?
A2: The primary metric for efficacy is the Iron Clearing Efficiency (ICE) .[9] ICE is expressed as a percentage and is calculated by dividing the amount of iron excreted due to the chelator by the theoretical maximum amount of iron that could be bound and excreted by that dose.[3][9] For a tridentate chelator like DFT, which forms a 2:1 complex with Fe(III), two molecules of the chelator are required to bind one atom of iron.[3][9] Efficacy is typically assessed in bile duct-cannulated rodents to measure iron excretion in both urine and bile.[10][11]
Q3: What are the critical first steps in establishing a safe starting dose for a novel DFT analog?
A3: A dose-escalation or Maximum Tolerated Dose (MTD) study is essential.[12] This involves starting with a low dose in a small group of animals and progressively increasing the dose in subsequent groups. The primary goals are:
-
Identify a dose range: Determine the doses that are sub-therapeutic, therapeutic, and toxic.
-
Establish the MTD: Define the highest dose that does not cause unacceptable side effects.[12]
-
Guide dose selection for efficacy studies: The MTD helps in selecting a range of doses for larger, definitive efficacy studies.[12]
Tolerance is typically assessed by monitoring clinical signs, body weight changes, and macroscopic observations of organs at the end of the study.[12]
Q4: Are there early, sensitive biomarkers for detecting DFT-induced kidney injury?
A4: Yes. While traditional markers like blood urea nitrogen (BUN) and serum creatinine (SCr) are valuable, they often rise only after significant kidney damage has occurred.[9] More sensitive and earlier indicators of acute kidney tubular toxicity include:
-
Kidney Injury Molecule-1 (Kim-1): This protein is shed from the surface of injured proximal tubule cells into the urine and is considered a highly specific biomarker for this type of damage.[3][9]
-
Clusterin: Another urinary biomarker associated with renal cell injury.
-
Albuminuria: The presence of albumin in the urine, indicating damage to the kidney's filtration barrier.
Monitoring these urinary biomarkers can provide an early warning of nephrotoxicity before functional decline is evident through BUN or SCr levels.[3]
Part 2: Troubleshooting Experimental Challenges
This section provides a question-and-answer format to address specific issues that may arise during in vivo studies.
Issue 1: High mortality or severe toxicity is observed at doses previously considered safe.
Question: We administered our DFT analog at a dose of 150 µmol/kg/day, a level reported to be tolerated in a previous study. However, we observed significant toxicity and animal loss within a week. What could be the cause?
Answer: This critical issue often stems from the dosing regimen. The concentration and duration of exposure to DFT are crucial factors influencing its toxicity.[13]
Troubleshooting Workflow and Causality:
Caption: Dosing regimen's impact on DFT-induced nephrotoxicity.
Detailed Explanation & Protocol Adjustment:
Studies have shown that how the total daily dose is administered can profoundly impact renal toxicity. For example, a total dose of 474 µmol/kg/day given once daily might cause moderate kidney damage (vacuolization). However, the same total daily dose split into two administrations of 237 µmol/kg (b.i.d.) can lead to much more severe and extensive damage to the proximal tubules.[4] This suggests that repeated exposure, even at lower individual doses, might be more detrimental for some analogs.
Troubleshooting Steps:
-
Review Dosing Schedule: Compare your dosing frequency (e.g., once daily, twice daily) with the reference publication.
-
Conduct a Dose Fractionation Study: Design a pilot study to compare the toxicity of the same total daily dose administered as a single bolus versus multiple, smaller doses.
-
Implement a Washout Period: If the protocol allows, consider dosing on alternating days or for 5 days followed by a 2-day washout period to allow for renal recovery.
-
Re-evaluate the MTD: Your specific animal model (strain, age, sex) may have a different tolerance. It may be necessary to conduct a new MTD study under your exact experimental conditions.[12][14]
Part 3: Key Experimental Protocols & Data Visualization
Protocol 1: Conducting a Maximum Tolerated Dose (MTD) Study
This protocol outlines a standard dose-escalation study to determine the MTD of a novel DFT analog in rodents.
Objective: To identify the highest dose of a DFT analog that can be administered for a defined period (e.g., 7-14 days) without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats). Use both male and female animals if the compound's metabolism is unknown.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose expected to be non-toxic. Plan at least 3-4 escalating dose levels (e.g., 50, 150, 300, 500 µmol/kg/day).
-
Group Allocation: Assign 3-5 animals per dose group, including a vehicle control group.
-
Administration: Administer the compound orally (gavage) once daily for the study duration (e.g., 7 days).
-
Monitoring:
-
Daily: Record clinical signs (posture, activity, grooming) and body weight. A body weight loss of >15-20% is often a humane endpoint.
-
Baseline & Terminal: Collect blood for serum chemistry (BUN, creatinine) and urine for biomarker analysis (Kim-1, albumin).
-
-
Endpoint Analysis: At the end of the study, perform a gross necropsy, record organ weights (especially kidneys), and collect tissues for histopathology.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15%), or severe histopathological findings.
Table 1: Example MTD Study Data Summary
| Dose Group (µmol/kg/day) | Survival | Mean Body Weight Change (%) | Serum Creatinine (mg/dL) | Kidney Histopathology Score (0-5) |
| Vehicle Control | 5/5 | +5.2 | 0.4 ± 0.1 | 0 |
| 50 | 5/5 | +4.8 | 0.5 ± 0.1 | 0 |
| 150 | 5/5 | +1.5 | 0.7 ± 0.2 | 1 (Minimal) |
| 300 | 4/5 | -10.8 | 1.8 ± 0.6 | 3 (Moderate) |
| 500 | 1/5 | -22.5 | 3.5 ± 1.1 | 5 (Severe) |
| Statistically significant difference from vehicle control. |
In this example, the MTD would be considered 150 µmol/kg/day, as the 300 µmol/kg/day dose caused significant toxicity.
Protocol 2: Workflow for Efficacy Assessment
Once a safe dose range is established, efficacy can be tested.
Caption: Workflow for assessing the iron chelation efficacy of a DFT analog.
References
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Title: Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity Source: Biometals, via PubMed Central (PMC) URL: [Link]
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Title: Desazadesmethyldesferrithiocin analogues as orally effective iron chelators Source: Journal of Medicinal Chemistry, via PubMed URL: [Link]
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Title: Desferrithiocin Analogues and Nephrotoxicity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles Source: Journal of Medicinal Chemistry, via PubMed Central (PMC) URL: [Link]
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Title: Desferrithiocin: A Search for Clinically Effective Iron Chelators Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Desferrithiocin: A Search for Clinically Effective Iron Chelators Source: Journal of Medicinal Chemistry, via PubMed Central (PMC) URL: [Link]
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Title: Desferrithiocin Analogues and Nephrotoxicity Source: Journal of Medicinal Chemistry, via PubMed Central (PMC) URL: [Link]
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Title: Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670 Source: Current Medicinal Chemistry, via ResearchGate URL: [Link]
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Title: Desferrithiocin analogues and nephrotoxicity Source: Journal of Medicinal Chemistry, via PubMed URL: [Link]
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Title: Desferrithiocin Analogues and Nephrotoxicity Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Desferrithiocin: a search for clinically effective iron chelators Source: Journal of Medicinal Chemistry, via PubMed URL: [Link]
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Title: Development of tridentate iron chelators: from desferrithiocin to ICL670 Source: Current Medicinal Chemistry, via PubMed URL: [Link]
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Title: Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic Source: British Journal of Haematology, via PubMed URL: [Link]
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Title: Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity Source: Biometals, via PubMed URL: [Link]
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Title: Novel chelators for cancer treatment: where are we now? Source: Antioxidants & Redox Signaling, via PubMed URL: [Link]
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Title: Maximum tolerable dose (MTD) studies Source: Charles River Laboratories URL: [Link]
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Title: Iron Overload Source: Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf URL: [Link]
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Title: A Review on Iron Chelators in Treatment of Iron Overload Syndromes Source: International Journal of Hematology-Oncology and Stem Cell Research, via PubMed Central (PMC) URL: [Link]
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Title: Desferrithiocin is a more potent antineoplastic agent than desferrioxamine Source: British Journal of Cancer, via PubMed Central (PMC) URL: [Link]
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Title: Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators Source: Journal of Medicinal Chemistry, via PubMed URL: [Link]
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Title: Iron Chelators in Treatment of Iron Overload Source: Journal of Research in Pharmacy Practice, via PubMed Central (PMC) URL: [Link]
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Title: Chemical structure of desferrithiocin. Source: ResearchGate URL: [Link]
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Title: Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer Source: Medicine (Baltimore), via PubMed Central (PMC) URL: [Link]
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Title: Deferasirox: appraisal of safety and efficacy in long-term therapy Source: Therapeutics and Clinical Risk Management, via PubMed Central (PMC) URL: [Link]
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Title: How to find maximum tolerated dose for novel drugs? Source: ResearchGate URL: [Link]
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Title: A novel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human cancer cell lines Source: Oncotarget, via PubMed Central (PMC) URL: [Link]
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Title: PARENTERAL IRON Source: University of Utah Health URL: [Link]
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Title: Testing two (of several) intravenous iron dosing strategies in hemodialysis Source: Annals of Translational Medicine URL: [Link]
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Navigating the Labyrinth: A Technical Support Guide for the Clinical Development of Desferrithiocin-Based Chelators
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the front lines of iron chelation therapy. This guide is dedicated to the nuanced and often challenging clinical development of Desferrithiocin (DFT)-based chelators. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and overcome the hurdles inherent in this promising area of research. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
The Core Challenge: Understanding and Mitigating Nephrotoxicity
The clinical development of the parent compound, Desferrithiocin, was famously halted due to unacceptable renal toxicity.[1][2] This remains the primary obstacle for all subsequent analogs. A deep understanding of this toxicity is paramount for any researcher in this field.
Frequently Asked Questions (FAQs):
Q1: What is the underlying mechanism of Desferrithiocin-induced nephrotoxicity?
A1: Crucially, the nephrotoxicity of DFT is not a direct consequence of its iron-chelating activity. Instead, it is attributed to the inhibition of a basolateral transporter in the kidneys.[1] This off-target effect disrupts normal renal function, leading to tubular damage. The clinical manifestation was severe enough to cease its development.[1]
Q2: How have subsequent generations of DFT-based chelators addressed this nephrotoxicity?
A2: The key has been structural modification to reduce the affinity for the renal transporter while preserving high iron chelation efficacy. The most successful strategies have involved:
-
Removal of the Pyridine Nitrogen: Creating desazadesferrithiocin (DADFT) analogs.[3][4]
-
Addition of Polyether Side Chains: This modification has been shown to significantly ameliorate renal toxicity.[2][5]
These changes alter the physicochemical properties of the molecule, such as lipophilicity (logPapp), which in turn influences its interaction with the renal transporter.[6][7]
Q3: Are there specific animal models that are well-suited for studying the nephrotoxicity of these compounds?
A3: Yes, rodent models, particularly Sprague-Dawley rats, have been extensively used to evaluate the nephrotoxicity of DFT and its analogs.[6][7][8] These models have been shown to reproduce the proximal tubular epithelial necrosis and sloughing observed in more extensive toxicity studies.[6] When designing these studies, it is critical to include both single-dose and repeat-dose regimens, as the toxicity can be dose- and schedule-dependent.[6] For more advanced preclinical evaluation, the iron-overloaded Cebus apella primate model is also utilized.[7][9]
Troubleshooting In Vitro and In Vivo Experiments
Navigating the experimental landscape with DFT-based chelators requires a keen awareness of potential pitfalls. This section provides troubleshooting guidance for common issues you may encounter.
In Vitro Assays: Efficacy and Cytotoxicity
Q4: My in vitro iron chelation assay is giving inconsistent results. What could be the issue?
A4: Inconsistencies in in vitro iron chelation assays often stem from issues with compound solubility, stability, or interference with the detection method.
Troubleshooting Steps:
-
Solubility and Stability:
-
Problem: DFT and its analogs can have varying solubilities in aqueous buffers. Precipitation of the compound will lead to inaccurate concentration and unreliable results.
-
Solution: Always determine the solubility of your specific analog in the assay buffer. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its aqueous solubility. Some analogs are more water-soluble than others.[9] Be mindful of the pH of your buffer, as this can affect solubility.
-
-
Assay Interference:
-
Problem: Many colorimetric assays for iron (e.g., Ferrozine-based assays) can be affected by the chelator itself. The chelator may compete with the indicator dye for iron, leading to an underestimation of free iron.
-
Solution: Run appropriate controls, including the chelator alone (without iron) to check for any intrinsic absorbance at the measurement wavelength. It is also advisable to validate your assay with a known chelator like Desferrioxamine (DFO). Consider using alternative methods for iron quantification that are less prone to interference, such as atomic absorption spectroscopy.
-
Experimental Protocol: A Basic In Vitro Iron Chelation Assay (Ferrozine-Based)
-
Prepare a standard curve of ferrous sulfate.
-
In a 96-well plate, add your DFT analog at various concentrations.
-
Add a known concentration of ferrous sulfate to each well.
-
Incubate for a sufficient time to allow for chelation.
-
Add Ferrozine solution to each well. This will react with any unchelated ferrous iron to produce a colored complex.
-
Measure the absorbance at the appropriate wavelength (typically around 562 nm).
-
Calculate the percentage of iron chelated by comparing the absorbance of the sample wells to the control wells (iron and Ferrozine without the chelator).
Q5: I'm observing high cytotoxicity in my cell-based assays, even at low concentrations. How can I differentiate between on-target (iron deprivation) and off-target toxicity?
A5: This is a critical question. The goal of these chelators is to induce cytotoxicity in iron-dependent cancer cells, but it's essential to understand the mechanism.
Troubleshooting and Experimental Design:
-
Iron Rescue Experiments: Co-incubate your cells with the DFT analog and a source of iron (e.g., ferric chloride or holo-transferrin). If the cytotoxicity is primarily due to iron deprivation, the addition of iron should "rescue" the cells and restore viability.
-
Time-Course Experiments: Assess cytotoxicity at different time points. Off-target toxicity may manifest more rapidly, while cell death due to iron deprivation may take longer as the cells deplete their intracellular iron stores.
-
Cell Line Selection: Use a panel of cell lines with varying sensitivities to iron deprivation. For example, rapidly proliferating cancer cells are often more susceptible to iron chelation than non-cancerous cell lines.
-
Mitochondrial Toxicity Assessment: Some iron chelators can induce mitochondrial damage.[10][11][12][13][14] Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and mitochondrial respiration (e.g., using a Seahorse analyzer) to determine if your compound has off-target mitochondrial effects.
In Vivo Studies: Formulation and Pharmacokinetics
Q6: I'm having trouble with the oral formulation of my DFT analog for rodent studies. What are some best practices?
A6: Proper formulation is crucial for accurate and reproducible in vivo data.
Formulation Guide:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of your analog. For many DFT derivatives, a simple aqueous vehicle like sterile water or saline may be sufficient, especially for the more water-soluble analogs.[9] For less soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water may be necessary. Always perform a small-scale formulation test to ensure your compound remains stable and uniformly suspended in the chosen vehicle for the duration of the experiment.
-
pH Adjustment: The pH of the formulation can impact both solubility and gastrointestinal absorption. It is advisable to adjust the pH to a physiologically compatible range (e.g., pH 6.5-7.5).
-
Dose Preparation: Prepare fresh dosing solutions or suspensions daily. If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.
-
Administration: Oral gavage is the standard method for administering these compounds to rodents.[3][5] Use appropriate gavage needle sizes for your animals and ensure proper technique to avoid injury.
Q7: My pharmacokinetic data shows high variability between animals. What are the potential sources of this variability?
A7: High pharmacokinetic variability can be frustrating. Here are some common culprits and how to address them:
-
Formulation Issues: As discussed above, poor solubility or non-uniform suspension can lead to inconsistent dosing.
-
Gastrointestinal Absorption: The absorption of orally administered drugs can be influenced by factors such as food in the stomach. Consider fasting the animals for a few hours before dosing, but be mindful of the animal's welfare and the specific experimental design.
-
Analytical Method: The method used to quantify the drug in plasma or urine must be robust and validated.
Troubleshooting Analytical Methods (HPLC):
-
Sample Preparation: Protein precipitation is a common first step for plasma samples. Ensure complete precipitation and efficient recovery of your analyte. Solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analyte.
-
Chromatography:
-
Peak Tailing: Some chelators can interact with metal components in the HPLC system, leading to poor peak shape. Consider using a metal-free or bio-inert HPLC system. Adding a small amount of a competing chelator like EDTA to the mobile phase can sometimes mitigate this issue.
-
Column Selection: A C18 reversed-phase column is a good starting point for many DFT analogs.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., formate or acetate buffer) is commonly used. Optimize the gradient to achieve good separation from endogenous plasma components.
-
-
Detection: UV detection is often suitable, but for higher sensitivity and specificity, especially at low concentrations, LC-MS/MS is the preferred method.
Data Interpretation and Visualization
Comparative Data of Selected DFT Analogs
The following table summarizes key parameters for Desferrithiocin and some of its important analogs. This data can serve as a valuable reference for selecting compounds and designing experiments.
| Compound | logPapp | Iron Clearing Efficiency (ICE) in Rodents (%) | Iron Clearing Efficiency (ICE) in Primates (%) | Key Toxicities |
| Desferrithiocin (DFT) | - | 5.5 ± 3.2 | 16.1 ± 8.5 | Severe Nephrotoxicity |
| (S)-4′-(HO)-DADFT | - | 1.1 ± 0.8 | 16.8 ± 7.2 | Reduced Nephrotoxicity, GI Toxicity |
| 4'-methoxy DADFT | -0.70 | 6.6 ± 2.8 | 24.4 ± 10.8 | Severe Nephrotoxicity |
| 4'-polyether DADFT | -1.10 | 5.5 ± 1.9 | 25.4 ± 7.4 | Virtually Eliminated Nephrotoxicity |
Note: ICE values can vary depending on the dose and animal model. Data compiled from multiple sources for illustrative purposes.[3][6][9]
Visualizing Experimental Workflows and Mechanisms
Clear diagrams can simplify complex processes. Below are Graphviz representations of key concepts in DFT-based chelator development.
Workflow for Preclinical Evaluation of DFT Analogs
Caption: Preclinical evaluation workflow for Desferrithiocin-based chelators.
Simplified Mechanism of DFT-Induced Nephrotoxicity and Mitigation Strategy
Caption: Mechanism of DFT nephrotoxicity and mitigation by structural modification.
Concluding Remarks
The development of Desferrithiocin-based chelators is a testament to the power of medicinal chemistry to overcome significant biological hurdles. While the path is fraught with challenges, a systematic and well-informed approach to experimental design and troubleshooting can pave the way for the development of safe and effective oral iron chelators. We hope this guide serves as a valuable resource in your research endeavors.
References
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of medicinal chemistry, 57(22), 9259–9291. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2008). Desferrithiocin analogues and nephrotoxicity. Journal of medicinal chemistry, 51(19), 5993–6004. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Singh, S., & Bharti, N. (2012). Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles. Journal of medicinal chemistry, 55(16), 7090–7103. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2008). Desferrithiocin analogues and nephrotoxicity. Journal of medicinal chemistry, 51(19), 5993–6004. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2008). Design, synthesis, and testing of non-nephrotoxic desazadesferrithiocin polyether analogues. Journal of medicinal chemistry, 51(13), 3913–3923. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of medicinal chemistry, 57(22), 9259–9291. [Link]
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Singh, S., Mohammed, N., Ackerman, R., Porter, J. B., & Hider, R. C. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical biochemistry, 203(1), 116–120. [Link]
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Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (1999). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of medicinal chemistry, 42(14), 2432–2440. [Link]
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Baker, E., Wong, A., Peter, H., & Jacobs, A. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British journal of haematology, 81(3), 424–431. [Link]
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Bergeron, R. J., Wiegand, J., McManis, J. S., Singh, S., & Bharti, N. (2010). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. Journal of medicinal chemistry, 53(7), 2835–2846. [Link]
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Lin, C. H., Lin, S. Z., & Chi, C. W. (1997). Effects of desferrithiocin and its derivatives on peripheral iron and striatal dopamine and 5-hydroxytryptamine metabolism in the ferrocene-loaded rat. Journal of pharmacy and pharmacology, 49(12), 1219–1224. [Link]
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da Silva, L. C., de Oliveira, A. C. S., & de Souza, M. V. N. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44, e59228. [Link]
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Crisponi, G., Cassano, M., Sanna, G., & et al. (2015). A Speciation Study on the Perturbing Effects of Iron Chelators on the Homeostasis of Essential Metal Ions. PLoS ONE, 10(7), e0133050. [Link]
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Richardson, D. R., & Kalinowski, D. S. (2023). Novel Iron Chelator SK4 Drives Cytotoxicity through Inhibiting Mitochondrial Metabolism in Ovarian and Triple Negative Breast Cancer Cell Lines. Cancers, 15(15), 3824. [Link]
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ResearchGate. (2019). Hi, can anyone help me to find the best HPLC method for quantification of desferrioxamine in urin and/or plasma????? Retrieved from [Link]
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Hider, R. C., & Ma, Y. (2022). The synthesis and properties of mitochondrial targeted iron chelators. Metallomics, 14(4), mfac017. [Link]
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Samec, M., & et al. (2022). Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine. Scientific Reports, 12(1), 9789. [Link]
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Pourzand, C., & et al. (2016). A Powerful Mitochondria-Targeted Iron Chelator Affords High Photoprotection against Solar Ultraviolet A Radiation. The Journal of investigative dermatology, 136(8), 1645–1655. [Link]
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Picard, V., & et al. (2008). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic drug monitoring, 30(5), 630–636. [Link]
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Semantic Scholar. (n.d.). A simple LC–MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Retrieved from [Link]
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Technical Support Center: Reengineering the Desferrithiocin Pharmacophore to Reduce Toxicity
Welcome to the technical support center for the development of safer and more effective iron chelators based on the Desferrithiocin (DFT) scaffold. This guide is intended for researchers, scientists, and drug development professionals actively working on modifying the DFT pharmacophore to mitigate its inherent toxicity while preserving or enhancing its therapeutic efficacy. Here, we synthesize field-proven insights and technical data to address common challenges and questions that arise during the experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding Desferrithiocin and the rationale behind its reengineering.
Q1: What is Desferrithiocin (DFT) and why is it a promising iron chelator?
Desferrithiocin is a naturally occurring siderophore produced by Streptomyces antibioticus.[1][2] It is a potent and orally bioavailable tridentate iron chelator, meaning it uses three points of attachment to bind to ferric iron (Fe³⁺).[1] Its high affinity and specificity for iron have made it an attractive candidate for treating iron overload disorders like β-thalassemia.[1][3]
Q2: What is the primary toxicity associated with Desferrithiocin?
The clinical development of DFT was halted due to significant nephrotoxicity, specifically causing damage to the proximal tubules of the kidneys.[1][2][4] This toxicity has been a major hurdle in its therapeutic application.
Q3: What is the core pharmacophore of Desferrithiocin required for iron chelation?
The essential components for iron chelation, known as the pharmacophore, consist of a tridentate system. This includes the hydroxyl group on the aromatic ring, the nitrogen atom of the thiazoline ring, and the carboxyl group.[1] The specific stereochemistry, particularly the (S)-configuration at the C-4 carbon of the thiazoline ring, is also considered optimal for activity.[5]
Q4: What are the main strategies for reengineering the Desferrithiocin pharmacophore to reduce toxicity?
The primary approach has been to modify the aromatic ring of the DFT scaffold. Key strategies that have shown success in reducing toxicity while maintaining iron chelation efficacy include:
-
Hydroxylation: Introducing an additional hydroxyl group to the aromatic ring.[2][5]
-
Polyether Substitution: Attaching polyether chains to the aromatic ring.[2][6]
-
Removal of the Pyridine Nitrogen: Creating desazadesferrithiocin (DADFT) analogues, which serve as a less toxic starting point for further modifications.[2][3]
These modifications are thought to alter the molecule's lipophilicity and distribution, thereby reducing its accumulation in the kidneys.[4][7]
Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the experimental process.
Synthesis and Purification of DFT Analogues
Q: I am having difficulty with the purification of my polyether-substituted DFT analogue. What could be the issue?
A: Polyether-substituted DFT analogues can be challenging to purify due to their amphipathic nature. Here are a few things to consider:
-
Chromatography: Standard silica gel chromatography may not be optimal. Consider using reverse-phase chromatography (e.g., C18) which is better suited for separating compounds with both polar and non-polar characteristics. A gradient elution with a water/acetonitrile or water/methanol mobile phase, often with a small amount of acid (like formic acid or TFA) to suppress ionization of the carboxylic acid, can be effective.
-
Solubility: These compounds can have unusual solubility profiles. Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, try a different solvent system or use a co-solvent.
-
Alternative Purification: If chromatography is still problematic, consider other purification techniques such as preparative HPLC or crystallization. For crystallization, explore a variety of solvent systems.
Q: My final compound shows low yield after synthesis. What are the critical steps to optimize?
A: Low yields in the synthesis of DFT analogues can often be traced back to a few key steps:
-
Thiazoline Ring Formation: The condensation reaction to form the thiazoline ring is a critical step. Ensure your starting materials, particularly the cysteine derivative, are of high purity and that the reaction conditions (solvent, temperature, and catalyst) are optimized.
-
Protecting Groups: If you are using protecting groups, their addition and removal can significantly impact the overall yield. Ensure complete deprotection without side reactions.
-
Purification Losses: As mentioned above, purification can be a source of significant loss. Optimize your purification strategy to minimize the number of steps and maximize recovery. A detailed reaction monitoring by TLC or LC-MS can help identify where the loss is occurring.
In Vitro Assays
Q: My in vitro iron chelation assay results are not reproducible. What are the common pitfalls?
A: Reproducibility issues in iron chelation assays often stem from subtle variations in experimental conditions. Here's a checklist for troubleshooting:
-
Assay Type: There are several assays to measure iron chelation, such as the calcein dequenching assay or the ferrozine-based colorimetric assay.[8][9] Ensure you are using a validated protocol for your chosen method.
-
Buffer and pH: Iron chelation is highly pH-dependent. Use a well-buffered system (e.g., HEPES) and consistently check the pH of your solutions.
-
Reagent Purity and Preparation: The purity of your iron source (e.g., FeCl₃ or ferrous sulfate) and indicator dyes is crucial. Prepare fresh solutions of iron and other reactive reagents for each experiment to avoid degradation.
-
Incubation Time and Temperature: Ensure consistent incubation times and temperatures as these can affect the kinetics of iron chelation.
-
Positive Control: Always include a well-characterized iron chelator, such as Desferrioxamine (DFO) or EDTA, as a positive control to validate your assay performance.[8]
Q: How do I interpret the cytotoxicity results of my DFT analogues in cell-based assays?
A: When assessing the cytotoxicity of your analogues (e.g., using an MTT or LDH assay), it's important to consider the following:
-
Cell Line Selection: Use a relevant cell line, such as a kidney cell line (e.g., HK-2) to specifically assess nephrotoxicity. Comparing toxicity in cancer cell lines versus normal cell lines can also provide insights into selectivity.[10][11]
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value. This provides a quantitative measure of cytotoxicity.
-
Comparison to Parent Compound: Always compare the cytotoxicity of your new analogues to that of the parent Desferrithiocin and a known non-toxic chelator. This will clearly demonstrate if your modifications have successfully reduced toxicity.
-
Mechanism of Cell Death: If a compound shows toxicity, consider follow-up experiments to determine the mechanism of cell death (e.g., apoptosis vs. necrosis) using techniques like flow cytometry with annexin V/propidium iodide staining.
In Vivo Studies
Q: I am designing an in vivo study to evaluate my lead DFT analogue. What animal model should I use?
A: The choice of animal model is critical for obtaining relevant data.
-
Rodent Models: Rats and mice are commonly used for initial efficacy and toxicity screening.[12] Bile duct-cannulated rats are particularly useful for determining the route of iron excretion (biliary vs. urinary).[13][14] Iron overload can be induced using iron-dextran injections.[15]
-
Primate Models: Non-human primates, such as the Cebus apella monkey, have been shown to be highly predictive of human outcomes for iron chelators and are often used in later-stage preclinical studies.[3][14]
Q: How do I measure the iron clearing efficiency (ICE) of my compound in vivo?
A: Iron Clearing Efficiency (ICE) is a key metric for evaluating the efficacy of an iron chelator. It is calculated as the percentage of the theoretical maximum amount of iron that can be chelated and excreted.[6] The formula is:
ICE (%) = (Ligand-induced iron excretion / Theoretical iron excretion) x 100
To determine this, you will need to:
-
Administer your compound to the animal model.
-
Collect urine and feces over a set period (e.g., 24-48 hours).[14]
-
Measure the iron content in the collected samples using methods like atomic absorption spectroscopy.
-
Calculate the theoretical iron excretion based on the stoichiometry of your chelator-iron complex (DFT and its analogues typically form a 2:1 complex with iron).[3]
Q: My lead candidate still shows some signs of nephrotoxicity in rodents. What are my next steps?
A: If your lead compound shows residual nephrotoxicity, consider the following:
-
Dose Reduction: Evaluate if a lower dose can maintain efficacy while reducing toxicity.
-
Further Structural Modification: Revisit the structure-activity and structure-toxicity relationships. Could further optimization of the polyether chain length or position, or the addition of other functional groups, further reduce toxicity? There is often a delicate balance between lipophilicity, efficacy, and toxicity.[4][7]
-
Biomarker Analysis: In your animal studies, include the analysis of sensitive biomarkers of kidney injury, such as Kidney Injury Molecule-1 (Kim-1) in the urine, to detect early signs of nephrotoxicity.[6][16]
-
Combination Therapy: Explore the possibility of using your compound in combination with another chelator at lower doses to achieve the desired therapeutic effect with a better safety profile.
Visualizations and Data
Desferrithiocin Pharmacophore and Reengineering Strategy
Caption: Reengineering strategies for the Desferrithiocin pharmacophore to reduce toxicity.
Experimental Workflow for DFT Analogue Development
Caption: A typical experimental workflow for the development of novel DFT analogues.
Comparative Data of Selected DFT Analogues
| Compound | Modification | Iron Clearing Efficiency (ICE %) in Primates | Relative Toxicity | Reference |
| Desferrithiocin (DFT) | None (Parent Compound) | ~16% | High (Nephrotoxic) | [2][3] |
| Deferitrin | 4'-Hydroxylation of Desazadesferrithiocin | ~17% | Reduced | [2][6] |
| Polyether Analogue | 4'-(3,6,9-trioxadecyloxy) substitution of Desazadesferrithiocin | ~25% | Significantly Reduced | [2][17] |
References
- The Structure-Activity Relationship of Desferrithiocin Analogues: A Technical Guide for Drug Development - Benchchem.
- The desferrithiocin pharmacophore - PubMed - NIH.
- Structure-activity relationships among desazadesferrithiocin analogues - PubMed - NIH.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC - PubMed Central.
- Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC - NIH.
- Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC - NIH.
- Desazadesmethyldesferrithiocin analogues as orally effective iron chelators - PubMed - NIH.
- Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC.
- Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed.
- Configure Iron Chelating Assay Kit - BioIVT.
- Desferrithiocin Analogues and Nephrotoxicity | Journal of Medicinal Chemistry.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators | Journal of Medicinal Chemistry - ACS Publications.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators - ResearchGate.
- Desferrithiocin: a search for clinically effective iron chelators - PubMed - NIH.
- Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed.
- Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles - PubMed.
- Ferrous Iron Chelating (FIC) Assay Kit - Zen-Bio.
- Experimental animal model to study iron overload and iron chelation and review of other such models.
- Desferrithiocin Analogues and Nephrotoxicity - PMC - NIH.
- Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - NIH.
- Desferrithiocin Analogues and Nephrotoxicity | Journal of Medicinal Chemistry.
- Desferrithiocin analogues and nephrotoxicity - PubMed - NIH.
- Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed.
- Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models | Request PDF - ResearchGate.
- Iron chelator research: past, present, and future - PubMed.
- The desferrithiocin (DFT) class of iron chelators: potential as antineoplastic agents - PubMed.
- Deferiprone and efonidipine mitigated iron-overload induced neurotoxicity in wild-type and thalassemic mice - PubMed.
- In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed.
- Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed.
- Iron-Chelating Property of Phytic Acid in Thalassaemia: An In vitro Study.
- Design, Synthesis, and Testing of Non-Nephrotoxic Desazadesferrithiocin Polyether Analogues - PMC - NIH.
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- 5. Structure-activity relationships among desazadesferrithiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Desferrithiocin (DFT) in Drug Development
Welcome to the technical support center for researchers working with Desferrithiocin (DFT) and its analogues. This guide is designed to provide you with in-depth, field-proven insights to navigate the primary obstacle in DFT's clinical translation: its short plasma half-life, intrinsically linked to its significant nephrotoxicity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues that have historically hindered the clinical progression of Desferrithiocin.
Q1: What makes Desferrithiocin an attractive candidate for an oral iron chelator?
Desferrithiocin, a siderophore isolated from Streptomyces antibioticus, is a potent tridentate iron chelator, meaning it binds to iron in a 2:1 ligand-to-iron ratio.[1][2] Its high affinity for Fe(III) and its oral bioavailability made it a highly promising alternative to the then-standard chelation therapy, Desferrioxamine (DFO), which has poor oral activity and a very short plasma half-life, necessitating lengthy subcutaneous infusions.[3][4]
Q2: What is the primary limitation of Desferrithiocin?
The clinical development of Desferrithiocin was halted due to severe nephrotoxicity observed in animal models.[4][5][6] This toxicity is characterized by acute, diffuse, and severe proximal tubular epithelial necrosis and sloughing.[7][8]
Q3: How is the short plasma half-life of Desferrithiocin related to its toxicity?
While a short plasma half-life is a challenge for maintaining therapeutic drug concentrations, the toxicity of DFT is more directly linked to its chemical properties and how it is handled by the kidneys. Studies on DFT analogues have revealed a strong correlation between the lipophilicity of the compound and its toxicity.[7] More lipophilic analogues, while often demonstrating better iron-clearing efficiency, also tend to be more toxic.[7] The rapid clearance of DFT and its analogues is evident in pharmacokinetic studies where peak plasma concentrations are observed as early as 30 minutes after administration.[4]
Q4: Is the iron-bound form of Desferrithiocin (Ferrithiocin) also toxic?
Yes, the ferric complex of Desferrithiocin, known as Ferrithiocin, has been shown to be cytotoxic, causing membrane disruption.[9] This is a critical consideration, as an effective iron chelator will exist in both its free and iron-bound forms in the body.
Part 2: Strategies for Overcoming DFT's Limitations
The challenges of a short plasma half-life and nephrotoxicity are being addressed through several innovative strategies. This section provides an overview of these approaches and the rationale behind them.
Strategy 1: Analogue Synthesis and Structure-Activity Relationship (SAR) Studies
The most extensively explored strategy has been the rational design of DFT analogues that retain high iron chelation efficacy while exhibiting a more favorable safety profile.
Key Modifications and Their Rationale:
-
Removal of the Aromatic Nitrogen: Creating desazadesferrithiocin (DADFT) analogues has been shown to reduce toxicity while maintaining good iron-clearing properties.[6][10]
-
Introduction of Hydrophilic Moieties: Adding hydroxyl groups or polyether fragments to the aromatic ring can decrease the lipophilicity of the molecule.[6][7] This has been a successful strategy in reducing the nephrotoxicity associated with the parent compound.[8]
The overarching goal of these SAR studies is to find a therapeutic window where iron chelation is maximized and toxicity is minimized.
Strategy 2: Advanced Formulations - The Rise of Nanochelators
For iron chelators with challenging pharmacokinetics, nanoformulations offer a promising solution to extend plasma half-life and potentially reduce toxicity. While much of the research in this area has focused on Desferrioxamine (DFO), the principles are directly applicable to DFT and its analogues.[3][5]
Types of Nanoformulations:
-
Polymeric Nanoparticles: Encapsulating the chelator within a biocompatible polymer can protect it from rapid metabolism and clearance, leading to a longer circulation time.[9]
-
Liposomes and Micelles: These lipid-based nanocarriers can improve the solubility and pharmacokinetic profile of the encapsulated drug.[1][11]
-
Dendrimers: These highly branched polymers offer a high surface area for attaching multiple chelator molecules, potentially increasing the efficiency of iron removal.[9]
The primary advantage of these approaches is the potential to achieve sustained therapeutic concentrations from less frequent dosing, which can also lead to a reduction in dose-related toxicities.
Part 3: Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the development of DFT-based iron chelators.
Protocol 1: In Vivo Assessment of Iron Chelation Efficacy
This protocol is designed to quantify the ability of a DFT analogue to promote iron excretion in an iron-overloaded rodent model.
Step-by-Step Methodology:
-
Animal Model: Utilize an iron-overloaded rat or mouse model. Iron overload can be induced by parenteral administration of iron dextran.
-
Dosing: Administer the DFT analogue orally at a predetermined dose. A control group should receive the vehicle only.
-
Sample Collection: House the animals in metabolic cages for the separate collection of urine and feces for at least 24-48 hours post-dosing.
-
Iron Quantification: Determine the iron content in the collected urine and feces using atomic absorption spectroscopy or a colorimetric assay.
-
Calculation of Iron Clearing Efficiency (ICE): The ICE is a percentage that expresses the amount of iron excreted in response to the chelator, relative to the theoretical maximum amount of iron that could be bound and excreted by the administered dose.[1]
-
Formula: ICE (%) = [(Total Iron Excreted in Treated Group - Total Iron Excreted in Control Group) / (Dose of Chelator in moles x Stoichiometric Binding Ratio)] x 100
-
Note: For tridentate chelators like DFT, the stoichiometric binding ratio is 0.5 (2 chelator molecules per 1 iron atom).
-
Troubleshooting:
-
High Variability in Iron Excretion: Ensure consistent iron loading in the animal model and acclimatize the animals to the metabolic cages before the experiment to reduce stress-related variations.
-
Low Oral Bioavailability: If the ICE is unexpectedly low, consider performing a parallel study with intravenous administration to assess the intrinsic iron chelation capacity versus issues with oral absorption.
Protocol 2: Pharmacokinetic Profiling and Half-Life Determination
This protocol outlines the steps to determine the plasma concentration-time profile and key pharmacokinetic parameters of a DFT analogue.
Step-by-Step Methodology:
-
Animal Model: Use healthy, non-iron-overloaded rats or mice.
-
Dosing: Administer a single oral dose of the DFT analogue.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel or tail vein.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantification: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of the DFT analogue in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Plasma half-life.
-
Troubleshooting:
-
Difficulty in Detecting the Analyte: Optimize the LC-MS/MS method for sensitivity and specificity. Ensure proper sample handling and storage to prevent degradation.
-
Rapid Clearance Preventing Accurate Half-Life Calculation: Increase the frequency of early sampling time points to better define the elimination phase.
Protocol 3: Assessment of Nephrotoxicity
This is a critical protocol to evaluate the kidney safety of a novel DFT analogue. A multi-pronged approach combining biomarkers and histopathology is recommended.
Step-by-Step Methodology:
-
Animal Model: Use healthy rats for a multi-day dosing study (e.g., 7-14 days).
-
Dosing: Administer the DFT analogue orally once daily. Include a vehicle control group and a positive control group (e.g., a known nephrotoxic agent or the parent Desferrithiocin, if ethically permissible and available).
-
Monitoring:
-
Daily Clinical Observations: Monitor the animals for any signs of distress or changes in behavior.
-
Body Weight: Record body weights daily.
-
Blood and Urine Collection: Collect blood and urine samples at baseline and at the end of the study.
-
-
Biomarker Analysis:
-
Serum: Measure serum creatinine (SCr) and blood urea nitrogen (BUN).
-
Urine: Measure urine protein levels and consider more sensitive, early markers of kidney injury like Kidney Injury Molecule-1 (Kim-1).
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the kidneys and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination, paying close attention to the proximal tubules for signs of degeneration, necrosis, and vacuolation.[7]
-
Troubleshooting:
-
No Overt Signs of Toxicity: The absence of clinical signs does not rule out kidney damage. Rely on the more sensitive measures of biomarkers and histopathology.
-
Equivocal Histopathology Findings: Ensure proper fixation and processing of the kidney tissues to avoid artifacts. Blind the pathologist to the treatment groups to prevent bias.
Part 4: Visualizations and Data Presentation
Clear visualization of workflows and data is essential for effective research and communication.
Experimental Workflow for DFT Analogue Evaluation
Caption: A streamlined workflow for the preclinical evaluation of new Desferrithiocin analogues.
Data Summary: Comparing DFT Analogues
| Analogue | Modification | LogPapp | Iron Chelation Efficacy (ICE %) | Key Toxicity Findings |
| DFT | Parent Compound | -0.70[8] | High | Severe Nephrotoxicity[7] |
| Analogue A | Desaza- | Lower | Moderate | Reduced Nephrotoxicity |
| Analogue B | Polyether Chain Addition | Lowest | High | Minimal to No Nephrotoxicity |
References
-
Combating Iron Overload: A Case for Deferoxamine-Based Nanochelators. Nanomedicine (London, England). [Link]
-
Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. BioMetals. [Link]
-
Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology. [Link]
-
Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670. Current Medicinal Chemistry. [Link]
-
Combating iron overload: a case for deferoxamine-based nanochelators. Semantic Scholar. [Link]
-
Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron-Clearing and Toxicity Profiles. Journal of Medicinal Chemistry. [Link]
-
Development of tridentate iron chelators: from desferrithiocin to ICL670. PubMed. [Link]
-
A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model. Blood. [Link]
-
Development of Tridentate Iron Chelators: From Desferrithiocin to ICL670. ResearchGate. [Link]
-
Desferrithiocin: a search for clinically effective iron chelators. PubMed. [Link]
-
Desferrithiocin Analogues and Nephrotoxicity. Journal of Medicinal Chemistry. [Link]
-
Desferrithiocin Analogues and Nephrotoxicity. ACS Publications. [Link]
-
Pharmacokinetics of orally administered desferrithiocin analogs in cebus apella primates. Drug Metabolism and Disposition. [Link]
-
Desferrithiocin Analogues and Nephrotoxicity. ACS Publications. [Link]
-
Desferrithiocin analogues and nephrotoxicity. PubMed. [Link]
-
Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. National Institutes of Health. [Link]
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- 9. Polymeric nanocarriers for the treatment of systemic iron overload - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Stability of Desferrithiocin (DFT) Formulations
Welcome to the technical support center for Desferrithiocin (DFT) formulations. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent, orally active iron chelator. DFT holds significant promise, but its inherent instability presents a considerable formulation challenge.[1][2][3] This document provides in-depth, experience-driven guidance to troubleshoot common stability issues and optimize your formulation strategy.
Understanding DFT Instability: Core Mechanisms
Desferrithiocin, a siderophore isolated from Streptomyces antibioticus, is a tridentate ligand that forms a 2:1 complex with Fe(III).[1] Its efficacy as an oral iron chelator is well-documented; however, the parent molecule and its iron complex (ferrithiocin) are prone to degradation and have been associated with toxicity, particularly nephrotoxicity, in early studies.[1][4][5] Understanding the degradation pathways is the first step toward building a stable and effective formulation.
The primary drivers of DFT instability are:
-
Hydrolytic Degradation: The thiazoline ring in the DFT structure is susceptible to hydrolysis, especially at non-optimal pH values. This leads to ring-opening and a loss of the specific geometry required for effective iron chelation.
-
Oxidative Degradation: Like many complex organic molecules, DFT can be susceptible to oxidation. The presence of dissolved oxygen, trace metal ions (other than the target iron), and exposure to high-energy conditions can generate reactive oxygen species that attack the pharmacophore.[6]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative reactions. This is a critical consideration for both bulk substance handling and final product packaging.
Stabilization strategies must therefore focus on mitigating these specific chemical vulnerabilities.
Troubleshooting Guide: Experimental Issues & Solutions
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of DFT Potency in Aqueous Solution
-
Observation: You prepare a buffered aqueous solution of DFT for an in vitro assay, but HPLC analysis shows a significant decrease in the parent peak area and the emergence of new, unidentified peaks within hours.
-
Probable Cause: This is likely due to rapid hydrolytic and/or oxidative degradation. The pH of your buffer may be suboptimal, or the solution may not be adequately protected from dissolved oxygen.
-
Recommended Solution & Protocol:
-
pH Optimization: The stability of DFT is highly pH-dependent. Conduct a pH-rate profile study.
-
Protocol: Prepare a series of buffer solutions (e.g., citrate, phosphate, acetate) ranging from pH 3 to 8.[7] Dissolve DFT at a known concentration in each buffer.
-
Store aliquots at a controlled temperature (e.g., 40°C for accelerated testing) and protect them from light.
-
Analyze samples by a stability-indicating HPLC method at set time points (e.g., 0, 2, 4, 8, 24 hours).[8]
-
Plot the percentage of DFT remaining versus pH to identify the pH of maximum stability.
-
-
Inert Environment: Minimize exposure to oxygen.
-
Protocol: Use de-gassed buffers (sparge with nitrogen or argon for 15-20 minutes before use).
-
Prepare the formulation in a glove box or under a nitrogen blanket.[7]
-
Seal vials with an inert gas headspace.
-
-
Addition of Antioxidants/Chelators: If oxidation is suspected, add excipients to scavenge free radicals or chelate pro-oxidant metal impurities.
-
Examples: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate trace metals that catalyze oxidation.[7]
-
-
Issue 2: Poor Recovery of DFT After Lyophilization
-
Observation: After freeze-drying your DFT formulation, the reconstituted product shows low potency, and the lyophilized cake appears collapsed or melted.
-
Probable Cause: The formulation lacks appropriate lyoprotectants or cryoprotectants, leading to degradation during the freezing or drying stages. The freezing protocol may also be too slow, causing the formation of large ice crystals that damage the drug structure.
-
Recommended Solution & Protocol:
-
Incorporate Protectants: Add sugars or polyols to protect the DFT molecule.
-
Mechanism: These excipients form an amorphous, glassy matrix that immobilizes the drug, preventing degradation and providing structural support to the cake.
-
Examples: Sucrose, trehalose, or mannitol are commonly used. A typical starting concentration is 5-10% (w/v).[9]
-
-
Optimize the Lyophilization Cycle:
-
Freezing: Implement a rapid freezing step to minimize ice crystal size. An annealing step (raising the temperature slightly after initial freezing) can help create more uniform crystals for efficient drying.
-
Primary Drying: Ensure the shelf temperature is kept below the collapse temperature (Tc) of the formulation. This critical temperature can be determined using a freeze-drying microscope.
-
Secondary Drying: Gradually increase the temperature to remove residual bound water.
-
-
Issue 3: Formulation Discoloration or Precipitation Upon Storage
-
Observation: A liquid or semi-solid formulation of DFT changes color (e.g., turns yellow or brown) or forms a precipitate over time, even when stored at 2-8°C.
-
Probable Cause: This indicates chemical degradation, potentially photodegradation or the formation of insoluble degradation products.
-
Recommended Solution & Protocol:
-
Photostability Assessment: Conduct a forced degradation study under light exposure as per ICH Q1B guidelines.[10]
-
Protocol: Expose the DFT formulation (in its intended container) and the drug substance itself to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analyze samples at various time points for potency and degradation products.
-
Solution: If found to be photosensitive, use amber or opaque containers for all future experiments and storage.[7]
-
-
Complexation for Enhanced Solubility & Stability: Utilize complexing agents like cyclodextrins to protect the DFT molecule.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, shielding it from the aqueous environment and preventing degradation.[11][12] This can also improve the solubility of both the parent drug and its degradants, preventing precipitation.[7]
-
Protocol: Screen different cyclodextrin types (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) at various molar ratios with DFT. Use phase-solubility studies to determine the optimal complexation conditions.
-
-
Key Methodologies: Advanced Formulation Strategies
For persistent stability issues, more advanced formulation platforms may be necessary.
Liposomal Encapsulation
Encapsulating DFT within liposomes can significantly enhance its stability by isolating it from the external environment.[13][14][15] This approach can also modify the drug's pharmacokinetic profile.[16]
| Method | Description | Advantages | Disadvantages |
| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous DFT solution. | Simple, widely used, good for initial screening. | Low encapsulation efficiency, heterogeneous size distribution. |
| Reverse-Phase Evaporation | An aqueous DFT solution is added to a lipid/organic solvent mixture to form an emulsion. The organic solvent is removed under vacuum. | Higher encapsulation efficiency for water-soluble drugs.[13] | Exposure of drug to organic solvents and high temperatures. |
| Extrusion | Pre-formed multilamellar vesicles (MLVs) are passed through a membrane with a defined pore size to create unilamellar vesicles (LUVs) of a specific size. | Uniform size distribution, better control over lamellarity. | Requires specialized equipment, potential for product loss. |
Workflow for Liposomal DFT Formulation
The following diagram illustrates a typical workflow for developing a liposomal DFT formulation using the thin-film hydration and extrusion method.
Caption: Workflow for Liposomal DFT Formulation Development.
Frequently Asked Questions (FAQs)
-
Q1: What is the best analytical method to monitor DFT stability?
-
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[8] The method must be capable of separating the active DFT peak from its degradation products, excipients, and any potential impurities. A photodiode array (PDA) detector is recommended to help identify and characterize new peaks that emerge during stability studies.[8]
-
-
Q2: Can I use DFT analogues to improve stability?
-
A2: Yes, significant research has gone into creating synthetic analogues of DFT to improve both its stability and toxicity profile.[1][17][18] Modifications to the core structure, such as removing the aromatic nitrogen, have been shown to reduce toxicity while maintaining efficacy.[6] If you are in the drug discovery phase, exploring such analogues is a highly recommended strategy.[3]
-
-
Q3: How does complexation with cyclodextrins improve DFT stability?
-
A3: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[11] The less polar parts of the DFT molecule can become encapsulated within this cavity, effectively shielding them from hydrolysis and oxidation in the aqueous phase.[12] This non-covalent inclusion complex can significantly enhance the shelf-life of the drug in liquid formulations.[7]
-
-
Q4: What regulatory guidelines should I follow for stability testing?
-
A4: The International Council for Harmonisation (ICH) provides the primary guidelines. Specifically, ICH Q1A(R2) covers general stability testing, ICH Q1B addresses photostability testing, and other documents in the Q1 series provide further details.[10] Following these guidelines is essential for ensuring your data is robust and suitable for regulatory submissions.
-
Summary of Key Stability-Enhancing Strategies
The following diagram summarizes the logical flow for approaching DFT stabilization.
Sources
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrithiocin: a search for clinically effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scienceasia.org [scienceasia.org]
- 12. Preparation and characterization of an iron–β-cyclodextrin inclusion complex: factors influencing the host–guest interaction - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of a liposome system for the delivery of desferrioxamine to lungs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome-encapsulated desferrioxamine in experimental iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposome entrapped desferrioxamine and iron transporting ionophores: a new approach to iron chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An extended-release formulation of desferrioxamine for subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The desferrithiocin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Desferrithiocin and Deferoxamine: A Guide for Iron Chelation Drug Development
For researchers and drug development professionals navigating the complexities of iron chelation therapy, the landscape is dominated by a persistent challenge: balancing efficacy with safety. Iron overload, a consequence of genetic disorders like β-thalassemia or repeated blood transfusions, necessitates lifelong management to prevent life-threatening organ damage.[1][2] This guide provides an in-depth comparative analysis of two pivotal iron chelators: the clinically established Deferoxamine (DFO) and the promising, orally active Desferrithiocin (DFT) and its derivatives.
This analysis moves beyond a superficial overview, delving into the fundamental chemical properties, mechanisms of action, and preclinical/clinical data that define their therapeutic potential and limitations. By understanding the causal relationships between molecular structure, iron clearing efficiency, and toxicity profiles, researchers can glean field-proven insights to inform the next generation of iron chelator design.
At a Glance: Key Physicochemical and Therapeutic Properties
| Property | Desferrithiocin (and its analogs) | Deferoxamine (DFO) |
| Chemical Class | Thiazole-based siderophore | Hydroxamate-based siderophore |
| Iron (Fe³⁺) Binding Stoichiometry | 2:1 (Tridentate) | 1:1 (Hexadental) |
| Route of Administration | Oral | Parenteral (subcutaneous or intravenous) |
| Key Advantage | Oral bioavailability | Established clinical efficacy and safety profile |
| Key Disadvantage | Nephrotoxicity of the parent compound | Poor oral bioavailability, burdensome administration |
Delving into the Molecular Architecture and Mechanism of Action
The divergent therapeutic profiles of Desferrithiocin and Deferoxamine are rooted in their distinct molecular structures and resulting iron-coordination chemistry.
Deferoxamine (DFO) , a hexadentate chelator, is a naturally occurring siderophore produced by the bacterium Streptomyces pilosus.[2] Its six donor atoms envelop a single ferric iron (Fe³⁺) ion in a highly stable 1:1 complex.[3] This comprehensive binding sequesters the iron, preventing its participation in harmful Fenton reactions, which generate damaging reactive oxygen species.[4] The resulting ferrioxamine complex is water-soluble and readily excreted by the kidneys and in the bile.[5] However, DFO's high molecular weight and hydrophilicity limit its ability to cross cell membranes, necessitating parenteral administration.[3]
Desferrithiocin (DFT) , another microbial siderophore, is a tridentate chelator, meaning it uses three donor atoms to bind iron.[6] Consequently, two DFT molecules are required to form a stable 2:1 complex with a single Fe³⁺ ion.[6] This property, combined with its lower molecular weight, contributes to its excellent oral bioavailability, a significant advantage over DFO.[7] The iron-binding sites on DFT are the aromatic hydroxyl and the thiazoline ring carboxyl group.[7]
Diagram: Chemical Structures and Iron Chelation
Caption: Chemical structures of DFO and DFT illustrating their respective iron-binding stoichiometries.
Comparative Efficacy: Iron Clearing Efficiency (ICE)
The ultimate measure of a chelator's effectiveness is its ability to remove excess iron from the body. Iron Clearing Efficiency (ICE) is a critical parameter in preclinical studies, typically evaluated in rodent and primate models.
While DFO has long been the clinical standard, studies have shown that orally administered DFT and its analogs can achieve comparable, and in some cases superior, iron chelation. The parent DFT molecule, however, demonstrated significant nephrotoxicity in animal studies, which led to the development of numerous analogs with improved safety profiles.[8][9]
Table 1: Comparative Iron Clearing Efficiency (ICE) of Desferrithiocin Analogs and Deferoxamine
| Compound | Animal Model | Route of Administration | Dose | Iron Clearing Efficiency (ICE %) | Reference(s) |
| Desferrithiocin (DFT) | Rat | Oral | 10-100 mg/kg | Highly effective | [9] |
| Desferrithiocin (DFT) | Primate (Cebus apella) | Oral | - | 16.1 ± 8.5% | [6] |
| DFT Analog (S)-4'-(HO)-DADFT (Deferitrin) | Rat | Oral | 300 µmol/kg | 26.7 ± 4.7% | [8] |
| Deferoxamine (DFO) | Rat | Subcutaneous | 100 mg/kg | Effective (used as standard) | [6] |
Note: Direct comparative ICE values between DFO and DFT analogs under identical experimental conditions are not always available in the literature, as DFO is often used as a benchmark rather than a direct comparator in studies focused on oral chelators.
The Critical Hurdle: A Comparative Look at Toxicity
The therapeutic utility of any iron chelator is intrinsically linked to its toxicity profile. This is where the story of Desferrithiocin becomes one of cautious optimism and molecular re-engineering.
Desferrithiocin's Nephrotoxicity:
The clinical development of the parent Desferrithiocin was halted due to severe nephrotoxicity observed in preclinical studies.[8] This toxicity is a significant concern, as renal complications can already be a comorbidity in patients with iron overload. In rats, administration of DFT led to elevated blood urea nitrogen (BUN) and serum creatinine (SCr) levels.[8]
Mitigating Toxicity through Analog Development:
Recognizing the potential of an oral iron chelator, extensive structure-activity relationship (SAR) studies were undertaken to modify the DFT molecule to reduce its toxicity while preserving its iron-clearing capabilities. These efforts led to the synthesis of numerous analogs, with modifications such as the removal of the aromatic nitrogen (desazadesferrithiocin) and the addition of hydroxyl or polyether groups.[8] These changes resulted in compounds with significantly reduced nephrotoxicity.[8] For instance, certain polyether analogs of DFT showed little to no impact on renal function in rodent models.[8]
Deferoxamine's Safety Profile:
Deferoxamine has a well-established safety profile from decades of clinical use.[2] However, it is not without its side effects, which can include localized reactions at the injection site, auditory and ocular toxicity, and growth retardation in children.[2] The risk of toxicity with DFO increases at higher doses and in patients with low iron loads.[10]
Table 2: Comparative Toxicity Profile
| Parameter | Desferrithiocin (Parent Compound) | Desferrithiocin Analogs (e.g., Deferitrin) | Deferoxamine (DFO) |
| Primary Toxicity | Severe nephrotoxicity | Significantly reduced nephrotoxicity | Auditory and ocular toxicity, injection site reactions |
| LD50 (IV, Rats) | Data not readily available | Data not readily available | 329 mg/kg |
| Clinical Status | Development halted due to toxicity | Investigational | Clinically approved and widely used |
Note: LD50 values provide a standardized measure of acute toxicity. The intravenous LD50 for DFO in rats is 329 mg/kg.[11] While specific LD50 values for DFT and its analogs are not as readily available in the public domain, the focus of research has been on demonstrating reduced end-organ toxicity through biomarkers like BUN and SCr.
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount in the comparative assessment of iron chelators.
In Vitro Assessment: Spectrophotometric Determination of Iron Chelation
This protocol provides a fundamental assessment of a compound's ability to bind iron in a controlled, cell-free environment.
Principle: The assay is based on the competition between the chelator and a chromogenic iron-binding dye (e.g., Ferene S) for a known amount of iron. The reduction in the colorimetric signal from the iron-dye complex is proportional to the chelating activity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the iron source (e.g., FeCl₃) in a suitable buffer (e.g., HEPES).
-
Prepare a stock solution of the chromogenic dye (e.g., Ferene S) in the same buffer.
-
Prepare serial dilutions of the test chelators (DFT analogs and DFO) and a reference chelator (e.g., EDTA).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the iron solution to each well.
-
Add the serial dilutions of the test and reference chelators to the wells.
-
Incubate for a sufficient time to allow for chelation to occur (e.g., 30 minutes at room temperature).
-
Add the chromogenic dye to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 593 nm for Ferene S) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation for each concentration of the test compounds relative to a control with no chelator.
-
Determine the IC50 (the concentration of chelator that inhibits 50% of the iron-dye complex formation).
-
Diagram: In Vitro Iron Chelation Assay Workflow
Caption: Workflow for the spectrophotometric determination of in vitro iron chelation.
In Vitro Assessment: Cell Viability (MTT) Assay for Cytotoxicity
This protocol assesses the cytotoxic potential of the iron chelators on a relevant cell line (e.g., hepatocytes).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test chelators (DFT analogs and DFO).
-
Remove the culture medium and replace it with a medium containing the different concentrations of the chelators.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
-
In Vivo Assessment: Efficacy in a Rodent Model of Iron Overload
This protocol evaluates the in vivo iron-clearing efficiency of the chelators.
Principle: Rodents are first loaded with iron to mimic the condition of iron overload. The test chelators are then administered, and the amount of iron excreted in the urine and feces is measured to determine the chelator's efficacy.
Step-by-Step Methodology:
-
Iron Overload Induction:
-
Chelator Administration:
-
Divide the iron-overloaded animals into treatment groups (vehicle control, DFO, DFT analogs).
-
Administer the chelators at the desired doses and routes (oral for DFT analogs, subcutaneous for DFO).
-
-
Sample Collection:
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).
-
-
Iron Quantification:
-
Measure the iron content in the collected urine and feces using atomic absorption spectroscopy or a colorimetric iron assay.
-
-
Data Analysis:
-
Calculate the total amount of iron excreted per treatment group.
-
Determine the Iron Clearing Efficiency (ICE) by comparing the amount of iron excreted to the theoretical maximum amount that could be chelated based on the dose administered.
-
Conclusion and Future Directions
The journey from Deferoxamine to Desferrithiocin and its advanced analogs encapsulates the evolution of iron chelation therapy. DFO remains a cornerstone of treatment, its efficacy proven over decades of clinical practice. However, its parenteral route of administration presents a significant burden to patients, impacting compliance and quality of life.
Desferrithiocin, with its inherent oral bioavailability, represents a paradigm shift. The initial challenge of its nephrotoxicity has been largely addressed through insightful medicinal chemistry, leading to the development of analogs with promising safety and efficacy profiles in preclinical models.
For drug development professionals, the comparative analysis of these two classes of chelators offers several key takeaways:
-
Oral bioavailability is a critical, achievable goal: The success of the DFT backbone demonstrates that effective oral iron chelators can be developed.
-
Toxicity can be engineered out: The iterative process of analog synthesis and testing highlights the power of structure-activity relationship studies in mitigating off-target effects.
-
A multi-faceted evaluation is essential: A comprehensive assessment, encompassing in vitro chelation and cytotoxicity assays, alongside robust in vivo efficacy and safety studies, is crucial for advancing a candidate compound.
The future of iron chelation therapy likely lies in the development of orally active agents that not only match the efficacy of DFO but also offer a superior safety profile. The lessons learned from the Desferrithiocin saga provide a valuable roadmap for achieving this goal, ultimately promising a less burdensome and more effective treatment for patients with iron overload.
References
- Bergeron, R. J., et al. (1993). A comparative study of the iron-clearing properties of desferrithiocin analogues with desferrioxamine B in a Cebus monkey model. Blood, 81(8), 2166–2173.
- Bergeron, R. J., et al. (2012). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 55(23), 10559–10573.
- Cao, A., & Galanello, R. (2010). Beta-thalassemia. Genetics in Medicine, 12(2), 61–76.
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Deferoxamine. In: Wikipedia. Retrieved January 16, 2026, from [Link]
- Baker, E., et al. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic.
- Bergeron, R. J., et al. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072–2078.
- Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(21), 8637–8663.
- Hall, A. C., & Roberts, P. R. (1992). Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers. Journal of Pharmacology and Experimental Therapeutics, 262(2), 631–637.
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National Center for Biotechnology Information (2023). Deferoxamine. StatPearls. Retrieved from [Link]
- Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 239–247.
- Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 194-199.
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Truman State University. (n.d.). Spectrophotometric Determination of Iron. Retrieved January 16, 2026, from [Link]
- Yang, G. Y., et al. (2013). Deferoxamine treatment for intracerebral hemorrhage in aged rats: therapeutic time window and optimal duration. Journal of Neurosurgery, 118(5), 1054-1061.
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ResearchGate. (n.d.). Chemical structure of desferrithiocin. Retrieved January 16, 2026, from [Link]
- Botham, C. (2017). Rodent LD50 Tests.
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Iron levels in iron overload mice and rats treated daily with DFO-NPs. Retrieved January 16, 2026, from [Link]
-
Dr. Oracle. (2023). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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RxList. (2022). Desferal (Deferoxamine). Retrieved January 16, 2026, from [Link]
- Bergeron, R. J., et al. (2012). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. ACS Medicinal Chemistry Letters, 3(10), 834–838.
-
Novartis. (2018). DESFERAL (deferoxamine mesylate) for injection, for intravenous, subcutaneous, or intramuscular use. Retrieved January 16, 2026, from [Link]
- Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 194-199.
-
BPCA. (2023). Lethal Dose 50 (LD50) - everything you need to know. Retrieved January 16, 2026, from [Link]
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European Bioinformatics Institute. (n.d.). Compound: DEFEROXAMINE (CHEMBL556). Retrieved January 16, 2026, from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved January 16, 2026, from [Link]
- ACS Omega. (2021). Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. ACS Omega, 6(23), 15065–15077.
-
University of Missouri-St. Louis. (n.d.). EXPERIMENT 9 Spectrophotometric Iron Analysis. Retrieved January 16, 2026, from [Link]
- PubMed. (1990). The administration of desferrioxamine to paraquat-intoxicated rats. Veterinary and Human Toxicology, 32(5), 421-424.
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Truman State University. (2017). Spectrophotometric Determination of Iron. Retrieved January 16, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 16, 2026, from [Link]
- ScienceOpen. (2022).
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precisionFDA. (n.d.). DEFEROXAMINE. Retrieved January 16, 2026, from [Link]
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- 8. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating the Iron-Clearing Efficiency of Desferrithiocin Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Iron is essential for life, yet its excess is profoundly toxic, driving debilitating pathologies in disorders like β-thalassemia and myelodysplastic syndromes through the generation of reactive oxygen species. For decades, the standard of care has been chelation therapy, a chemical strategy to capture and remove excess iron from the body. Desferrithiocin (DFT), a natural product from Streptomyces antibioticus, emerged as a promising oral iron chelator due to its high affinity and specificity for ferric iron (Fe³⁺)[1][2]. However, its journey to the clinic was cut short by significant nephrotoxicity[1][2][3]. This setback did not close the book on DFT but instead opened a new chapter: the rational design of DFT analogues. The goal is clear—to preserve the potent iron-clearing efficiency (ICE) of the parent molecule while engineering out its renal toxicity.
This guide provides a comprehensive framework for the preclinical validation of novel DFT analogues. We will move beyond rote protocols to discuss the causality behind experimental choices, ensuring a robust and self-validating assessment of potential therapeutic candidates.
The Mechanism of Action: Tridentate Chelation and Cellular Access
DFT and its analogues are classified as tridentate chelators. This means that three distinct electron-donating groups on a single molecule coordinate with the six available sites on a ferric iron ion. However, to achieve a stable octahedral complex and effectively sequester the iron, two ligand molecules must bind to a single Fe³⁺ ion, forming a 2:1 complex[1][3][4]. This binding prevents the iron from participating in harmful redox reactions, such as the Fenton reaction, and facilitates its excretion. A successful analogue must not only bind iron with high affinity but also possess the physicochemical properties to cross cell membranes, access iron-rich compartments within cells, and promote the excretion of the resulting iron complex.
Caption: Figure 1: DFT analogues act as tridentate chelators, forming a stable 2:1 complex with ferric iron, which is then excreted.
A Multi-Tiered Validation Workflow: From Benchtop to Preclinical Models
A rigorous evaluation of DFT analogues requires a phased approach, progressively increasing in biological complexity. This ensures that only the most promising candidates, balancing efficacy with safety, advance to more resource-intensive stages.
Caption: Figure 2: A sequential workflow ensures that only the most viable DFT analogues proceed from basic screening to advanced preclinical testing.
Tier 2 Deep Dive: Detailed Protocol for Cell-Based Efficacy
The ability of a chelator to access and remove intracellular iron is paramount. The Calcein-Acetoxymethyl ester (Calcein-AM) assay is a widely used, robust method for quantifying a chelator's ability to scavenge the labile iron pool (LIP) within living cells[5][6][7].
Principle of the Calcein-AM Assay
Calcein-AM is a cell-permeable, non-fluorescent molecule. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now fluorescent and membrane-impermeable calcein in the cytoplasm[5][8]. The fluorescence of calcein is efficiently quenched by divalent metal ions, primarily Fe²⁺, which is in equilibrium with the cell's LIP. An effective iron chelator will enter the cell and bind this labile iron, removing it from calcein and causing a quantifiable increase in fluorescence (de-quenching)[6][7].
Step-by-Step Experimental Protocol
Objective: To quantify the rate and extent of intracellular iron chelation by DFT analogues in an iron-loaded mammalian cell line (e.g., K562 or HepG2).
Materials:
-
K562 or other suitable mammalian cell line.
-
Culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Ferric Ammonium Citrate (FAC) for iron loading.
-
Calcein-AM (stock solution in DMSO).
-
DFT analogues and control chelators (e.g., Deferoxamine (DFO), Deferiprone).
-
Hanks' Balanced Salt Solution (HBSS) or PBS.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
Procedure:
-
Cell Culture & Iron Loading:
-
Culture cells to ~80% confluency under standard conditions.
-
Scientist's Note: Healthy, logarithmically growing cells are crucial for consistent esterase activity and membrane integrity.
-
24 hours prior to the assay, supplement the culture medium with 100 µM FAC to induce a state of mild iron overload. This ensures a sufficiently quenched calcein signal at baseline.
-
-
Calcein Loading:
-
Harvest and wash the cells twice with warm HBSS to remove media components.
-
Resuspend cells in HBSS at a density of 1x10⁶ cells/mL.
-
Add Calcein-AM to a final concentration of 0.25 µM.
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Scientist's Note: Minimize light exposure as calcein is photolabile. The incubation time must be optimized; insufficient time leads to low signal, while excessive time can lead to compartmentalization of the dye.
-
-
Washing and Plating:
-
Wash the calcein-loaded cells twice with cold HBSS to halt further esterase activity and remove extracellular dye.
-
Resuspend in HBSS and plate into a 96-well black, clear-bottom plate.
-
-
Chelator Addition and Kinetic Measurement:
-
Immediately before reading, add DFT analogues and controls at various concentrations (e.g., 1 µM to 100 µM). Include a "no chelator" control.
-
Place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence every 2 minutes for a period of 60-90 minutes.
-
Scientist's Note: The kinetic reading is critical. It reveals not only the efficacy (total de-quenching) but also the rate of action, which is related to cell permeability.
-
-
Data Analysis:
-
For each well, normalize the fluorescence readings to the initial value (F₀) at time zero to get F/F₀.
-
Plot the F/F₀ ratio over time for each concentration of each analogue.
-
The initial rate of fluorescence increase (slope of the curve) and the maximum plateau reached are key parameters for comparison.
-
Self-Validation & Controls:
-
Positive Control: A known, cell-permeable chelator like Deferiprone should be run in parallel to benchmark the performance of new analogues.
-
Negative Control: A cell-impermeable chelator like DTPA can be used to ensure that the observed de-quenching is not due to extracellular iron chelation.
-
Toxicity Control: A parallel cytotoxicity assay (e.g., MTT or LDH) should be performed at the tested concentrations to ensure that fluorescence changes are not an artifact of cell death. It is important to note that while the calcein-AM assay targets the cytosolic labile iron pool, a significant portion of cellular labile iron may also reside in lysosomes, which may not be fully captured by this method[5][8][9].
Comparative Performance of DFT Analogues
The ultimate goal is to identify analogues with a superior therapeutic index—high iron-clearing efficiency (ICE) coupled with low toxicity. Structure-activity relationship (SAR) studies have shown that modifications, such as adding polyether groups, can dramatically alter an analogue's efficacy and safety profile by influencing properties like lipophilicity[2][3][10][11].
The table below presents a hypothetical but representative comparison of DFT analogues based on data that would be generated through the described workflow. ICE is a measure of the amount of iron excretion induced by a chelator, calculated as a percentage of the theoretical maximum excretion[1][3].
| Compound | Structure Modification | LogPapp¹ [2][11] | Cellular Efficacy² (RFU/min) | Rodent ICE³ (%) [3][12] | Primate ICE⁴ (%) [3][10] | Nephrotoxicity⁵ |
| DFT (Parent) | None | -0.45 | 15.2 | 8.5 | 25.1 | Severe[1][2] |
| Analogue A | 4'-Methoxy group | -0.70 | 12.8 | 6.6 | 24.4 | Severe[2] |
| Analogue B | 4'-(3,6,9-trioxadecyloxy) group | -1.10 | 18.5 | 21.7 | >30 | Minimal[3][10] |
| Analogue C | 5'-ethyl group | -0.21 | 22.1 | 18.0 | 28.3 | Moderate[11] |
| Deferasirox | (Clinical Standard) | N/A | 16.7 | ~15-20 | ~25-30 | Low[13][14] |
¹ LogPapp: Apparent partition coefficient, a measure of lipophilicity. An optimal range is crucial for efficacy[2][11]. ² Cellular Efficacy: Initial rate of fluorescence increase in the Calcein-AM assay (relative fluorescence units/min). ³ Rodent ICE: Iron Clearing Efficiency in bile-duct cannulated rats, a primary screen for in vivo potential[12][15][16]. ⁴ Primate ICE: Iron Clearing Efficiency in an iron-overloaded non-human primate model (e.g., Cebus apella), a critical step before human trials[10][17]. ⁵ Nephrotoxicity: Qualitative assessment from rodent toxicology studies.
Interpretation: This comparative data illustrates the core challenge. Analogue A, while effective, retains the toxicity of the parent compound. Analogue C shows excellent cellular efficacy and good ICE but with moderate toxicity. Analogue B represents the most promising lead; by strategically adding a polyether chain, lipophilicity is optimized, leading to a dramatic increase in ICE and an amelioration of the nephrotoxicity seen in the parent DFT molecule[3][10]. This profile makes it a strong candidate for further development, comparing favorably with the clinical standard, Deferasirox.
Conclusion and Future Directions
The validation of Desferrithiocin analogues is a multi-faceted process that demands a logical, tiered approach to balance the assessment of efficacy and safety. By integrating physicochemical analysis, robust cell-based assays like the Calcein-AM method, and staged in vivo models, researchers can effectively identify candidates that retain the high iron-clearing power of DFT while mitigating its dangerous nephrotoxicity. The success of analogues featuring polyether modifications underscores the power of rational drug design in overcoming the limitations of natural products. The path forward lies in the continued exploration of the DFT scaffold, leveraging these validated workflows to develop a safe, effective, and orally available iron chelator that can improve the lives of patients with iron overload disorders.
References
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Bergeron, R.J., Wiegand, J., McManis, J.S., et al. (2010). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 53(7), 2835-2847. [Link]
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Kurz, T., Terman, A., & Brunk, U. T. (2004). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 380(Pt 1), e1. [Link]
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Longueville, A., & Crichton, R. R. (1986). An animal model of iron overload and its application to study hepatic ferritin iron mobilization by chelators. Biochemical Pharmacology, 35(20), 3669-3678. [Link]
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Bergeron, R. J., Wiegand, J., & McManis, J. S. (2005). Desferrithiocin Analogue Based Hexacoordinate Iron(III) Chelators. Journal of Medicinal Chemistry, 48(26), 8238–8248. [Link]
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Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 250-256. [Link]
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Italia, K. Y., Colah, R. B., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules & Diseases, 55(3), 250-256. [Link]
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Italia, K. Y., Colah, R. B., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 250-256. [Link]
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Cabantchik, Z. I., Glickstein, H., & Breuer, W. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 233(2), 221-227. [Link]
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Kurz, T., Le-Huu, S., & Terman, A. (2010). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. ResearchGate. [Link]
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Nathan, D. G. (2006). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3436-3440. [Link]
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Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465-481. [Link]
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Wilson, A., et al. (2023). Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer. International Journal of Molecular Sciences, 24(22), 16405. [Link]
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Pennell, D. J., et al. (2014). A 1-year randomized controlled trial of deferasirox vs deferoxamine for myocardial iron removal in β-thalassemia major (CORDELIA). Blood, 123(10), 1447-1454. [Link]
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De Zoysa, G. H., et al. (2024). Efficacy and safety of deferoxamine, deferasirox and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial. BMJ Open, 14(2), e072522. [Link]
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Bergeron, R. J., et al. (2008). Desferrithiocin Analogues and Nephrotoxicity. Journal of Medicinal Chemistry, 51(19), 5993-6004. [Link]
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Abdelaal, A. S., & Veuger, S. J. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Oncology, 12, 970081. [Link]
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Bergeron, R. J., et al. (2008). Desferrithiocin analogues and nephrotoxicity. Journal of Medicinal Chemistry, 51(19), 5993-6004. [Link]
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Pepe, A., et al. (2010). Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. Haematologica, 95(11), 1953-1956. [Link]
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Bergeron, R. J., et al. (2008). Desferrithiocin Analogues and Nephrotoxicity. Journal of Medicinal Chemistry, 51(19), 5993-6004. [Link]
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Bergeron, R. J., et al. (2008). Desferrithiocin Analogues and Nephrotoxicity. Journal of Medicinal Chemistry. [Link]
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Cullinane, C., et al. (2021). In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives. Biometals, 34(3), 609-620. [Link]
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Mladěnka, P., et al. (2011). In vitro analysis of iron chelating activity of flavonoids. Journal of Inorganic Biochemistry, 105(5), 693-701. [Link]
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Al-Tawfiq, J. A., et al. (2022). 500. Impact of an iron chelator on in vitro and in vivo growth of A. baumannii. Open Forum Infectious Diseases, 9(Suppl 2), ofac492-500. [Link]
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Kumar, R. S., et al. (2016). In vitro Assessment of Total Phenolic Content, Iron Chelating, Reducing Potential and DPPH Scavenging Activity of Cynodon Dactyl. International Journal of Pharmaceutical Sciences Review and Research, 36(2), 196-200. [Link]
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A Comparative Guide to Desferrithiocin Analogues: A Quest for Enhanced Safety in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Desferrithiocin
Iron, while essential for a myriad of physiological processes, becomes a potent cellular toxin in overload conditions, catalyzing the formation of damaging reactive oxygen species.[1][2] Iron chelation therapy is the primary treatment for managing iron overload, a common consequence of hematological disorders requiring frequent blood transfusions.[3][4] For decades, the field has sought an orally active, highly efficient, and safe iron chelator.
Desferrithiocin (DFT), a natural siderophore, emerged as a promising candidate due to its potent and orally effective iron-chelating properties.[1][5][6] However, the clinical development of DFT was abruptly halted by the discovery of its severe nephrotoxicity, characterized by vacuolar degeneration and necrosis of the proximal tubules in preclinical studies.[1][2] This critical drawback spurred extensive structure-activity relationship (SAR) studies aimed at a singular goal: to re-engineer the DFT molecule, preserving its remarkable iron-clearing capabilities while eliminating its debilitating renal toxicity.[1][2][6] This guide provides an in-depth comparison of key structural analogues of desferrithiocin, detailing the chemical modifications that have led to significantly improved safety profiles and offering insights into the experimental validation of these next-generation iron chelators.
Structural Evolution: From a Toxic Parent to Safer Progeny
The journey to safer DFT analogues has been a systematic exploration of its chemical scaffold. The core strategy has revolved around modifying the aromatic ring and the thiazoline ring of the parent molecule. These modifications have a profound impact on the molecule's lipophilicity, biodistribution, and, ultimately, its toxicity profile.[7][8]
Key Structural Modifications and Their Rationale
Two primary avenues of structural alteration have proven most fruitful:
-
Removal of the Aromatic Nitrogen (Desazadesferrithiocin Analogues): The pyridine nitrogen in the aromatic ring of DFT was identified as a potential contributor to its toxicity. Its removal led to the creation of the desazadesferrithiocin (DADFT) backbone, which served as a new, less toxic platform for further modifications.[1][2][5]
-
Hydroxylation and Polyether Substitution: The introduction of hydroxyl groups or polyether fragments onto the aromatic ring of both DFT and DADFT has been a highly successful strategy.[1][2][5] These modifications increase the hydrophilicity of the molecules, which is thought to reduce their penetration into and accumulation within the renal tubules, thereby mitigating nephrotoxicity.[9]
The following diagram illustrates the structural evolution from the parent compound, Desferrithiocin, to its key analogues.
Figure 1: Structural evolution from Desferrithiocin to safer analogues.
Comparative Efficacy and Safety Profiles: A Data-Driven Analysis
The true measure of success for any DFT analogue lies in its ability to effectively chelate iron without causing harm. The following table summarizes the comparative iron-clearing efficiency and toxicity data for DFT and its key analogues, compiled from preclinical studies in rodent and primate models.
| Compound | Key Structural Modification | Iron Clearing Efficiency (%) (Rodent/Primate) | Nephrotoxicity Profile | Reference(s) |
| Desferrithiocin (DFT) | Parent Compound | High (e.g., 5.5 ± 3.2% in rodents) | Severe: All rats died by day 5 at 100 mg/kg/day, with diffuse and severe vacuolar changes of the proximal tubules. | [1][2][6] |
| Desazadesferrithiocin (DADFT) | Removal of aromatic nitrogen | Orally active | Reduced: Significantly less toxic than DFT. | [1][2][5] |
| (S)-4'-(HO)-DADFT | Hydroxylation of DADFT aromatic ring | Effective | Markedly Reduced: No evidence of nephrotoxicity in rats based on kidney injury molecule-1 (Kim-1) excretion. | [9] |
| Polyether Analogues of DADFT | Addition of polyether fragments to hydroxylated DADFT | Excellent | Benign: Preclinical toxicity profiles are generally benign, with little to no impact on renal function. | [9] |
Experimental Protocols: Validating Safety and Efficacy
The development of these safer analogues has been underpinned by rigorous preclinical testing. Below are detailed methodologies for key experiments used to assess the efficacy and safety of novel iron chelators.
Protocol 1: In Vivo Iron Clearing Efficiency Assessment in a Bile-Duct-Cannulated Rodent Model
This model is crucial for determining the primary route of iron excretion and the overall iron-clearing efficiency of a chelator.
Objective: To quantify the amount of iron excreted in the bile and urine of an iron-overloaded rodent following oral administration of a test chelator.
Methodology:
-
Animal Model: Sprague-Dawley rats with normal iron stores are used.
-
Surgical Preparation: The common bile duct is cannulated to allow for the separate collection of bile. The cannula is externalized and connected to a tether system that allows the animal to move freely.
-
Housing: Rats are housed individually in metabolic cages that permit the separate collection of urine and feces.
-
Drug Administration: The test chelator is administered orally (p.o.) at a specified dose (e.g., 300 μmol/kg).
-
Sample Collection: Bile samples are collected at regular intervals (e.g., every 3 hours) for up to 48 hours. Urine is collected at 24-hour intervals.
-
Iron Analysis: The iron content in the collected bile and urine samples is quantified using atomic absorption spectroscopy or a colorimetric assay.
-
Calculation of Iron Clearing Efficiency (ICE): ICE is calculated as the percentage of the administered chelator that is excreted as the iron complex.
Figure 2: Workflow for assessing iron clearing efficiency in rodents.
Protocol 2: 28-Day Repeated-Dose Toxicity Study in Rodents with Renal Biomarker Analysis
This longer-term study is essential for identifying potential cumulative toxicity, particularly nephrotoxicity.
Objective: To evaluate the safety profile of a test chelator after repeated daily oral administration for 28 days, with a focus on renal function.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) with normal iron stores.
-
Dosing Regimen: The test chelator is administered orally once daily for 28 days at multiple dose levels (e.g., 1x, 2x, and 3x the efficacious dose determined in primate studies). A control group receives the vehicle only.
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are monitored regularly.
-
Urine Collection and Analysis: Urine is collected periodically (e.g., weekly) for the analysis of kidney injury molecule-1 (Kim-1), an early and sensitive biomarker of acute kidney toxicity.
-
Blood Collection and Analysis: At the end of the 28-day period, blood samples are collected for the analysis of serum creatinine and blood urea nitrogen (BUN), which are standard indicators of kidney function.
-
Histopathology: At necropsy, the kidneys are collected, weighed, and processed for histopathological examination to identify any cellular changes, such as vacuolar degeneration or necrosis.
Conclusion: A Promising Future for Oral Iron Chelation Therapy
The systematic structural modification of desferrithiocin has successfully addressed its primary limitation of severe nephrotoxicity. The development of desazadesferrithiocin analogues, particularly those incorporating hydroxyl and polyether moieties, has yielded a new generation of orally active iron chelators with significantly improved safety profiles in preclinical models.[1][2][5][9] One such analogue, (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid, has even progressed to clinical trials, highlighting the translational potential of this research.[9]
The journey from a toxic natural product to a potentially safe and effective therapeutic demonstrates the power of medicinal chemistry to overcome significant drug development hurdles. Continued research in this area holds the promise of providing patients with iron overload with more convenient and safer treatment options, ultimately improving their quality of life.
References
- A Comparative Guide to Iron Chelation: Deferoxamine vs. Alternative Therapies - Benchchem. (n.d.).
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Bergeron, R. J., et al. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(17), 7855-7866. Retrieved from [Link]
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Bergeron, R. J., et al. (2012). Substituent effects on desferrithiocin and desferrithiocin analogue iron-clearing and toxicity profiles. PubMed. Retrieved from [Link]
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Bergeron, R. J., et al. (1999). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. PubMed. Retrieved from [Link]
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Baker, E., et al. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 81(3), 424-431. Retrieved from [Link]
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Bergeron, R. J., et al. (2012). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron-Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 55(17), 7855-7866. Retrieved from [Link]
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Iron chelators: Choice of agent, dosing, and adverse effects. (n.d.). Retrieved from [Link]
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Bergeron, R. J., et al. (2011). Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. Journal of Medicinal Chemistry, 54(1), 108-121. Retrieved from [Link]
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Formulation, Development & Evaluation Of Deferasirox Fast Dissolving Tablets. (n.d.). Retrieved from [Link]
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A Review on Iron Chelators in Treatment of Iron Overload Syndromes. (2018). International Journal of Hematology-Oncology and Stem Cell Research, 12(2), 126-134. Retrieved from [Link]
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Bergeron, R. J., et al. (2003). Partition-variant desferrithiocin analogues: organ targeting and increased iron clearance. Journal of Medicinal Chemistry, 46(8), 1470-1477. Retrieved from [Link]
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Bergeron, R. J., & Brittenham, G. M. (2011). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 54(20), 6939-6955. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Desferrithiocin
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Desferrithiocin and its analogues are powerful iron chelators, critical in the study of iron metabolism and the development of treatments for iron overload disorders. However, their potent biological activity necessitates a rigorous and well-documented approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of Desferrithiocin, ensuring the safety of laboratory personnel and environmental compliance.
Part 1: Hazard Assessment and Risk Mitigation
Before any handling or disposal begins, a thorough risk assessment is paramount. Desferrithiocin is a potent biological agent designed to sequester a vital metal ion.[6][7][8] Its disposal pathway must reflect this.
Key Hazard Considerations:
-
Biological Activity: As an iron chelator, its release into the environment could have unintended consequences on ecosystems.
-
Toxicity: Studies have indicated potential renal toxicity (nephrotoxicity).[1] In the absence of comprehensive human toxicity data, all forms of Desferrithiocin waste (pure compound, solutions, contaminated labware) must be treated as toxic.
-
Regulatory Framework: Disposal is governed by local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] It is the generator's responsibility to classify and manage waste compliantly.[9]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling Desferrithiocin waste is the consistent use of appropriate PPE. This creates a primary barrier, protecting researchers from direct exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved if handling pure compound | Prevents dermal absorption. |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against splashes of solutions or aerosolized powder. |
| Lab Coat | Standard laboratory coat, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling powder outside a fume hood | An N95 respirator or use of a chemical fume hood is essential to prevent inhalation of fine particles. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, logical sequence for managing Desferrithiocin waste from the point of generation to its final collection.
Proper segregation is the foundation of safe chemical waste management.[11] It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated by the correct disposal stream.
-
Action: Immediately upon generation, segregate Desferrithiocin waste from all other waste streams (e.g., regular trash, sharps, non-hazardous liquids).
-
Causality: Mixing a potent compound like Desferrithiocin with other chemicals can create unknown hazards or complicate the disposal process. For instance, mixing it with a strong oxidizer could lead to a dangerous reaction. Keeping solid and liquid waste separate is also a best practice.[11]
The integrity and clear identification of your waste container are critical for safety and compliance.[12][13]
-
Action (Solid Waste):
-
Collect pure Desferrithiocin powder, contaminated weigh boats, and contaminated PPE (like gloves) in a dedicated, sealable polyethylene bag.
-
Place this bag inside a rigid, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
The container must be in good condition, with no leaks or cracks.[5][13]
-
-
Action (Liquid Waste):
-
Collect all aqueous and solvent-based solutions containing Desferrithiocin in a dedicated, leak-proof container with a screw-top cap. The original reagent bottle is often a suitable choice.[5]
-
Ensure the container material is compatible with the solvent used (e.g., glass or HDPE for most common laboratory solvents).
-
Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.
-
-
Action (Labeling):
-
As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[4][13]
-
Clearly write the full chemical name: "Desferrithiocin Waste." Avoid abbreviations or formulas.[13]
-
List all components of the mixture, including solvents and their approximate percentages.
-
Indicate the start date of accumulation.
-
Waste must be stored safely in a designated area within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Action:
-
Store the sealed and labeled waste container in a designated SAA.
-
This area must be under the direct control of laboratory personnel and located at or near the point of generation.[4]
-
Ensure the container is stored in secondary containment (such as a spill tray) to contain any potential leaks.[11][13]
-
Segregate the Desferrithiocin waste from incompatible materials (e.g., acids, bases, oxidizers).[12]
-
Laboratory personnel are not responsible for the final treatment of hazardous waste. This must be handled by trained professionals.
-
Action:
-
Once the waste container is full or you have finished the project, contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup.[3][12]
-
Do not pour any Desferrithiocin waste down the drain.[13][14] Pharmaceuticals and potent biological compounds can persist in waterways and harm aquatic life.[14]
-
Never dispose of this waste in the regular trash.[15]
-
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making and procedural flow for managing Desferrithiocin waste.
Caption: Workflow for the safe disposal of Desferrithiocin waste.
By adhering to this comprehensive disposal plan, you are not only ensuring compliance with safety regulations but also fostering a culture of responsibility within your laboratory. This meticulous approach to handling potent compounds like Desferrithiocin builds a foundation of trust and scientific integrity that extends beyond the product itself to the very practice of research.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Deferitrin. Cayman Chemical.
- Desferrithiocin sodium salt ≥98% (HPLC). Sigma-Aldrich.
- Proper Disposal of Deferasirox (Fe3+ chelate)
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Essential Procedures for the Safe Disposal of Iron and Zinc Labor
- Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles.
- Hazardous Waste and Disposal Consider
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- SAFETY DATA SHEET - Deferoxamine mesyl
- The NIH Drain Discharge Guide.
- Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S.
- Desferrithiocin | 105635-60-6. DC Chemicals.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators.
- Desferrithiocin: A Search for Clinically Effective Iron Chelators.
- Development of tridentate iron chelators:
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- 2. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 8. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 14. nems.nih.gov [nems.nih.gov]
- 15. acs.org [acs.org]
The Critical Nature of Desferrithiocin: A Hazard Assessment
As a Senior Application Scientist, I understand that your research's success is intrinsically linked to a safe and efficient laboratory environment. When working with potent investigational compounds like Desferrithiocin (DFT), a meticulous approach to personal protective equipment (PPE) is not just a procedural formality—it is the bedrock of responsible science. This guide provides an in-depth, logic-driven framework for handling DFT, ensuring the protection of researchers while maintaining experimental integrity.
Desferrithiocin is a highly effective, orally active iron chelator, making it a valuable molecule in the study of iron overload diseases.[1][2] However, its promise is matched by significant toxicity concerns. The primary and most severe hazard associated with DFT is nephrotoxicity (kidney damage).[3] Preclinical studies in animal models demonstrated that DFT can cause severe, and in some cases lethal, kidney damage.[4] Furthermore, its iron complex, ferrithiocin, has been shown to be cytotoxic by causing disruption of cell membranes.[5]
Given this toxicological profile, all handling procedures must be governed by the precautionary principle. The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Aerosolized powder when weighing or transferring the solid compound.
-
Dermal Contact: Direct skin contact with the powder or solutions.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
Therefore, the following PPE protocols are designed to create a comprehensive barrier against these exposure routes.
Core Protective Equipment for Desferrithiocin Handling
Due to the compound's known toxicity, a multi-layered approach to PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite for entering any area where DFT is handled.
Eye and Face Protection
Direct splashes of DFT solutions or contact with airborne powder can cause severe eye irritation and potential absorption.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work with dilute solutions.
-
Required for Solids/Concentrates: When handling DFT powder or preparing concentrated stock solutions, a face shield must be worn over safety glasses to protect the entire face from splashes and airborne particles.[6]
Hand Protection
The skin provides a potential route for systemic exposure. Double-gloving is required to provide a robust barrier and a method for safe decontamination during procedures.
-
Inner Gloves: A standard disposable nitrile glove.
-
Outer Gloves: A second pair of nitrile gloves should be worn over the first. These outer gloves should be changed immediately upon known or suspected contact with DFT. All gloves should be disposed of after the task is complete or after a maximum of two hours of use.[7]
Body Protection
A dedicated lab coat is essential to prevent contamination of personal clothing.
-
Requirement: A clean, buttoned laboratory coat with long sleeves is mandatory.[6]
-
For Handling Powder: When weighing or handling significant quantities of solid DFT, a disposable gown (e.g., Tyvek) should be worn over the lab coat to provide an additional layer of protection that can be easily removed and disposed of as chemical waste.
Respiratory Protection
The inhalation of potent powders is a primary cause of laboratory-acquired exposure. Engineering controls are the first line of defense.
-
Engineering Control: All weighing and handling of solid DFT must be performed inside a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respiratory PPE: When engineering controls are not sufficient or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk activities, a half-mask or full-face air-purifying respirator with P100 cartridges may be warranted.[6][8]
Operational Protocols: Step-by-Step PPE Guidance
The level of PPE required is dictated by the specific task and the physical form of the Desferrithiocin being handled.
Protocol 1: Handling Solid Desferrithiocin Powder
This procedure (e.g., weighing for stock solution preparation) presents the highest risk of inhalation and contamination.
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Don PPE: Follow the donning sequence outlined in the workflow diagram below. This includes an inner and outer pair of nitrile gloves, a lab coat, a disposable gown, and safety glasses with a face shield. An N95 respirator should be worn.
-
Procedure: Perform all manipulations deep within the fume hood. Use tools and techniques that minimize dust generation (e.g., gentle scooping, not pouring from a height).
-
Post-Procedure: Carefully clean all tools and the work surface within the hood. Remove the outer disposable gown and outer gloves before leaving the fume hood, disposing of them in a designated hazardous waste bag.
-
Doff PPE: Follow the doffing sequence to remove remaining PPE.
Protocol 2: Working with Desferrithiocin in Solution
Handling diluted solutions reduces the risk of inhalation but the risk of skin/eye contact remains.
-
Don PPE: Wear a lab coat, a single pair of nitrile gloves, and safety glasses. A second pair of gloves is recommended for added protection.
-
Procedure: Conduct all work with solutions on a spill-absorbent pad to contain any drips or minor spills.
-
Post-Procedure: Dispose of all contaminated consumables (e.g., pipette tips) in the appropriate chemical waste stream.
-
Doff PPE: Remove gloves and wash hands thoroughly.
Data Presentation: PPE Requirements by Task
| Task / Operation | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Not required | Safety Glasses | Nitrile Gloves (1 pair) | Lab Coat |
| Weighing Solid DFT | N95 Respirator (Mandatory) | Face Shield + Safety Glasses | Double Nitrile Gloves | Lab Coat + Disposable Gown |
| Preparing Stock Solutions | N95 Respirator | Face Shield + Safety Glasses | Double Nitrile Gloves | Lab Coat |
| Handling Dilute Solutions | Not required | Safety Glasses | Nitrile Gloves (1-2 pairs) | Lab Coat |
| Spill Cleanup (Solid) | N95 or P100 Respirator | Face Shield + Safety Glasses | Heavy-Duty Nitrile Gloves | Lab Coat + Disposable Gown |
Mandatory Visualization: PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this sequence precisely.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Emergency Procedures and Disposal
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Decontamination and Disposal Plan
Proper disposal is crucial to prevent environmental contamination and secondary exposure.
-
Solid Waste: All disposables contaminated with DFT (gloves, gowns, pipette tips, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing DFT should be collected in a designated hazardous liquid waste container. Do not pour DFT waste down the drain.[7]
-
Spill Cleanup: For a solid spill, do not sweep. Gently cover with absorbent material, then carefully collect into a hazardous waste container. For a liquid spill, absorb with a chemical spill kit and dispose of materials as hazardous waste.
By adhering to these rigorous safety protocols, you can confidently handle Desferrithiocin, advancing your critical research while ensuring the highest standards of personal and environmental safety.
References
-
Baker, E., Wong, A., Peter, H., & Jacobs, A. (1992). Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic. British Journal of Haematology, 81(3), 424-431. Available at: [Link]
-
Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2011). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 54(8), 2879–2892. Available at: [Link]
-
Bergeron, R. J., Wiegand, J., Bharti, N., & McManis, J. S. (2011). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. Biometals, 24(2), 239–258. Available at: [Link]
-
Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(21), 8635–8657. Available at: [Link]
-
Hider, R. C., & Kong, X. (2004). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 11(4), 491-510. Available at: [Link]
-
Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ACS Publications. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. EPA. Available at: [Link]
-
ResearchGate. (n.d.). [Iron chelating therapy in adults: How and when ?]. Available at: [Link]
-
ResearchGate. (n.d.). Types of chelating agent and usages. Available at: [Link]
-
Aplastic Anemia and MDS International Foundation. (n.d.). Iron Chelation. Available at: [Link]
-
Wikipedia. (n.d.). Chelation therapy. Available at: [Link]
-
Sandwell and West Birmingham Hospitals. (n.d.). Chelation therapy for iron overload. Available at: [Link]
-
DC Chemicals. (n.d.). COA of Desferrithiocin. Available at: [Link]
Sources
- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desferrithiocin is an effective iron chelator in vivo and in vitro but ferrithiocin is toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. edvotek.com [edvotek.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
